4,7-Dichloroisatin
Description
Structure
3D Structure
Properties
IUPAC Name |
4,7-dichloro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXYYWOWNFEMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370507 | |
| Record name | 4,7-Dichloroisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18711-13-2 | |
| Record name | 4,7-Dichloroisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18711-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dichloroisatin | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90370507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Dichloroisatin | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,7-Dichloroisatin: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, a molecular framework that is recurrently found in compounds exhibiting a wide spectrum of biological activities.[1][2] From its origins as a product of indigo dye oxidation to its identification as an endogenous metabolite, the isatin core has captivated chemists and pharmacologists alike.[3] Its synthetic tractability, particularly the reactivity of the C3-carbonyl group and the lactam N-H, allows for the generation of vast and structurally diverse compound libraries.[1] This guide focuses on a key, halogenated derivative: 4,7-Dichloroisatin (CAS No. 18711-13-2). The introduction of chlorine atoms at the 4 and 7 positions of the aromatic ring significantly modulates the electronic and lipophilic properties of the molecule, making it a crucial intermediate in the synthesis of targeted therapeutics, especially in oncology.[4] This document provides an in-depth exploration of its synthesis, properties, reactivity, and applications for researchers, scientists, and drug development professionals.
Core Physicochemical and Structural Properties
This compound is typically an orange to brown crystalline powder.[5][] Its key identifiers and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 18711-13-2 | [4][] |
| Molecular Formula | C₈H₃Cl₂NO₂ | [4][5] |
| Molecular Weight | 216.02 g/mol | [4][] |
| IUPAC Name | 4,7-dichloro-1H-indole-2,3-dione | [5][7] |
| Synonyms | 4,7-Dichloroindole-2,3-dione | [4][8] |
| Appearance | Light yellow to brown powder/crystal | [4][8] |
| Melting Point | 250-252 °C | [][8] |
| Solubility | Soluble in methanol; very slightly soluble in water. | [8] |
| InChI Key | NUXYYWOWNFEMNH-UHFFFAOYSA-N | [][7] |
| SMILES | Clc1ccc(Cl)c2C(=O)C(=O)Nc12 | [] |
Synthesis of this compound: The Sandmeyer Approach
The most established and reliable method for synthesizing substituted isatins, including the 4,7-dichloro derivative, is the Sandmeyer isatin synthesis.[4][9][10] This classical two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, which then undergoes an acid-catalyzed intramolecular cyclization.
Reaction Mechanism Overview
-
Step 1: Formation of 2-(Hydroxyimino)-N-(2,5-dichlorophenyl)acetamide. 2,5-Dichloroaniline is reacted with chloral hydrate and hydroxylamine in an acidic aqueous solution. The reaction proceeds through the formation of a glyoxamide which then reacts with hydroxylamine to yield the critical oxime intermediate.[9]
-
Step 2: Acid-Catalyzed Cyclization. The isolated isonitrosoacetanilide intermediate is treated with a strong acid, typically concentrated sulfuric acid. This promotes an intramolecular electrophilic aromatic substitution, where the oxime-bearing side chain attacks the aromatic ring, followed by hydrolysis to yield the final this compound product.[9][10]
Caption: Workflow of the Sandmeyer synthesis for this compound.
Experimental Protocol: A Self-Validating System
This protocol is adapted from the classical Sandmeyer procedure, specifically for the synthesis of this compound from 2,5-dichloroaniline.[3]
Part A: Synthesis of 2-(Hydroxyimino)-N-(2,5-dichlorophenyl)acetamide
-
Reaction Setup: In a 2 L round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1.2 L of water.
-
Addition of Reagents: To this solution, add in order: crystallized sodium sulfate (1300 g), a solution of 2,5-dichloroaniline (0.5 mol) in 300 mL of water containing concentrated HCl (0.52 mol), and finally, a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.
-
Heating and Reaction: Heat the mixture with vigorous stirring. The reaction is typically complete within 1-2 minutes of the mixture reaching a vigorous boil.
-
Isolation: Cool the flask in an ice-water bath to precipitate the product. Filter the crystalline solid using suction, wash with water, and air-dry. The product is the isonitrosoacetanilide intermediate.
Part B: Cyclization to this compound
-
Reaction Setup: In a 1 L flask equipped with a mechanical stirrer, warm concentrated sulfuric acid (326 mL) to 50°C.
-
Addition of Intermediate: Add the dry isonitrosoacetanilide from Part A (0.46 mol) portion-wise, maintaining the temperature between 60-70°C using an external cooling bath. Causality Note: This exothermic cyclization requires careful temperature control to prevent side reactions and ensure a high yield.
-
Completion and Quenching: After the addition is complete, heat the mixture to 80°C for 10 minutes to ensure full cyclization. Cool the reaction mixture to room temperature and carefully pour it onto 10-12 volumes of cracked ice.
-
Isolation and Purification: The this compound will precipitate. Allow the mixture to stand for 30 minutes, then filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.
Spectroscopic and Structural Characterization
Authenticating the structure of synthesized this compound is critical. The following analysis provides the expected spectroscopic signatures.
-
¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to be simple. The two aromatic protons at positions 5 and 6 are chemically non-equivalent and adjacent. They will appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm), with a coupling constant (³JHH) characteristic of ortho-coupling (~8-9 Hz). The N-H proton of the lactam will appear as a broad singlet further downfield (typically δ > 11.0 ppm).[11]
-
¹³C NMR Spectroscopy: The spectrum will show eight distinct signals. The two carbonyl carbons (C2 and C3) will be the most downfield (δ > 160 ppm). Six signals will be present in the aromatic region (δ 110-150 ppm), corresponding to the carbons of the benzene ring.
-
FTIR Spectroscopy: The infrared spectrum provides key functional group information. Expect a sharp, medium-intensity peak around 3200-3300 cm⁻¹ corresponding to the N-H stretching vibration of the lactam. Two strong absorption bands will be prominent in the carbonyl region (1700-1780 cm⁻¹), corresponding to the asymmetric and symmetric stretching of the C2 and C3 dicarbonyl system.[12] Aromatic C-H and C=C stretching bands will also be present in their characteristic regions.
Reactivity and Applications in Drug Discovery
This compound serves as a versatile hub for generating complex molecular architectures aimed at various biological targets.[4] The electron-withdrawing nature of the two chlorine atoms influences the reactivity of both the aromatic ring and the isatin core.
Key Reaction Sites:
-
C3-Carbonyl Group: This is the most reactive site, readily undergoing condensation reactions with a variety of nucleophiles (amines, hydrazines, hydroxylamines) to form Schiff bases, hydrazones, and oximes. This is a primary strategy for introducing new pharmacophores.
-
N1-Amide Proton: The lactam nitrogen can be deprotonated and subsequently alkylated, acylated, or arylated, allowing for the introduction of substituents that can modulate solubility, cell permeability, and target engagement.[3]
-
Aromatic Ring: While the ring is electron-deficient, further electrophilic substitution is challenging but possible under harsh conditions. More commonly, the existing chloro-substituents can be displaced via nucleophilic aromatic substitution (SNAr) in advanced synthetic schemes.
Caption: Synthetic utility of this compound as a core scaffold.
Application in Anticancer Drug Development
The isatin scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][13] The FDA-approved drug Sunitinib, an oxindole derivative, validates this approach.[2] Derivatives of this compound are actively investigated as inhibitors of key oncogenic kinases.
-
Mechanism of Action: Isatin-based compounds often function as ATP-competitive inhibitors, binding to the hinge region of the kinase active site. The isatin core can form crucial hydrogen bonds, while substituents introduced via the N1 and C3 positions can extend into other pockets to enhance potency and selectivity.[13]
-
Targeted Kinases: Derivatives have shown inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), all of which are critical regulators of cell proliferation, angiogenesis, and survival in cancer.[13]
-
Synthetic Strategy: A common strategy involves a Knoevenagel condensation at the C3-position of this compound with an active methylene compound, followed by further derivatization. This allows for the rapid construction of complex molecules with potential anti-proliferative activity.
Safety and Handling
As a laboratory chemical, this compound requires careful handling in a controlled environment.
-
GHS Hazard Classification:
-
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves, a lab coat, and safety glasses or goggles.[]
-
Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block for the development of next-generation therapeutics. Its well-defined synthesis, predictable reactivity, and the proven track record of the isatin scaffold make it an invaluable tool for medicinal chemists. The dichloro substitution pattern offers a unique electronic and steric profile that can be exploited to achieve high potency and selectivity against a range of biological targets, particularly protein kinases implicated in cancer. This guide provides the foundational knowledge required for researchers to effectively incorporate this compound into their drug discovery pipelines, paving the way for the synthesis of novel and impactful bioactive compounds.
References
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Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Skropeta, D. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 397-414. Available from: [Link]
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El-Malah, A. A., Al-Harbi, N. O., & El-Gamal, K. M. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. Available from: [Link]
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Paiva, R. E. F., Vieira, E. G., & Ferreira, A. M. C. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 8, 623833. Available from: [Link]
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Bentham Science Publishers. (n.d.). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Retrieved January 4, 2026, from [Link]
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Havrylyuk, D., Kovach, N., Zimenkovsky, B., Vasylenko, O., & Lesyk, R. (2011). Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Archiv der Pharmazie, 344(8), 514-522. Available from: [Link]
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Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Available from: [Link]
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Sharma, V., & Kumar, P. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(5). Available from: [Link]
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Al-Khuzaie, M. S. G., Rasheed, M. J., & Mohammed, S. H. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science, 66(3), 970-991. Available from: [Link]
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Synthesis and characterization of 4,7-Dichloroisatin
An In-depth Technical Guide to the Synthesis and Characterization of 4,7-Dichloroisatin
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (CAS No: 18711-13-2), a critical heterocyclic scaffold in medicinal chemistry.[1][2] As a key intermediate, its unique dichloro-substituted indole framework is instrumental in the development of novel therapeutic agents, particularly in oncology and antimicrobial research.[1] This document details the robust Sandmeyer isatin synthesis as the primary synthetic route, explaining the mechanistic rationale behind the procedural choices. Furthermore, it establishes a self-validating system of analytical protocols, including NMR, IR, and Mass Spectrometry, to ensure the structural integrity and purity of the final compound. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven methodologies for working with this versatile compound.
Introduction: The Significance of the this compound Scaffold
Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged class of heterocyclic compounds, serving as precursors for a multitude of biologically active molecules.[3][4] The isatin core is found in natural products and is a versatile building block for synthesizing spirooxindoles, quinolines, and other complex heterocycles.[5][6]
The strategic placement of chlorine atoms at the 4- and 7-positions of the isatin ring profoundly influences the molecule's electronic properties and steric profile. This substitution pattern makes this compound an exceptionally valuable intermediate for several reasons:
-
Modulation of Biological Activity: The electron-withdrawing nature of the chlorine atoms can enhance the potency of derivative compounds, a crucial aspect in drug design.
-
Synthetic Versatility: The chlorine substituents provide reactive handles for further functionalization through cross-coupling reactions, enabling the construction of diverse molecular libraries.
-
Therapeutic Potential: this compound is a cornerstone for synthesizing compounds investigated for anti-cancer, anti-inflammatory, and antimicrobial properties.[1] It serves as a key intermediate in the development of agents that can inhibit specific enzymes involved in tumor growth.[1]
This guide provides a detailed protocol for its synthesis via the classical Sandmeyer reaction, followed by a rigorous multi-technique approach to its characterization, ensuring researchers can produce and validate this high-value compound with confidence.
Physicochemical and Safety Data
A summary of the key properties of this compound is presented below. This data is essential for safe handling, reaction setup, and analytical interpretation.
| Property | Value | Reference(s) |
| IUPAC Name | 4,7-dichloro-1H-indole-2,3-dione | [7][8] |
| Synonyms | 4,7-Dichloroindole-2,3-dione | [1][2] |
| CAS Number | 18711-13-2 | [1][9] |
| Molecular Formula | C₈H₃Cl₂NO₂ | [1][7] |
| Molecular Weight | 216.02 g/mol | [1][2] |
| Appearance | Light yellow to orange or brown crystalline solid/powder | [1][2][7] |
| Melting Point | 250-252 °C | [2] |
| Solubility | Soluble in methanol; very slightly soluble in water | [2] |
| Purity | ≥ 97% | [1] |
| GHS Pictogram | GHS07 (Exclamation mark) | |
| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | |
| Storage | Store at room temperature | [1] |
Synthesis of this compound: The Sandmeyer Approach
The Sandmeyer isatin synthesis, first described in 1919, remains one of the most reliable and widely used methods for preparing isatin and its substituted analogs from anilines.[10][11] The process is a two-step procedure: first, the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed intramolecular cyclization.[5][11]
Mechanistic Rationale
The synthesis begins with the reaction of 2,5-dichloroaniline with chloral hydrate and hydroxylamine.[11] Chloral hydrate serves as a precursor to dichloroketene, which reacts with the aniline.[12] Hydroxylamine then forms an oxime with the intermediate, yielding N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide (the isonitrosoacetanilide). The choice of concentrated sulfuric acid in the second step is critical; it acts as a powerful dehydrating agent and catalyst, protonating the oxime to facilitate a Friedel-Crafts-type electrophilic aromatic substitution, thereby closing the five-membered ring to form the isatin core.[10][13][14]
Experimental Workflow Diagram
Caption: Workflow for the Sandmeyer synthesis of this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide
-
In a 2 L round-bottomed flask, dissolve chloral hydrate (0.54 mol) in 1 L of deionized water.
-
Add crystallized sodium sulfate (1200 g) to the solution and stir until dissolved.[14]
-
In a separate beaker, prepare a solution of 2,5-dichloroaniline (0.5 mol) in 300 mL of water, adding concentrated HCl (0.52 mol) to facilitate dissolution.
-
Add the aniline solution to the main reaction flask, followed by a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.[14]
-
Heat the mixture to a vigorous boil, which should be achieved within approximately 45 minutes. Maintain boiling for 1-2 minutes. The reaction is typically rapid.[14]
-
Cool the flask in an ice-water bath. The isonitrosoacetanilide intermediate will crystallize out.
-
Collect the solid product by vacuum filtration, wash with cold water, and air-dry. The expected yield is high (80-90%).[14]
Step 2: Cyclization to this compound
-
Carefully warm concentrated sulfuric acid (sp. gr. 1.84, ~300 mL) to 50°C in a 1 L flask equipped with a mechanical stirrer.
-
Add the dry isonitrosoacetanilide intermediate from Step 1 in small portions, ensuring the internal temperature is maintained between 60°C and 70°C. Use an external cooling bath to control the exothermic reaction.[14]
-
After the addition is complete, heat the dark solution to 80°C and hold for 10 minutes to ensure the reaction goes to completion.[14]
-
Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice (10-12 times the volume of the acid).
-
Allow the mixture to stand, which will cause the crude this compound to precipitate as an orange-brown solid.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.
Purification Protocol
-
The most effective method for purifying the crude product is recrystallization.
-
Suspend the crude solid in a suitable solvent, such as glacial acetic acid or an ethanol/water mixture.
-
Heat the suspension with stirring until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified orange crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is a self-validating process that relies on a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of structural information, and together they provide an unambiguous confirmation of the target molecule.
Characterization Workflow Diagram
Caption: Integrated workflow for the analytical characterization of this compound.
Spectroscopic and Analytical Data
The following table summarizes the expected data from the characterization of this compound.
| Technique | Expected Results & Interpretation |
| ¹H NMR | The spectrum will be simple due to symmetry. Expect two doublets in the aromatic region (~7.0-7.5 ppm), corresponding to the two protons on the benzene ring (H-5 and H-6). A broad singlet for the N-H proton will appear further downfield (>10 ppm). |
| ¹³C NMR | Expect 8 distinct carbon signals. Key signals include two carbonyl carbons (~160-185 ppm), and six aromatic/vinylic carbons, four of which are quaternary (including two attached to chlorine) and two are methine (CH) carbons.[8] |
| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.- C=O Stretches: Two sharp, strong absorption bands for the ketone and amide carbonyls, typically between 1680-1750 cm⁻¹.- C=C Aromatic Stretch: Peaks around 1600-1450 cm⁻¹.- C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.[15] |
| Mass Spectrometry (EI-MS) | - Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular weight. Due to the two chlorine atoms, an M⁺ peak at m/z 215, an (M+2)⁺ peak at m/z 217, and an (M+4)⁺ peak at m/z 219 will be observed. The expected intensity ratio will be approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound. The monoisotopic mass is 214.954 g/mol .[8][16] |
| HPLC | A single major peak with an area percentage ≥ 97% when monitored at a suitable UV wavelength (e.g., 254 nm), confirming high purity.[7] |
Applications in Research and Drug Development
This compound is not merely a laboratory chemical; it is a pivotal starting material in the quest for new medicines. Its utility is demonstrated across multiple therapeutic areas:
-
Oncology: It is a precursor for the synthesis of kinase inhibitors. The isatin scaffold can mimic the binding motifs of ATP, allowing derivatives to interfere with signaling pathways that drive cancer cell proliferation.
-
Antimicrobial Agents: The compound is used to create novel antibacterial and antifungal agents. The electron-deficient aromatic ring can participate in interactions with microbial targets.[1]
-
Biological Probes: Its derivatives are employed in biological research to study and elucidate the roles of specific proteins and enzymes in cellular pathways, particularly in cancer research.[1]
The adaptability of the this compound core allows medicinal chemists to systematically modify its structure to optimize efficacy, improve pharmacokinetic profiles, and reduce potential side effects of new drug candidates.[17]
Conclusion
This guide has detailed a reliable and reproducible methodology for the synthesis and characterization of this compound. The Sandmeyer synthesis provides a high-yield pathway to this important intermediate, and the multi-pronged analytical workflow ensures a self-validating confirmation of its structure and purity. The proven utility of this compound in synthesizing a wide range of biologically active compounds solidifies its importance for professionals in pharmaceutical research and organic synthesis. By adhering to the protocols and understanding the mechanistic principles outlined herein, researchers can confidently produce and utilize this versatile scaffold for the advancement of drug discovery programs.
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The Indispensable Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis of isatin by Gassman's method. ResearchGate. [Link]
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The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. ScienceDirect. [Link]
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Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. ResearchGate. [Link]
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Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides. Nature. [Link]
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PUTATIVE ROLE OF ISATIN DERIVATIVES SYNTHESIS AND THEIR BIOLOGICAL APPLICATIONS- A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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A Comprehensive Technical Guide to 4,7-Dichloroisatin: Structure, Properties, and Applications
Introduction: The Isatin Scaffold and the Significance of Halogenation
Isatin (1H-indole-2,3-dione) represents a cornerstone heterocyclic scaffold in the landscape of medicinal chemistry and organic synthesis.[1][2] First identified in 1841, this indole derivative has garnered significant attention due to the remarkable versatility of its chemical structure and its association with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4] The isatin core, featuring a fused benzene and pyrrole ring system with two carbonyl groups at positions 2 and 3, offers multiple reactive sites for chemical modification, making it a privileged structure in drug discovery.[5][6]
This guide focuses on a specific, synthetically crucial derivative: 4,7-Dichloroisatin . The introduction of chlorine atoms onto the isatin core profoundly influences its electronic properties, lipophilicity, and metabolic stability. Such modifications are a classic strategy in drug design to enhance binding affinity to biological targets and improve pharmacokinetic profiles. This document provides an in-depth analysis of the chemical structure, physicochemical properties, spectroscopic signature, and synthetic utility of this compound, serving as a vital resource for professionals engaged in chemical research and pharmaceutical development.
Chemical Identity and Molecular Structure
The precise identification and structural understanding of a molecule are paramount for its application in research. This compound is unambiguously defined by its systematic name and unique identifiers.
-
IUPAC Name : 4,7-dichloro-1H-indole-2,3-dione.[7]
-
Synonyms : 4,7-dichloroindoline-2,3-dione, 4,7-Dichloro-2,3-indolinedione.[8][9]
Structural Elucidation
The structure of this compound is composed of a bicyclic indole core. The numbering of this core begins at the nitrogen atom of the pyrrole ring and proceeds around the bicyclic system. The molecule's key features are:
-
A benzene ring fused to a five-membered pyrrolidinone ring.
-
Two chlorine atoms substituted at positions C4 and C7 on the benzene portion of the indole nucleus.
-
Two carbonyl groups: a ketone at C3 and a lactam (cyclic amide) carbonyl at C2.
-
An acidic N-H proton at position 1.
The strategic placement of the two electron-withdrawing chlorine atoms significantly modulates the electron density of the aromatic ring, which can influence its reactivity and intermolecular interactions.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Profile
The physical properties and spectroscopic data provide a definitive fingerprint for this compound, ensuring its identity and purity in experimental settings.
Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | Light yellow to orange or brown powder/crystal | [8] |
| Melting Point | 245-252 °C | [8][10] |
| Monoisotopic Mass | 214.9540837 Da | [7] |
| SMILES | C1=CC(=C2C(=C1Cl)C(=O)C(=O)N2)Cl | [7][11] |
| InChIKey | NUXYYWOWNFEMNH-UHFFFAOYSA-N | [7][10] |
Spectroscopic Characterization: The Empirical Proof of Structure
Spectroscopic analysis is indispensable for verifying the molecular structure. The causality behind interpreting these spectra lies in how different parts of the molecule interact with electromagnetic radiation.
| Technique | Expected Observations and Rationale |
| ¹H NMR | Aromatic Protons: Two signals, likely doublets, are expected for the adjacent protons at C5 and C6. Their chemical shifts will be influenced by the deshielding effect of the chlorine atoms and carbonyl groups. Amide Proton: A broad singlet for the N-H proton, typically appearing downfield. Its broadness is due to quadrupole broadening and potential hydrogen exchange. |
| ¹³C NMR | Carbonyl Carbons: Two distinct signals in the highly deshielded region (δ > 150 ppm) corresponding to the C2 (lactam) and C3 (ketone) carbonyls.[7] Aromatic Carbons: Six signals for the aromatic carbons. The carbons directly attached to chlorine (C4, C7) will show characteristic shifts, while the others (C3a, C5, C6, C7a) will complete the aromatic fingerprint. |
| IR Spectroscopy | N-H Stretch: A peak in the range of 3200-3400 cm⁻¹ indicates the N-H bond of the lactam. C=O Stretches: Two strong, distinct absorption bands are expected between 1650-1750 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the ketone and lactam carbonyl groups.[12] C-Cl Stretches: Absorptions in the fingerprint region (typically < 800 cm⁻¹) are characteristic of the carbon-chlorine bonds. |
| Mass Spectrometry | Molecular Ion Peak: The mass spectrum will show a molecular ion cluster that is definitive for a dichlorinated compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic pattern of peaks will appear at M+, [M+2]+, and [M+4]+ with an approximate intensity ratio of 9:6:1, confirming the presence of two chlorine atoms. |
Synthesis Pathway: A Validated Experimental Approach
While various methods exist for synthesizing isatin derivatives, a common and reliable route proceeds from a substituted aniline.[13] The Sandmeyer isonitroso-acetanilide isatin synthesis provides a logical and field-proven workflow for obtaining this compound from 2,5-dichloroaniline.
Illustrative Synthetic Workflow
This two-step process is designed for efficient formation of the isatin core. The choice of reagents is critical for achieving high yield and purity.
Step 1: Formation of the Isonitrosoacetanilide Intermediate. This step involves the condensation of 2,5-dichloroaniline with chloral hydrate and hydroxylamine. The aniline nitrogen attacks the carbonyl carbon of chloral hydrate, and subsequent elimination and reaction with hydroxylamine form the crucial oxime intermediate. This effectively builds the side chain required for the subsequent cyclization.
Step 2: Acid-Catalyzed Cyclization. The isonitrosoacetanilide intermediate is treated with a strong acid, such as concentrated sulfuric acid. This protonates the oxime, facilitating an intramolecular electrophilic aromatic substitution reaction. The electron-rich aromatic ring attacks the electrophilic carbon, leading to the formation of the five-membered ring and, after tautomerization, the final this compound product.
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The Spectroscopic Signature of 4,7-Dichloroisatin: A Comprehensive Technical Guide
Introduction: The Significance of 4,7-Dichloroisatin in Modern Drug Discovery
This compound, a halogenated derivative of the indole-2,3-dione (isatin) core, represents a molecule of significant interest to the medicinal chemistry and drug development communities.[1] The isatin scaffold itself is a privileged structure, known to be a key pharmacophore in a multitude of biologically active compounds with applications ranging from oncology to neurodegenerative diseases. The introduction of chlorine atoms at the 4 and 7 positions of the aromatic ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational understanding for researchers engaged in the synthesis, characterization, and application of this versatile chemical entity. While direct experimental spectra for this compound are not widely available in the public domain, this guide will provide a detailed interpretation based on the known spectroscopic behavior of isatin and its halogenated analogs, supplemented by data from chemical databases.
Molecular Structure and Properties
Chemical Structure:
Caption: Chemical structure of this compound.
Molecular Formula: C₈H₃Cl₂NO₂[1][2]
Molecular Weight: 216.02 g/mol [1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.
¹H NMR Spectroscopy: Probing the Aromatic Protons
The ¹H NMR spectrum of this compound is expected to be simple yet informative. The key signals arise from the aromatic protons and the N-H proton of the lactam ring.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Interpretation of the ¹H NMR Spectrum:
Due to the substitution pattern, the two aromatic protons (H-5 and H-6) will appear as a pair of doublets.
-
Aromatic Region (δ 7.0-8.0 ppm):
-
The electron-withdrawing nature of the chlorine atoms and the carbonyl groups will deshield the aromatic protons, causing them to resonate downfield.
-
H-5 and H-6: These two protons form an AX spin system and are expected to appear as two distinct doublets. The coupling constant (J) between them would be typical for ortho-coupled aromatic protons (approximately 8-9 Hz). The exact chemical shifts would be influenced by the combined electronic effects of the substituents.
-
-
N-H Proton (δ 10.0-12.0 ppm):
-
The lactam N-H proton is typically broad and appears at a significantly downfield chemical shift due to hydrogen bonding and the electronic effect of the adjacent carbonyl groups. In a solvent like DMSO-d₆, this peak is often more pronounced.
-
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.20 - 7.40 | d | ~8.5 |
| H-6 | 7.00 - 7.20 | d | ~8.5 |
| N-H | 10.5 - 11.5 | br s | - |
(Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.)
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, all eight carbon atoms are chemically non-equivalent and should give rise to eight distinct signals.
Experimental Protocol for ¹³C NMR:
The sample preparation and instrument setup are similar to that for ¹H NMR, but the acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus. A proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets.
Interpretation of the ¹³C NMR Spectrum:
The chemical shifts of the carbon atoms are highly dependent on their electronic environment.
-
Carbonyl Carbons (δ 150-185 ppm):
-
C-2 and C-3: The two carbonyl carbons will be the most downfield signals in the spectrum. The C-2 carbon, being part of an amide-like system, is expected to be slightly upfield compared to the C-3 ketone carbon.
-
-
Aromatic and Vinylic Carbons (δ 110-150 ppm):
-
C-4, C-7, C-3a, C-7a: The carbons directly attached to the chlorine atoms (C-4 and C-7) will have their chemical shifts significantly influenced by the halogen's electronegativity and anisotropic effects. The quaternary carbons of the fused ring system (C-3a and C-7a) will also resonate in this region.
-
C-5 and C-6: The protonated aromatic carbons will appear in the typical aromatic region.
-
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 |
| C-3 | ~183 |
| C-3a | ~118 |
| C-4 | ~130 |
| C-5 | ~125 |
| C-6 | ~128 |
| C-7 | ~135 |
| C-7a | ~148 |
(Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.)
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an invaluable tool for the rapid identification of functional groups within a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the N-H and carbonyl groups.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The spectrum can be acquired using a solid sample, typically prepared as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Interpretation of the IR Spectrum:
-
N-H Stretching (3200-3400 cm⁻¹): A broad absorption band in this region is characteristic of the N-H stretching vibration of the lactam. The broadness is a result of intermolecular hydrogen bonding in the solid state.
-
C=O Stretching (1700-1780 cm⁻¹): Two distinct and strong absorption bands are expected for the two carbonyl groups. The C-3 ketone carbonyl will likely absorb at a lower wavenumber (around 1730-1750 cm⁻¹) compared to the C-2 amide-like carbonyl (around 1760-1780 cm⁻¹).
-
C=C Aromatic Stretching (1450-1600 cm⁻¹): Several sharp to medium intensity bands in this region correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.
-
C-Cl Stretching (600-800 cm⁻¹): Absorptions due to the carbon-chlorine stretching vibrations are expected in the fingerprint region.
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3200-3400 | N-H Stretch | Medium, Broad |
| 1760-1780 | C=O Stretch (Amide) | Strong |
| 1730-1750 | C=O Stretch (Ketone) | Strong |
| 1450-1600 | C=C Aromatic Stretch | Medium-Strong |
| 600-800 | C-Cl Stretch | Medium-Strong |
(Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.)
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular ion peak for this compound will appear at an m/z corresponding to its molecular weight (216 g/mol for the most abundant isotopes, ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms. The M+2 peak (containing one ³⁷Cl) and the M+4 peak (containing two ³⁷Cl) will have relative intensities of approximately 65% and 10% of the M⁺ peak, respectively.
-
Fragmentation Pattern: Under EI conditions, the molecular ion can undergo fragmentation. Common fragmentation pathways for isatins include the loss of CO, and cleavage of the five-membered ring. The presence of chlorine atoms will also influence the fragmentation, with the potential loss of Cl radicals or HCl.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 215/217/219 | [M-H]⁺ |
| 188/190/192 | [M-CO]⁺ |
| 153/155 | [M-CO-Cl]⁺ |
(Note: These are predicted fragmentation patterns. Actual fragmentation will depend on the ionization energy and the specific instrument used.)
Integrated Spectroscopic Analysis Workflow
The comprehensive characterization of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion: A Spectroscopic Fingerprint for a Key Synthetic Intermediate
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. The combined application of NMR, IR, and Mass Spectrometry provides a detailed and unambiguous "fingerprint" of this molecule. For researchers in drug development and organic synthesis, a thorough understanding of this spectroscopic data is paramount for reaction monitoring, quality control, and the confident characterization of novel derivatives. While this guide presents a robust interpretation based on established principles and data for related compounds, it is always recommended to acquire and interpret experimental data for the specific batch of material being used to ensure the highest level of scientific rigor.
References
Biological potential of substituted isatins in medicinal chemistry
An In-Depth Technical Guide to the Biological Potential of Substituted Isatins in Medicinal Chemistry
Authored by Gemini, Senior Application Scientist
Abstract
Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its remarkable synthetic versatility and broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of the biological potential of substituted isatins, intended for researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, elucidate the intricate mechanisms of action across various therapeutic areas—with a primary focus on oncology—and present detailed structure-activity relationships (SAR). This document is structured to serve as both a foundational reference and a practical guide, incorporating detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate the rational design of novel isatin-based therapeutics.
The Isatin Scaffold: A Foundation for Pharmacological Diversity
Isatin is an endogenous indole derivative found in various plants, marine animals, and even human physiological fluids as a metabolite.[3][4] Its discovery dates back to 1840, when it was identified as an oxidation product of indigo.[5] The isatin core is characterized by a fused benzene and pyrrole ring, featuring two carbonyl groups at the C2 and C3 positions. This unique electronic and structural arrangement, particularly the reactive C3-keto group, provides a fertile ground for chemical modifications, allowing for the generation of a vast library of structurally diverse derivatives.[1][6] These modifications can be strategically implemented at the N-1, C-2, C-3, and C-5/C-7 positions of the aromatic ring, leading to compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[7][8][9] The clinical approval of the isatin-based drug Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, has solidified the importance of this scaffold in modern oncology and continues to inspire further research.[1][3]
Synthetic Pathways to Substituted Isatins
The accessibility of diverse isatin derivatives is paramount to exploring their therapeutic potential. Several classical and modern synthetic methodologies have been established. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and tolerance of functional groups.
Classical Synthetic Methodologies
The most common and historically significant methods for synthesizing the isatin core from aniline precursors are the Sandmeyer and Stolle syntheses.[10][11]
-
Sandmeyer Isatin Synthesis: This is a robust, one-pot procedure involving the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. Subsequent acid-catalyzed cyclization, typically using sulfuric acid, yields the isatin product.[12] This method is widely used but can be limited by the harsh acidic conditions and poor solubility of lipophilic substrates.[12]
-
Stolle Synthesis: This two-step approach involves the condensation of an aniline with oxalyl chloride to form an N-oxalyl chloride intermediate, which is then cyclized using a Lewis acid catalyst (e.g., AlCl₃).[10] It is particularly useful for preparing N-substituted isatins.
Modern Synthetic Innovations
Recent advancements have focused on developing more efficient and environmentally benign synthetic protocols. These include:
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields for various isatin derivatization reactions.[13]
-
Multi-Component Reactions (MCRs): MCRs allow for the construction of complex isatin derivatives in a single step from three or more starting materials, enhancing synthetic efficiency.[13]
-
Oxidation of Indoles: A modern approach involves the direct oxidation of substituted indoles using various oxidizing agents, including molecular oxygen with a photosensitizer, providing a greener alternative for N-alkylated isatins.[11]
Workflow: Generalized Sandmeyer Isatin Synthesis
The following diagram illustrates the key steps in the classical Sandmeyer synthesis, a foundational method for isatin preparation.
Caption: The mitochondrial pathway of apoptosis induced by isatin derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies are crucial for optimizing potency and selectivity.
[14]* N-1 Position: Substitution at the nitrogen atom is a common strategy. The introduction of benzyl groups or other bulky substituents can enhance activity, while an unsubstituted N-H is often important for hydrogen bonding with target enzymes. *[4][15] C-3 Position: The C3-carbonyl is a key site for derivatization. Conversion to Schiff bases, hydrazones, and thiosemicarbazones often leads to highly potent compounds. T[3][16]hese modifications provide additional points for target interaction.
-
C-5 Position: This is a critical position for modulation of activity. Electron-withdrawing groups, such as halogens (Cl, Br) or nitro groups, frequently increase cytotoxic potency. F[5][17]or instance, halogen substitution on the benzyloxy ring at the C-5 position enhances affinity toward MAO-B. *[17] Hybridization: Molecular hybridization, which combines the isatin scaffold with other known pharmacophores (e.g., coumarins, triazoles, sulfonamides), is a powerful strategy to develop multi-targeted agents with improved efficacy and reduced potential for drug resistance.
[3][18][14]#### 3.3. Quantitative Analysis of Anticancer Activity
The potency of isatin derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound Class | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |
| Isatin-Hydrazone | 2,6-dihalogen on C-ring | MCF-7 (Breast) | 0.245 - 1.51 | |
| Isatin-Triazole Hybrid | - | Breast, Prostate | ~1 - 5 | |
| Isatin Sulfonamide | 4-chlorophenylacetamide | Caspase-3 (Enzyme) | 2.33 | |
| Isatin-Linked Chalcone | - | Breast Cancer Lines | More potent than Cisplatin | |
| 7-deazapurine-Isatin Hybrid | Methoxy substitution | Multiple Cancer Lines | Potent (Nanomolar range) |
Broader Pharmacological Horizons
While the anticancer potential of isatins is profound, their utility extends to other critical therapeutic areas.
Antimicrobial and Antiviral Activity
Isatin derivatives exhibit significant activity against a range of pathogens.
-
Antibacterial: Many derivatives are effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing minimal inhibitory concentrations (MICs) as low as 3 µg/mL. T[9][19]he lipophilicity conferred by halogen substituents at the C5 and C7 positions appears crucial for crossing the bacterial membrane. *[6] Antiviral: The isatin derivative Methisazone was one of the first synthetic antiviral drugs used clinically. M[20]odern research has demonstrated the efficacy of isatin-based compounds against numerous viruses, including Hepatitis C Virus (HCV), SARS-CoV, and HIV, making this scaffold a valuable starting point for the development of new broad-spectrum antiviral agents.
[20][21][22]#### 4.2. Anticonvulsant Properties
Certain isatin derivatives, particularly isatin semicarbazones, have shown significant anticonvulsant activity in preclinical models like the maximal electroshock (MES) test. T[15][23]he proposed mechanism involves a specific pharmacophore model with four binding sites, where hydrogen bonding from the -CONH- group is critical for activity. I[15]nterestingly, isatin itself can exhibit dose-dependent effects, being proconvulsant at low doses and anticonvulsant at higher doses, possibly due to the action of its metabolites.
[24]---
Key Experimental Protocols
To facilitate further research, this section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of isatin derivatives.
Protocol: Synthesis of a Substituted Isatin via Sandmeyer Reaction
This protocol describes the synthesis of a generic substituted isatin from an appropriate aniline.
Materials:
-
Substituted Aniline
-
Chloral Hydrate
-
Hydroxylamine Hydrochloride
-
Crystallized Sodium Sulfate
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water, Crushed Ice
Procedure:
-
Preparation of Isonitrosoacetanilide Intermediate: a. In a large round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1.2 L of water. b. Add crystallized sodium sulfate (1.3 kg), followed by a solution of the substituted aniline (0.5 mol) in 300 mL of water containing concentrated HCl (0.52 mol). c. Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water. d. Heat the mixture with stirring until a vigorous reaction begins. Remove the heat source and allow the reaction to complete. e. Cool the mixture. The isonitrosoacetanilide intermediate will precipitate. f. Filter the solid, wash thoroughly with cold water, and dry. 2[25]. Cyclization to Isatin: a. Pre-heat concentrated sulfuric acid (e.g., 600 g) to 50°C in a separate flask. b. Slowly and carefully add the dried isonitrosoacetanilide from the previous step in small portions, ensuring the temperature does not exceed 70-80°C. c. After the addition is complete, maintain the temperature at 80°C for 10 minutes to ensure complete cyclization. d. Cool the reaction mixture to room temperature. e. Carefully pour the acidic mixture onto a large volume of crushed ice with vigorous stirring. f. The substituted isatin will precipitate as a colored solid. g. Filter the product, wash extensively with cold water until the washings are neutral, and dry completely. h. Recrystallize from a suitable solvent (e.g., glacial acetic acid or ethanol) for purification.
[25]#### 5.2. Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol outlines the evaluation of the anticancer activity of synthesized isatin compounds.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Synthesized Isatin Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: a. Culture the selected cancer cells to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. d. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the isatin compounds in a complete medium from a stock solution in DMSO. Ensure the final DMSO concentration is <0.5%. b. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). c. Incubate the plate for another 48-72 hours.
-
MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
Substituted isatins represent a remarkably versatile and enduringly relevant scaffold in medicinal chemistry. Their synthetic tractability allows for fine-tuning of physicochemical properties and biological activities, leading to the identification of potent agents against cancer, microbial infections, and neurological disorders. The multifaceted mechanisms of action, particularly the ability to target multiple kinases and induce apoptosis, make isatin derivatives highly attractive for overcoming drug resistance in oncology.
[13][18]Future research should focus on several key areas. The rational design of isatin-based hybrids that target multiple disease pathways simultaneously holds immense promise for creating more effective therapies. F[18]urthermore, the application of modern drug delivery technologies, such as nano-formulations, could enhance the bioavailability and targeted delivery of these compounds, particularly to solid tumors. C[13]ontinued exploration of the vast chemical space accessible from the isatin core, guided by robust SAR studies and computational modeling, will undoubtedly lead to the discovery of next-generation therapeutics with improved potency and safety profiles.
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Ferraz de Paiva, R. E., Vieira, L. M., Rodrigues da Silva, F. C., Wegermann, C., & Costa Ferreira, A. M. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272. [Link]
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Ferraz de Paiva, R. E., Vieira, L. M., Rodrigues da Silva, F. C., Wegermann, C., & Costa Ferreira, A. M. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7. [Link]
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Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (n.d.). MDPI. [Link]
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Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. (n.d.). ResearchGate. [Link]
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Gandhi, N., et al. (2025). SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. [Source not further specified]. [Link]
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A Review on Isatin Derivatives with Anti-Cancer Activity. (n.d.). ijrpr. [Link]
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Fassihi, A., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1646-1656. [Link]
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Al-Ostath, A., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5871. [Link]
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A summary of the cytotoxic structure-activity relationship of isatin derivatives. (n.d.). [Source not specified]. [Link]
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Sridhar, S. K., Pandeya, S. N., Stables, J. P., & Ramesh, A. (2002). Synthesis of isatin semicarbazones as novel anticonvulsants--role of hydrogen bonding. Journal de pharmacie de Belgique, 57(4), 103-10. [Link]
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A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. (n.d.). RJPPD. [Link]
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Fassihi, A., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1646-1656. [Link]
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A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Publishing. [Link]
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Isatin Sulfonamides: Potent caspases-3 and -7 Inhibitors, and Promising PET and SPECT Radiotracers for Apoptosis Imaging. (2015). Future Medicinal Chemistry, 7(10), 1239-54. [Link]
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Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). ResearchGate. [Link]
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Vine, K. L., Matesic, L., & Locke, J. M. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Current Cancer Drug Targets, 9(3), 357-376. [Link]
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Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). [Source not specified]. [Link]
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Kumar, R., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(4), 1433. [Link]
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Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2025). ResearchGate. [Link]
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Temizer, A. B., et al. (2024). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 58-72. [Link]
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Hewawasam, P., & Meanwell, N. A. (1994). Synthesis of Substituted Isatins. Tetrahedron Letters, 35(40), 7303-7306. [Link]
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Singh, B., & Kulkarni, S. K. (1996). Dose-related proconvulsant and anticonvulsant activity of isatin, a putative biological factor, in rats. Methods and Findings in Experimental and Clinical Pharmacology, 18(9), 593-7. [Link]
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Mathur, G., & Nain, S. (2014). Recent Advancement in Synthesis of Isatin as Anticonvulsant Agents: A Review. Medicinal Chemistry, 4(6), 417-427. [Link]
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Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. (2020). Taylor & Francis Online. [Link]
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Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA. (n.d.). Science and Education Publishing. [Link]
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Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). MedChemComm (RSC Publishing). [Link]
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Exploring the antimicrobial potential of isatin and derivatives. (2024). [Source not specified]. [Link]
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Isatin Derivatives: A Frontier in Antimicrobial Agents. (2023). Bentham Science Publisher. [Link]
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Rationale Design, Synthesis, and Pharmacological Evaluation of Isatin Analogues as Antiseizure Agents. (2021). Bentham Science Publishers. [Link]
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Synthesis and Screening of New Isatin Derivatives. (n.d.). Der Pharma Chemica. [Link]
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Isatin analogues with tyrosine kinase inhibitory activity and anti-leishmanial activity. (n.d.). [Source not specified]. [Link]
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Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). ACS Omega. [Link]
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From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents. (n.d.). [Source not specified]. [Link]
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Review on Isatin- A Remarkable Scaffold for Designing Potential Therapeutic Complexes and Its Macrocyclic Complexes with Transition Metals. (n.d.). Semantic Scholar. [Link]
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Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. (2019). ACS Omega. [Link]
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Isatin: A Versatile Heterocyclic Compound a Review. (2025). ResearchGate. [Link]
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Synthesis of Substituted Isatins As Potential Antibacterial Agents. (2023). ScholarWorks. [Link]
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Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2016). MedChemComm, 7(8), 1469-1491. [Link]
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Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024). Journal of Xi'an Shiyou University, Natural Science Edition. [Link]
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Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study. (n.d.). ACS Publications. [Link]
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Structure–activity relationship (SAR) analysis of compounds 4a–k. (n.d.). ResearchGate. [Link]
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Isatin derivatives as broad-spectrum antiviral agents: the current landscape. (2022). Future Virology, 17(3), 199-219. [Link]
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In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. (n.d.). National Institutes of Health. [Link]
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4,7-Dichloroisatin: A Strategic Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Isatin Scaffold and the Strategic Advantage of 4,7-Dichloro Substitution
The isatin (1H-indole-2,3-dione) core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its synthetic accessibility and versatile reactivity make it a cornerstone for generating molecular diversity.[3][4] This guide focuses on a specific, highly valuable derivative: 4,7-dichloroisatin.
The introduction of two chlorine atoms onto the aromatic ring at positions 4 and 7 fundamentally alters the electronic and steric properties of the isatin core. These halogen substituents act as powerful electron-withdrawing groups through induction, significantly enhancing the electrophilicity of the C3-carbonyl group, which is the primary site of reactivity.[5][6] This heightened reactivity, combined with the potential for the chlorine atoms to serve as synthetic handles in cross-coupling reactions, elevates this compound from a simple intermediate to a strategic building block for constructing complex, high-value molecules, particularly in the realm of drug discovery.[3][7] This guide provides a comprehensive overview of its synthesis, reactivity, and application, underpinned by field-proven insights and detailed protocols.
Physicochemical Properties and Synthesis
A thorough understanding of a building block's properties is paramount for its effective use in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃Cl₂NO₂ | [3] |
| Molecular Weight | 216.02 g/mol | [3] |
| CAS Number | 18711-13-2 | [3] |
| Appearance | Light yellow to brown or orange powder/crystals | [3] |
| Melting Point | 250-252 °C | [3] |
| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in ethanol | [3] |
Recommended Synthesis: The Sandmeyer Approach
The most reliable and scalable method for preparing this compound is a modification of the classic Sandmeyer isatin synthesis, starting from the commercially available 2,5-dichloroaniline.[8][9][10] The reaction proceeds in two main stages: first, the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.[9]
The causality behind this choice of pathway is its robustness and tolerance for the electron-withdrawing chloro-substituents on the starting aniline. The strong acid (typically concentrated sulfuric acid) in the second step is crucial for protonating the oxime, facilitating the intramolecular electrophilic aromatic substitution that forms the five-membered ring of the isatin core.[8][9]
A detailed, step-by-step protocol for this synthesis is provided in Section 5.1.
The Reactive Core: Understanding and Exploiting the Chemistry of this compound
The synthetic utility of this compound stems from three principal reactive zones: the highly electrophilic C3-carbonyl, the acidic N-H proton, and the chlorinated aromatic ring. The electron-withdrawing nature of the chlorine atoms at C4 and C7 enhances the reactivity of the C3-carbonyl towards nucleophiles compared to unsubstituted isatin.[5][6]
}
Key reactive sites and transformations of this compound.
Reactions at the C3-Carbonyl: The Epicenter of Diversity
The C3-keto group is the most versatile handle for derivatization. Its enhanced electrophilicity allows for a wide range of transformations.[3]
-
Condensation with Amines (Schiff Base Formation): A cornerstone reaction where this compound readily condenses with primary amines and related compounds (like hydrazines or thiosemicarbazides) to form C3-imines.[2][11] This reaction is often the first step in building more complex heterocyclic systems and is fundamental in generating libraries of potential bioactive agents. A representative protocol is detailed in Section 5.2.
-
Aldol and Knoevenagel Condensations: Reaction with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) under basic conditions leads to the formation of 3-substituted-2-oxindoles, which are themselves valuable synthetic intermediates.[3][12]
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide access to 3-alkylidene-2-oxindoles, creating an exocyclic double bond at the C3 position, a common motif in various natural products and kinase inhibitors.[13]
-
Nucleophilic Addition of Organometallics: Grignard and organolithium reagents add to the C3-carbonyl to generate tertiary 3-hydroxy-2-oxindoles. These chiral centers can be valuable for synthesizing enantiomerically pure final compounds.[3]
Reactions at the N1-Position
The amide proton at the N1 position is acidic (pKa ≈ 10-11) and can be readily removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, allowing for straightforward N-alkylation, N-acylation, or N-arylation, which is crucial for modulating the physicochemical properties (like solubility and cell permeability) of the final molecule.[1][3]
Reactions on the Aromatic Ring: Site-Selective Cross-Coupling
While reactions at the carbonyl are more common, the chlorine atoms are not inert. The chlorine at the C4 position is more activated towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the one at C7. This regioselectivity is attributed to electronic effects. Suzuki-Miyaura cross-coupling reactions, for example, have been shown to proceed with excellent site-selectivity, preferentially substituting the C4-chloro group.[7] This allows for the controlled introduction of aryl or heteroaryl groups, providing a powerful tool for late-stage diversification in a synthetic route.[7]
Application Spotlight: A Scaffold for Kinase Inhibitor Development
A primary application of this compound in modern drug discovery is in the synthesis of protein kinase inhibitors.[14][15] Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The isatin scaffold can be elaborated to mimic this interaction.
The typical drug development workflow leverages this compound as a starting point. A common strategy involves a condensation reaction at C3, N-alkylation at N1, and potentially a Suzuki coupling at C4 to rapidly generate a library of diverse chemical entities. These compounds are then screened against a panel of kinases to identify initial hits.
}
Drug discovery workflow utilizing this compound.
Structure-activity relationship (SAR) studies on these initial hits guide the synthesis of more potent and selective analogs.[16] For instance, the 4,7-dichloro substitution pattern itself can be crucial for activity, with the chlorine atoms potentially forming key halogen bonds or hydrophobic interactions within the target protein's active site.
Self-Validating Experimental Protocols
The following protocols are described with sufficient detail to ensure reproducibility. Adherence to these steps provides a self-validating system for obtaining the desired products in good yield and purity.
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from established literature procedures for the synthesis of isatins from anilines.[8][17][18]
-
Reagents & Equipment:
-
2,5-Dichloroaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Anhydrous sodium sulfate
-
Concentrated sulfuric acid (98%)
-
Hydrochloric acid (1M)
-
Deionized water, Crushed ice
-
Round-bottom flasks, magnetic stirrer with heating, condenser, filtration apparatus (Büchner funnel)
-
-
Step 1: Formation of the Hydroxyiminoacetanilide Intermediate
-
To a 1 L round-bottom flask, add deionized water (600 mL), 2,5-dichloroaniline (16.2 g, 0.1 mol), and 1M hydrochloric acid (100 mL). Stir to dissolve.
-
Add anhydrous sodium sulfate (89 g, 0.63 mol) and hydroxylamine hydrochloride (22.4 g, 0.32 mol). Stir until fully dissolved.
-
In a separate beaker, dissolve chloral hydrate (15.8 g, 0.095 mol) in a minimal amount of water.
-
Add the chloral hydrate solution to the reaction mixture.
-
Heat the mixture to 55-60 °C and stir vigorously for 6 hours. The product will begin to precipitate.
-
Cool the mixture to room temperature, then in an ice bath. Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water and dry under vacuum. This intermediate is typically used directly in the next step.
-
-
Step 2: Cyclization to this compound
-
Carefully pre-heat concentrated sulfuric acid (50 mL) to 55 °C in a 250 mL flask with vigorous stirring. Caution: Strong acid, handle with extreme care.
-
Add the dried hydroxyiminoacetanilide intermediate from Step 1 in small portions, ensuring the internal temperature does not exceed 60 °C.
-
Once the addition is complete, heat the dark mixture to 80 °C for 15 minutes.
-
Cool the reaction mixture back to room temperature.
-
In a large beaker (2 L), prepare a slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with swirling. A bright orange/red precipitate will form.
-
Allow the slurry to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid this compound by vacuum filtration. Wash the product extensively with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield orange-red crystals.
-
Protocol 2: Synthesis of a this compound Schiff Base
This protocol describes a general procedure for the condensation of this compound with a primary aromatic amine.
-
Reagents & Equipment:
-
This compound
-
Substituted aromatic amine (e.g., 4-methoxyaniline)
-
Glacial acetic acid (catalyst)
-
Ethanol or N,N-Dimethylformamide (DMF) as solvent
-
Round-bottom flask, condenser, magnetic stirrer with heating, filtration apparatus
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2.16 g, 10 mmol) in ethanol (40 mL).
-
Add the aromatic amine (1.1 equivalents, 11 mmol).
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Attach a condenser and heat the mixture to reflux (approx. 78 °C for ethanol) for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
If precipitation is slow, the mixture can be cooled further in an ice bath or a small amount of water can be added to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be performed if higher purity is required.
-
Conclusion
This compound is more than a simple derivative; it is a strategically functionalized building block that offers chemists a powerful entry point into complex molecular architectures.[4][19][20] Its enhanced reactivity at the C3-carbonyl, coupled with the potential for regioselective functionalization of the aromatic ring, makes it an invaluable tool in modern organic synthesis, particularly for the rapid generation of compound libraries in drug discovery programs targeting kinases and other important biological targets.[1][12][21] The robust and scalable synthesis of this intermediate ensures its accessibility, solidifying its role as a key component in the synthetic chemist's toolbox.
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The Isatin Core: A Privileged Scaffold — Synthesis, Reactivity, and Strategic Functionalization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione) is a robust heterocyclic scaffold that has garnered significant attention in medicinal chemistry and organic synthesis.[1][2][3] First isolated in 1840 as an oxidation product of indigo, this endogenous compound is now recognized as a "privileged" framework due to the versatile reactivity of its constituent functional groups.[4][5][6][7] This guide provides a detailed exploration of the chemical properties and reactivity of the isatin core. We will dissect the molecule's unique electronic nature, which governs its behavior in a multitude of reactions, including electrophilic aromatic substitution, nucleophilic additions at the carbonyl positions, and N-functionalization.[4] By explaining the causality behind its reactivity, this document serves as a strategic resource for researchers aiming to leverage the isatin scaffold in the rational design of novel therapeutics and complex molecular architectures.[1][2]
Molecular Structure and Physicochemical Properties
The reactivity of isatin is a direct consequence of its unique molecular architecture. The structure features a fusion of an aromatic benzene ring with a five-membered pyrrolidine-2,3-dione ring.[5] This arrangement contains three key reactive zones: the electron-rich aromatic ring, the acidic N-H proton of the γ-lactam, and two distinct carbonyl groups at the C2 (amide) and C3 (ketone) positions.[8]
The C3-carbonyl exhibits pronounced ketone-like character and is highly electrophilic. This is the primary site for nucleophilic attack and condensation reactions.[4][9] The C2-carbonyl is part of an amide (lactam) linkage, making it less electrophilic and generally less reactive than the C3-carbonyl. The nitrogen atom's lone pair is delocalized into this C2-carbonyl, which stabilizes the amide bond but also increases the acidity of the N-H proton, facilitating N-functionalization.[10] The benzene portion of the molecule is moderately deactivated towards electrophilic attack due to the electron-withdrawing nature of the adjacent dione system.[4]
Physicochemical and Spectroscopic Data
A summary of isatin's key physical and spectroscopic properties is provided below. This data is essential for characterization and for designing reaction and purification protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂ | PubChem[11] |
| Molar Mass | 147.13 g/mol | PubChem[11] |
| Appearance | Orange-red solid/powder | PubChem[11] |
| Melting Point | 200–203 °C (decomposes) | PubChem[11] |
| ¹H-NMR (DMSO-d₆, ppm) | δ 11.02 (1H, s, N-H), 6.45-8.58 (4H, m, Ar-H) | Synthesis of Some New Isatin Derivatives[12] |
| ¹³C-NMR (DMSO-d₆, ppm) | δ 183-185 (C3), 159-164 (C2), 111-151 (Ar-C) | ResearchGate, SciSpace[12][13] |
| IR (KBr, cm⁻¹) | ~3150 (N-H), ~1715-1740 (C=O) | Synthesis of Some New Isatin Derivatives[12] |
| LogP | 0.83 | PubChem[11] |
Synthesis of the Isatin Core
Access to the isatin scaffold is primarily achieved through several well-established named reactions, each offering distinct advantages depending on the desired substitution pattern and scale.
The Sandmeyer Synthesis
The Sandmeyer synthesis is the oldest and one of the most direct methods for preparing isatin and its derivatives from anilines.[4][14]
Mechanism Insight: The reaction proceeds in two main stages. First, the aniline is condensed with chloral hydrate and hydroxylamine hydrochloride to form an α‐isonitrosoacetanilide intermediate.[4][5] The causality here lies in the formation of a reactive electrophile from chloral hydrate that is attacked by the nucleophilic aniline. The subsequent reaction with hydroxylamine establishes the oxime functionality. The second stage involves an acid-catalyzed intramolecular electrophilic cyclization. The strong acid (typically H₂SO₄) protonates the oxime, facilitating the attack of the electron-rich aromatic ring onto the nitrogen, which, after rearrangement and hydrolysis, yields the isatin core.[4][15] This cyclization is most efficient for anilines bearing electron-withdrawing groups.[16]
The Stolle Synthesis
The Stolle synthesis is a robust alternative, particularly for N-substituted isatins.[4][14]
Mechanism Insight: This method involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate.[4][5] This intermediate is then subjected to a Friedel-Crafts-type cyclization using a Lewis acid (e.g., AlCl₃, TiCl₄).[4][5] The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, dramatically increasing its electrophilicity and promoting the intramolecular acylation of the aromatic ring to form the five-membered lactam. This method is highly effective for a wide range of substrates.[14]
Synthetic Workflow Comparison
The choice between the Sandmeyer and Stolle syntheses depends on the target molecule's substitution pattern, particularly at the N1 position.
Caption: High-level workflows for the Sandmeyer and Stolle isatin syntheses.
Chemical Reactivity of the Isatin Core
The isatin scaffold's value lies in its predictable and versatile reactivity, allowing for selective modification at three primary sites: the C3-carbonyl, the N1-amide, and the aromatic ring.[1][4]
Reactions at the C3-Carbonyl: The Electrophilic Hub
The C3-carbonyl is the most reactive site on the isatin core for nucleophilic attack.[4][9] Its high electrophilicity is a result of the inductive electron withdrawal from the adjacent C2-amide carbonyl.[17]
-
Nucleophilic Addition: A wide array of nucleophiles, including organometallics (Grignards), hydrides, and heteroatoms, readily add to the C3-carbonyl to form 3-hydroxy-2-oxindole derivatives.[4][18] The reaction is often highly regioselective for C3 over C2 due to the latter's amide resonance stabilization.[4]
-
Aldol and Related Condensations: The C3-carbonyl readily undergoes condensation reactions with compounds containing active methylene groups (e.g., malonates, ketones, indoles).[9][16] These reactions are fundamental for building molecular complexity and are often the basis for synthesizing biologically active compounds like indirubins.[9]
-
Wittig Reaction: The C3-carbonyl can undergo Wittig olefination to generate 3-alkylidene-2-oxindoles, which are valuable intermediates for further functionalization.
-
Formation of Schiff Bases: Condensation with primary amines or hydrazines yields isatin-3-imines or hydrazones, respectively.[9] This reaction is extensively used in medicinal chemistry to generate libraries of compounds for biological screening.[2]
Reactions at the N1-Position: Modulating Properties
The N-H proton is acidic (pKa ≈ 10-11) and can be readily deprotonated by a suitable base (e.g., K₂CO₃, NaH) to form an ambident nucleophile.[4] Subsequent reaction with an electrophile allows for diverse N-functionalization.
-
N-Alkylation and N-Arylation: Reaction of the isatin anion with alkyl or benzyl halides is a straightforward method for N-alkylation.[4][19] N-arylation is typically achieved via transition-metal-catalyzed cross-coupling reactions (e.g., using copper or palladium catalysts).[4] N-functionalization is a critical strategy in drug development as it directly impacts the molecule's steric and electronic properties, influencing solubility, cell permeability, and target binding.[2][9]
This protocol describes a rapid and efficient method for N-alkylation, a cornerstone modification in isatin chemistry.[19] The use of microwave irradiation accelerates the reaction, often leading to higher yields and cleaner products compared to conventional heating.
-
Reagent Preparation: In a 10 mL microwave process vial, combine isatin (1.0 mmol), anhydrous potassium carbonate (K₂CO₃, 2.0 mmol), and the desired alkyl halide (1.2 mmol).
-
Solvent Addition: Add 3 mL of anhydrous N,N-dimethylformamide (DMF) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 5-15 minutes. Causality Note: Microwave energy directly couples with the polar solvent and reactants, leading to rapid, uniform heating that overcomes the activation energy barrier more efficiently than conventional methods.
-
Reaction Work-up: After cooling, pour the reaction mixture into 20 mL of ice-cold water. The N-alkylated product will typically precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylated isatin.
-
Validation: Confirm the structure and purity of the product using standard analytical techniques (¹H-NMR, ¹³C-NMR, MS). The disappearance of the N-H proton signal (around 11 ppm in ¹H-NMR) is a key indicator of successful N-alkylation.
Reactions at the Aromatic Ring: Regioselective Substitution
The benzene ring of isatin undergoes electrophilic aromatic substitution. The pyrrole-dione ring acts as a deactivating group, making the reaction conditions harsher than for benzene itself. The directing effect is governed by the N1-amide group, which is an ortho-, para-director. Consequently, substitution occurs preferentially at the C5 and C7 positions.[4]
-
Halogenation: Bromination or chlorination typically yields the 5-halo-isatin as the major product.
-
Nitration: Nitration with nitric acid in sulfuric acid primarily affords 5-nitroisatin.
-
Sulfonation: Fuming sulfuric acid leads to isatin-5-sulfonic acid.
Caption: Preferred sites of electrophilic attack on the isatin aromatic ring.
Ring-Opening and Ring-Expansion Reactions
-
Ring-Opening: Under strong basic or acidic conditions, the C2-N1 amide bond can be hydrolyzed. For example, treatment with a strong base like NaOH followed by acidification opens the lactam ring to form isatinic acid, which can then be used to synthesize other heterocyclic systems.[20]
-
Ring-Expansion: The isatin core can be induced to undergo ring expansion to form larger heterocyclic systems, such as quinolines and isoxazoloquinolines.[4][9][16] These reactions often proceed via cleavage of the C2-C3 or C2-N1 bond, followed by rearrangement and cyclization with a suitable reaction partner.[9] This strategy provides access to valuable scaffolds that are otherwise difficult to synthesize.[9]
Exploiting Isatin's Reactivity in Drug Development
The predictable, site-selective reactivity of isatin makes it an ideal starting point for the synthesis of compound libraries in drug discovery.[1][6] A medicinal chemist can strategically functionalize the core to optimize a compound's Structure-Activity Relationship (SAR).
Caption: Decision workflow for modifying the isatin scaffold in drug design.
Conclusion
The isatin core is a synthetically versatile and highly reactive scaffold. Its value in modern organic and medicinal chemistry is derived from the distinct reactivity of its three main functional regions: the highly electrophilic C3-ketone, the readily functionalizable N1-amide, and the C5/C7 positions of the aromatic ring. A thorough understanding of the electronic and steric factors that govern these reactions allows researchers to strategically and selectively modify the core. This control is paramount for constructing complex molecules and for the rational design of new therapeutic agents, solidifying isatin's status as a truly privileged structure in the chemist's toolbox.
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Jain, S., & Pathak, D. (2016). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 7(9), 1649-1681. [Link]
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Abdel-Magid, A. F. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. [Link]
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Isatin Derivatives: A New Frontier in Synthesis and Applications. (2025, February 21). YouTube. [Link]
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Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]
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Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]
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Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024). Journal of Xi'an Shiyou University, Natural Science Edition, 20(2). [Link]
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Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles. (2019). ACS Sustainable Chemistry & Engineering. [Link]
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Andreani, A., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Letters in Organic Chemistry, 5(2), 125-127. [Link]
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Kumar, S., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(19), 16244-16259. [Link]
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A Senior Application Scientist's Guide to 4,7-Dichloroisatin: Commercial Availability, Quality Control, and Synthetic Applications
Introduction: The Versatility of a Dichlorinated Scaffold
4,7-Dichloroisatin is a halogenated derivative of isatin, a privileged heterocyclic scaffold in medicinal chemistry and organic synthesis.[1][2] The presence of two chlorine atoms on the aromatic ring significantly influences the molecule's electronic properties and reactivity, making it a valuable starting material for the synthesis of a diverse range of bioactive compounds.[2] This guide provides an in-depth overview of the commercial landscape for this compound, outlines a robust quality control workflow for its procurement and use, and explores its key applications in drug discovery and development.
Commercial Availability: Sourcing High-Quality this compound
A reliable supply of high-purity starting materials is the cornerstone of reproducible research. This compound is commercially available from a number of reputable suppliers who cater to the research and pharmaceutical industries. The choice of supplier often depends on the required purity, quantity, and the availability of comprehensive analytical documentation.
Key Commercial Suppliers
Below is a comparative table of prominent suppliers of this compound, compiled from publicly available data. Researchers should always verify the latest specifications and availability directly with the suppliers.
| Supplier | Purity Specification | Analytical Methods Cited | CAS Number | Additional Notes |
| Sigma-Aldrich (Merck) | 97% | Not specified on product page | 18711-13-2 | Provides access to Certificate of Analysis (CoA) and Certificate of Origin (COO) for specific lots.[3] |
| Thermo Scientific Chemicals | 98% | Assay (HPLC) ≥97.5%, Purity (DSC) ≥97.5% | 18711-13-2 | Formerly part of the Alfa Aesar portfolio.[4] |
| Chem-Impex | ≥ 97% | Assay by titration | 18711-13-2 | Mentions applications in pharmaceutical development and biological research.[2] |
| LBAO Chemicals | >98.0% | Not specified on product page | 18711-13-2 | Offers bulk quantities and customizable packaging.[5] |
| Apollo Scientific | ≥95% | Not specified on product page | 18711-13-2 | Provides pricing for various quantities on their website. |
| J&K Scientific | 99% | Not specified on product page | 18711-13-2 | Product page indicates "Sold Out" at the time of this guide's compilation. |
A Practical Workflow for Supplier Selection
Choosing the right supplier is a critical first step. The following workflow, illustrated in the diagram below, outlines a systematic approach to supplier qualification.
Caption: A workflow for selecting and qualifying a supplier for this compound.
Ensuring Scientific Integrity: A Robust Quality Control Protocol
The adage "garbage in, garbage out" holds particularly true in chemical synthesis. Verifying the identity and purity of starting materials is non-negotiable for ensuring the validity of experimental results.
Decoding the Certificate of Analysis (CoA)
The Certificate of Analysis is a critical document that provides batch-specific data on the quality of the supplied chemical.[1][5][6][7] A researcher should meticulously review the CoA, paying close attention to the following sections:
-
Product Identification: Confirms the chemical name, CAS number, and molecular formula.
-
Purity: Typically determined by a primary analytical technique like HPLC or DSC.
-
Analytical Test Results: Lists the specific tests performed and the results for the particular batch. This may include appearance, melting point, and spectroscopic data.
-
Date of Analysis and Expiry: Ensures the data is current and the material is within its recommended shelf life.
In-House Quality Control: A Self-Validating System
While a supplier's CoA is a valuable starting point, performing in-house quality control on a new batch of this compound is a best practice. This not only verifies the supplier's data but also provides a baseline for the material's stability over time in your laboratory's storage conditions.
Recommended QC Workflow:
Caption: A comprehensive quality control workflow for newly acquired this compound.
Key Analytical Techniques for Quality Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the proton environment in the molecule. For this compound, the aromatic protons will appear as distinct signals, and the N-H proton will likely be a broad singlet. The integration of these signals should be consistent with the structure.
-
¹³C-NMR: Confirms the presence of the correct number of carbon atoms in their respective chemical environments (aromatic, carbonyl).[8][9] The carbonyl carbons are typically found in the 160-180 ppm region.
-
-
High-Performance Liquid Chromatography (HPLC): An HPLC-UV method is ideal for determining the purity of this compound. A high-purity sample should exhibit a single major peak, with any impurities appearing as minor peaks. The peak area percentage of the main peak is used to quantify the purity.
-
Melting Point: A sharp melting point range that is consistent with the literature value (around 250-252 °C) is a good indicator of purity.[3] A broad melting range often suggests the presence of impurities.
Synthetic Utility and Applications in Drug Discovery
The synthetic versatility of this compound stems from its reactive ketone and lactam functionalities, which can be selectively targeted to build molecular complexity.
A Glimpse into the Synthesis of this compound
The most common method for the synthesis of isatins is the Sandmeyer isatin synthesis.[10][11][12][13][14] This method can be adapted for the preparation of this compound starting from 2,5-dichloroaniline.
Generalized Sandmeyer Synthesis Pathway:
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Methodological & Application
Application Notes & Protocols: Synthesis of N-substituted 4,7-Dichloroisatin Derivatives
Introduction: The Significance of the 4,7-Dichloroisatin Scaffold
Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their vast range of biological activities, including anticancer, antiviral, and anticonvulsant properties.[1][2][3][4] The synthetic versatility of the isatin core allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[5] Among the various substituted isatins, the 4,7-dichloro-substituted analogue serves as a particularly valuable starting material. The electron-withdrawing nature of the two chlorine atoms enhances the acidity of the N-H proton at position 1, facilitating its substitution. Furthermore, halogenated isatins have been shown to possess potent biological activities, making their N-substituted derivatives highly sought-after targets in drug discovery programs.[2][5]
N-substitution of the isatin nucleus is a critical synthetic step that not only modulates the molecule's biological activity but also reduces the lability of the isatin ring towards bases while preserving its inherent reactivity at other positions.[6][7] This guide provides detailed protocols for the N-alkylation and N-arylation of this compound, focusing on both classical and modern synthetic methodologies.
Core Concepts: Mechanism of N-Substitution
The N-substitution of isatin proceeds via a nucleophilic substitution mechanism. The reaction is initiated by the deprotonation of the weakly acidic N-H proton of the isatin ring by a suitable base. This generates a highly conjugated and resonance-stabilized isatinate anion, which then acts as a potent nucleophile.[6][7] The subsequent reaction with an electrophile, such as an alkyl halide or an activated aryl system, yields the desired N-substituted product.
The choice of base, solvent, and reaction conditions is critical for achieving high yields and minimizing side reactions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[6] Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the isatinate anion.[8][9]
Caption: General mechanism for the N-alkylation of this compound.
Experimental Protocols & Methodologies
This section details three robust methods for the synthesis of N-substituted this compound derivatives.
Protocol 1: Conventional N-Alkylation using Potassium Carbonate
This classical method is reliable and suitable for a wide range of alkyl and benzyl halides. The use of K₂CO₃ as a mild base makes it a practical choice for many laboratories.[8]
Step-by-Step Protocol:
-
To a solution of this compound (1.0 mmol, 216 mg) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃) (1.3 mmol, 180 mg).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the isatinate anion.
-
Add the corresponding alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 - 1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure N-substituted this compound derivative.
Expert Insight: The electron-withdrawing chlorine atoms at positions 4 and 7 increase the acidity of the N-H proton compared to unsubstituted isatin, allowing for efficient deprotonation even with a moderately strong base like K₂CO₃. DMF is an excellent solvent choice as it is polar aprotic and has a high boiling point, suitable for heating.[8]
Protocol 2: Microwave-Assisted N-Alkylation
Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reactions.[6][7][10]
Step-by-Step Protocol:
-
In a 10 mL microwave reaction vial, place this compound (1.0 mmol, 216 mg), cesium carbonate (Cs₂CO₃) (1.2 mmol, 391 mg), and the alkyl halide (1.1 mmol).
-
Add a few drops (approx. 0.5 mL) of DMF or N-methyl-2-pyrrolidinone (NMP). The reaction can often be run under neat or near-solvent-free conditions.[6]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 200-300 W) for 3-15 minutes, maintaining a temperature between 80-120 °C.[8][10]
-
After the irradiation is complete, cool the vial to room temperature.
-
Extract the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or recrystallization.
Expert Insight: Cesium carbonate is often superior to potassium carbonate in microwave reactions due to its higher solubility in organic solvents and its ability to promote faster reaction rates.[6] The significant reduction in reaction time minimizes the formation of degradation byproducts.
Protocol 3: Copper-Catalyzed N-Arylation (Ullmann Condensation)
For the synthesis of N-aryl derivatives, a transition-metal-catalyzed cross-coupling reaction is required. The Ullmann condensation is a classic and effective method for forming C-N bonds using a copper catalyst.[11]
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add copper(I) iodide (CuI) (0.1 mmol, 19 mg), this compound (1.0 mmol, 216 mg), the aryl halide (e.g., iodobenzene) (1.2 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).
-
Add a ligand such as N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 22 µL).
-
Add anhydrous solvent, such as DMF or dioxane (5 mL).
-
Heat the reaction mixture to 100-130 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with aqueous ammonia solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-arylated this compound.
Expert Insight: The Ullmann reaction traditionally requires harsh conditions. However, the use of ligands like DMEDA can significantly improve catalyst turnover and allow the reaction to proceed under milder conditions with a broader substrate scope.[12] The isatin nitrogen is part of an amide, which is typically less nucleophilic than an amine, making the use of a catalyst essential for this transformation.[13]
Workflow and Data Presentation
The overall process from starting materials to the final, characterized product follows a logical sequence.
Caption: A typical experimental workflow for synthesis and analysis.
Table 1: Representative Reaction Conditions and Yields for N-Alkylation
| Entry | Alkylating Agent (R-X) | Method | Base | Solvent | Time | Yield (%) | Reference |
| 1 | Iodomethane | MW | K₂CO₃ | DMF | 3 min | 95 | [7] |
| 2 | Iodoethane | MW | K₂CO₃ | DMF | 3 min | 90 | [7] |
| 3 | Ethyl Chloroacetate | MW | K₂CO₃ | DMF | 3 min | 76 | [7] |
| 4 | Benzyl Chloride | MW | K₂CO₃ | DMF | 5 min | 96 | [7] |
| 5 | Ethyl Bromoacetate | Conventional | K₂CO₃ | DMF | 1.5-2 h | ~70-80 | [8] |
| 6 | Benzyl Bromide | Conventional | K₂CO₃ | DMF | 2-4 h | >80 | [8] |
Note: Yields are based on studies with unsubstituted isatin and are expected to be comparable for this compound under optimized conditions.
Safety and Handling
-
This compound and its derivatives: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
-
Solvents: DMF and NMP are harmful. Use in a well-ventilated fume hood.
-
Reagents: Alkyl halides are lachrymatory and toxic. Sodium hydride (if used) is highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
Microwave Synthesis: Use only vials and equipment specifically designed for microwave chemistry to avoid pressure buildup and explosions.
References
-
Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., & Perillo, I. A. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831-840. Available from: [Link]
-
Gohary, F. A., & Shaaban, M. I. (2014). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. International Journal of Engineering Research, 3(1), 1-5. Available from: [Link]
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Kappe, C. O., & Dallinger, D. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Organic & Biomolecular Chemistry. Available from: [Link]
-
ResearchGate. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Available from: [Link]
-
Havrylyuk, D., Kovach, N., Zimenkovsky, B., Vasylenko, O., & Lesyk, R. (2011). Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Archiv der Pharmazie, 344(8), 514-522. Available from: [Link]
-
Siddiqui, N., Ahsan, W., & Alam, M. S. (2014). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 457-474. Available from: [Link]
- Google Patents. (1992). N-arylation of isatins.
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da Silva, J. F., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324. Available from: [Link]
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Wikipedia. Ullmann condensation. Available from: [Link]
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Bentham Science. (2025). Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities. Current Topics in Medicinal Chemistry. Available from: [Link]
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Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Available from: [Link]
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ResearchGate. (2025). A comparative theoretical study on the biological activity, chemical reactivity, and coordination ability of dichloro-substituted (1,3-thiazol-2-yl)acetamides. Available from: [Link]
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Royal Society of Chemistry. (2021). The recoverable isatin resin as a ligand for copper-type Ullmann C–N coupling reaction. New Journal of Chemistry. Available from: [Link]
-
International Journal of Scientific & Technology Research. (2019). Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives. Available from: [Link]
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MDPI. (2021). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 26(23), 7192. Available from: [Link]
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ResearchGate. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Available from: [Link]
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PubMed Central. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). Available from: [Link]
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Pharmacia. (2024). Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors. Available from: [Link]
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CORE. (2013). Recent highlights in the development of isatin-based anticancer agents. Available from: [Link]
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ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]
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Semantic Scholar. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available from: [Link]
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Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
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Application Notes and Protocols: Synthesis of Novel Pyrazoline Conjugates Using 4,7-Dichloroisatin
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Convergence of Isatin and Pyrazoline Scaffolds
In the landscape of medicinal chemistry, the strategic hybridization of privileged scaffolds is a cornerstone of rational drug design. This approach seeks to amalgamate the distinct pharmacological profiles of two or more bioactive moieties to generate novel chemical entities with potentially synergistic or enhanced therapeutic properties. Among the vast array of heterocyclic systems, isatin (1H-indole-2,3-dione) and pyrazoline have emerged as particularly fruitful partners.
Isatin, an endogenous compound, and its derivatives are renowned for a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The isatin core possesses a unique structural motif with a reactive C3-keto group, making it an ideal starting point for a variety of chemical transformations.[1] The introduction of halogen substituents, such as chlorine, onto the isatin ring has been shown to modulate and often enhance its biological efficacy.[3]
On the other hand, pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are also a critical class of pharmacophores. They are integral to numerous clinically used drugs and are extensively investigated for their diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5]
This application note provides a detailed, field-proven guide for the synthesis of novel pyrazoline conjugates commencing from 4,7-dichloroisatin. The strategic incorporation of the dichloro-substituted isatin moiety is anticipated to yield pyrazoline conjugates with unique electronic and steric properties, potentially leading to enhanced biological activity. The synthetic pathway detailed herein follows a robust and reproducible two-step sequence: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction to construct the pyrazoline ring.
Experimental Design and Rationale
The synthesis of this compound-based pyrazoline conjugates is approached through a logical and well-established synthetic strategy. The rationale behind the chosen two-step protocol is rooted in its versatility and high-yielding nature, as extensively documented in the literature for similar heterocyclic systems.
Overall Synthetic Workflow
The proposed synthetic route is a two-step process:
-
Step 1: Claisen-Schmidt Condensation. This reaction involves the base-catalyzed condensation of this compound with a substituted acetophenone to yield a 3-(2-oxo-2-arylethylidene)-4,7-dichloroindolin-2-one, commonly known as a chalcone. The C3-keto group of the isatin serves as the electrophilic center for the enolate generated from the acetophenone.
-
Step 2: Pyrazoline Ring Formation. The synthesized chalcone, containing an α,β-unsaturated ketone moiety, undergoes a cyclization reaction with a hydrazine derivative. This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular condensation and dehydration to form the stable five-membered pyrazoline ring.
Caption: Synthetic workflow for this compound-pyrazoline conjugates.
Detailed Experimental Protocols
Part 1: Synthesis of 3-(2-oxo-2-phenylethylidene)-4,7-dichloroindolin-2-one (Chalcone Intermediate)
This protocol details a Claisen-Schmidt condensation reaction. The presence of two electron-withdrawing chlorine atoms on the isatin ring may influence the reactivity of the C3-carbonyl group. The use of a suitable base is crucial to facilitate the deprotonation of the acetophenone to form the reactive enolate.
Materials and Reagents:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone, 4-Methoxyacetophenone, 4-Chloroacetophenone)
-
Ethanol (Absolute)
-
Piperidine or 10% Aqueous Sodium Hydroxide Solution
-
Glacial Acetic Acid (for neutralization if using NaOH)
-
Distilled Water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) apparatus
Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted acetophenone (1.1 eq.) in absolute ethanol (20-30 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (5-10 mol%) or slowly add 10% aqueous sodium hydroxide solution (2-3 mL). The addition of a base is critical for the formation of the enolate from the acetophenone.[6]
-
Reaction Progression: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC (e.g., using a 7:3 mixture of n-hexane:ethyl acetate as the eluent). The formation of a colored precipitate often indicates product formation. The reaction time can vary from 4 to 24 hours depending on the specific acetophenone used.
-
Work-up and Isolation:
-
If using piperidine: Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath to facilitate complete precipitation. Filter the solid product, wash with cold ethanol, and then with distilled water to remove any residual catalyst.
-
If using NaOH: After the reaction is complete, pour the mixture into ice-cold water (100 mL). Acidify the solution with glacial acetic acid to a pH of 6-7 to precipitate the product. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford the pure product.
-
Characterization: The structure of the synthesized chalcone should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The trans configuration of the α,β-unsaturated system can be confirmed by the coupling constant of the vinylic protons in the ¹H NMR spectrum (typically around 15-16 Hz).[7]
Table 1: Representative Reaction Parameters for Chalcone Synthesis
| This compound (eq.) | Substituted Acetophenone (eq.) | Catalyst | Solvent | Reaction Time (h) | Expected Yield (%) |
| 1.0 | 1.1 | Piperidine | Ethanol | 12-24 | 70-85 |
| 1.0 | 1.1 | 10% NaOH | Ethanol | 4-8 | 75-90 |
Part 2: Synthesis of this compound-Pyrazoline Conjugates
This protocol describes the cyclization of the previously synthesized chalcone with a hydrazine derivative to form the pyrazoline ring. The choice of hydrazine will determine the substituent at the N1 position of the pyrazoline ring.
Materials and Reagents:
-
Synthesized this compound Chalcone
-
Hydrazine Hydrate (80% or 99%) or Phenylhydrazine
-
Glacial Acetic Acid or Ethanol
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the this compound chalcone (1.0 eq.) in glacial acetic acid (15-20 mL) or absolute ethanol (20-30 mL).
-
Reagent Addition: To this solution, add hydrazine hydrate (1.5 eq.) or phenylhydrazine (1.2 eq.).
-
Reaction Conditions:
-
In Acetic Acid: Reflux the reaction mixture for 4-8 hours. The acidic medium catalyzes the cyclization.[8]
-
In Ethanol: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 6-12 hours.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL). A solid precipitate of the pyrazoline conjugate will form.
-
Purification: Filter the solid product, wash it thoroughly with water to remove any unreacted hydrazine and acid, and then dry it. The crude product can be purified by recrystallization from ethanol or a suitable solvent mixture.
-
Characterization: Confirm the structure of the final pyrazoline conjugate using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the characteristic signals for the pyrazoline ring protons (typically appearing as an AMX or ABX spin system) will be observed.[6]
Table 2: Representative Reaction Parameters for Pyrazoline Synthesis
| Chalcone (eq.) | Hydrazine Derivative (eq.) | Solvent | Catalyst | Reaction Time (h) | Expected Yield (%) |
| 1.0 | Hydrazine Hydrate (1.5) | Glacial Acetic Acid | - | 4-8 | 80-95 |
| 1.0 | Phenylhydrazine (1.2) | Ethanol | Acetic Acid (cat.) | 6-12 | 75-90 |
Structural Elucidation and Data Interpretation
The successful synthesis of the target compounds must be rigorously confirmed through a combination of spectroscopic techniques.
Caption: Analytical workflow for structural confirmation.
-
FT-IR Spectroscopy: Key vibrational frequencies to monitor include the disappearance of the α,β-unsaturated ketone C=O stretch from the chalcone and the appearance of the C=N stretch of the pyrazoline ring. The N-H stretch of the isatin and pyrazoline (if applicable) and the aromatic C-H and C=C stretches should also be identified.
-
¹H NMR Spectroscopy: This is crucial for confirming the formation of the pyrazoline ring. The protons on the pyrazoline ring typically exhibit a characteristic splitting pattern (dd or t) in the upfield region. The chemical shifts and coupling constants of the aromatic protons will also provide valuable structural information.
-
¹³C NMR Spectroscopy: The carbon signals corresponding to the pyrazoline ring and the isatin moiety will confirm the carbon framework of the final conjugate.
-
Mass Spectrometry: This technique will provide the molecular weight of the synthesized compounds, confirming their elemental composition.
Potential Applications and Future Directions
The synthesized this compound-pyrazoline conjugates are expected to exhibit a range of biological activities, given the established pharmacological profiles of their parent scaffolds.
-
Anticancer Activity: Isatin-pyrazoline hybrids have demonstrated significant potential as anticancer agents, with some compounds showing potent activity against various cancer cell lines.[9][10] The presence of the dichloro substitution may enhance this activity.
-
Antimicrobial Activity: Both isatin and pyrazoline derivatives are known to possess antimicrobial properties.[4][11] The novel conjugates synthesized via this protocol should be screened against a panel of pathogenic bacteria and fungi.
-
Further Derivatization: The synthesized pyrazoline conjugates can serve as versatile intermediates for further chemical modifications. For instance, the N-H group of the isatin moiety can be functionalized to introduce other pharmacophoric groups, potentially leading to compounds with improved activity and selectivity.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of novel pyrazoline conjugates derived from this compound. The detailed, step-by-step protocols for both the Claisen-Schmidt condensation and the subsequent cyclization are based on established and reliable synthetic methodologies. By following these guidelines, researchers in drug discovery and medicinal chemistry can efficiently synthesize a library of novel this compound-pyrazoline hybrids for biological evaluation. The strategic combination of these two potent pharmacophores holds significant promise for the development of new therapeutic agents with enhanced efficacy.
References
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Development of novel isatin thiazolyl-pyrazoline hybrids as promising antimicrobials in MDR pathogens. (2022). UWL Repository. [Link]
-
Havrylyuk, D., Kovach, N., Zimenkovsky, B., Vasylenko, O., & Lesyk, R. (2011). Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Archiv der Pharmazie, 344(8), 514–522. [Link]
-
Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. (2024). eLife. [Link]
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A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Publishing. [Link]
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Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024). MDPI. [Link]
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Saputri, Y. L. I. D., Cahyana, A. H., & Yunarti, R. T. (2023). Synthesis of Isatin-based Chalcone Derivatives and Their Antioxidant Activity Evaluation. Reaktor, 23(2), 62-70. [Link]
-
Synthesis, characterization and biological activities of novel chalcone derivatives, containing 4,7-ethanoisoindole-1,3-dione units. (2013). Journal of the Serbian Chemical Society, 78(9), 1335-1344. [Link]
-
SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (2021). OJS UMMADA. [Link]
-
The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne. (2022). Neuroscience and Neurological Surgery. [Link]
-
Development of novel isatin thiazolyl-pyrazoline hybrids as promising antimicrobials in MDR pathogens. (2022). RSC Advances, 12(48), 31466-31477. [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2018). SciSpace. [Link]
-
Synthesis of 2-pyrazolines from chalcones via conventional and microwave irradiated techniques. (2017). ResearchGate. [Link]
-
Synthesis of 4-chloro-chalcone derivatives. Reaction conditions: (i) Methanol, aq. NaOH, rt. (2023). ResearchGate. [Link]
-
Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. (2011). PubMed. [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (2016). ResearchGate. [Link]
-
Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2021). PMC. [Link]
-
Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. (2014). PubMed. [Link]
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). PMC. [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of New Pyrazolines as an Antitubercular and Cytotoxic Agents. (2019). PubMed. [Link]
-
Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). PubMed. [Link]
-
Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2024). MDPI. [Link]
-
Synthesis of new 4-thiazolidinone-, pyrazoline-, and isatin-based conjugates with promising antitumor activity. (2012). PubMed. [Link]
-
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Omega. [Link]
-
Synthesis of New 4-Thiazolidinone-, Pyrazoline-, and Isatin-Based Conjugates with Promising Antitumor Activity. (2012). Journal of Medicinal Chemistry. [Link]
-
isatin and its derivatives: review of pharmacological activities and therapeutic potential. (2024). ResearchGate. [Link]
-
Synthesis, Characterization, Biological Evaluation, and Molecular Docking Study of Novel Isatin Incorporated Thiazolyl Hydrazine. (2024). MDPI. [Link]
-
Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022). MDPI. [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of New Pyrazolines as an Antitubercular and Cytotoxic Agents. (2019). ResearchGate. [Link]
-
Development of novel isatin thiazolyl-pyrazoline hybrids as promising antimicrobials in MDR pathogens. (2022). RSC Publishing. [Link]
-
Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. (2017). PubMed. [Link]
-
Synthesis of isatin based pyrazolines and thiadiazolines. (2017). ResearchGate. [Link]
-
A RECENT SURVEY ON CHEMICAL AND BIOLOGICAL SIGNIFICANCE OF ISATIN DERIVATIVES. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015). RSC Advances. [Link]
-
Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). MDPI. [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. [Link]
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2020). PMC. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of 4,7-Dichloroisatin-based Thiazolidine Compounds
Abstract
This document provides a comprehensive guide for the synthesis and characterization of novel thiazolidine compounds derived from 4,7-dichloroisatin. Isatin and thiazolidine scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in molecules with significant biological activity.[1][2] The strategic combination of these two heterocyclic systems, particularly with halogen substitutions on the isatin ring, offers a promising avenue for developing new therapeutic agents.[3] This guide details a robust, one-pot, three-component reaction protocol, explains the underlying chemical principles, outlines methods for purification and characterization, and discusses the potential applications of this molecular class.
Introduction: The Scientific Rationale
The hybridization of distinct pharmacophores into a single molecular entity is a powerful strategy in drug discovery, aiming to achieve synergistic improvements in therapeutic profiles.[1] The isatin (1H-indole-2,3-dione) nucleus is a versatile precursor for synthesizing a wide array of heterocyclic compounds with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3][4] The chlorine atoms at the 4 and 7 positions of the isatin ring are critical modifications; they significantly increase the lipophilicity of the molecule, which can enhance cell membrane permeability and potentially improve binding affinity to biological targets.
The thiazolidinone ring, a five-membered heterocycle containing sulfur and nitrogen, is another cornerstone of medicinal chemistry.[5] It is a key component in various approved drugs and is known to confer a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer effects.[6][7][8]
The synthesis described herein focuses on the creation of isatin-based thiazolidine hybrids through a multicomponent reaction. This approach is highly valued in modern organic synthesis for its efficiency, atom economy, and the ability to generate complex molecules in a single step.[5][9] The resulting compounds are of significant interest to researchers in oncology, virology, and microbiology for screening and development as novel therapeutic candidates.
Reaction Principle: The Knoevenagel Condensation Pathway
The core of this synthesis is a one-pot, three-component condensation reaction. The process involves this compound, a primary amine, and mercaptoacetic acid (also known as thioglycolic acid). The reaction proceeds via the formation of an intermediate imine (Schiff base) at the C3-ketone of the isatin ring, which is then subjected to a nucleophilic attack by the thiol group of mercaptoacetic acid, followed by an intramolecular cyclization to form the final thiazolidinone ring structure.[5][10]
This reaction is a variation of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[11][12] A basic catalyst is typically employed to facilitate the key steps of the reaction mechanism.
Below is a conceptual diagram illustrating the general synthetic pathway.
Caption: General one-pot synthesis of thiazolidine compounds from this compound.
Detailed Experimental Protocol
This protocol provides a generalized procedure. Researchers should note that reaction times and purification methods may need to be optimized based on the specific primary amine used.
Materials and Reagents
| Reagent/Material | Grade | Typical Supplier | Notes |
| This compound | ≥98% Purity | Sigma-Aldrich, TCI | Starting material. |
| Substituted Primary Amine (e.g., Aniline) | Reagent Grade | Major suppliers | The 'R' group will define the final product. |
| Mercaptoacetic Acid (Thioglycolic acid) | ≥98% Purity | Sigma-Aldrich | Use in a fume hood due to strong odor. |
| Ethanol (Absolute) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Piperidine | Reagent Grade | Acros Organics | Basic catalyst. Handle with care. |
| Glacial Acetic Acid | ACS Grade | VWR | Used for neutralization/precipitation. |
| Diethyl Ether | ACS Grade | Major suppliers | For washing the final product. |
Step-by-Step Synthesis Procedure
The following workflow provides a visual overview of the entire experimental process, from setup to final analysis.
Caption: Step-by-step experimental workflow for synthesis and purification.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 1.0 mmol, 216 mg), the selected primary amine (1.0 mmol), and 20 mL of absolute ethanol.
-
Catalyst Addition: To this suspension, add 2-3 drops of piperidine as a catalyst.
-
Initiation: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring. The mixture should become a clear, colored solution.
-
Thiazolidinone Formation: Once refluxing, add mercaptoacetic acid (1.1 mmol, approx. 76 µL) dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: Continue refluxing for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting isatin spot is no longer visible.
-
Work-up and Isolation: After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-cold water.
-
Precipitation: Acidify the aqueous mixture with a few drops of glacial acetic acid to facilitate the precipitation of the crude product. Stir for 15 minutes.
-
Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with distilled water (3 x 20 mL) followed by a wash with cold diethyl ether (2 x 10 mL) to remove soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C overnight.
Purification Protocol
Recrystallization is the most common method for purifying the final product.
-
Solvent Selection: A mixture of ethanol and dimethylformamide (DMF) is often effective. Other solvent systems may be explored based on the product's solubility.
-
Procedure: Dissolve the crude solid in a minimum amount of hot DMF. Slowly add hot ethanol until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Assess purity by melting point determination and TLC. For highly pure samples required for biological testing, column chromatography may be necessary.
Characterization and Validation
Structural confirmation and purity assessment are critical. The synthesized compounds must be characterized using standard analytical techniques.[1][13][14]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Proton environment confirmation | Signals corresponding to the aromatic protons on the dichloroisatin and amine moieties, a singlet for the methylene (-S-CH₂-CO-) protons of the thiazolidinone ring (typically ~3.6-4.1 ppm), and an NH proton signal.[15][16] |
| ¹³C NMR | Carbon skeleton confirmation | Resonances for carbonyl carbons (C=O) of the isatin and thiazolidinone rings (typically >160 ppm), aromatic carbons, and the methylene carbon of the thiazolidinone ring.[1][16][17] |
| HRMS (ESI) | Exact mass and molecular formula determination | The measured mass should correspond to the calculated mass of the expected molecular formula, confirming the elemental composition.[1][13] |
| FT-IR | Functional group identification | Characteristic absorption bands for N-H stretching, C=O stretching (amide and ketone), and aromatic C-H and C=C bonds.[14][18] |
| Melting Point | Purity assessment | A sharp and uncorrected melting point range indicates high purity. |
| HPLC | Quantitative purity assessment | A single sharp peak indicates high purity (>95%), which is often required for biological assays.[1][13] |
Potential Applications and Biological Significance
The fusion of isatin and thiazolidinone moieties has yielded compounds with a remarkable range of biological activities. While the specific activity of this compound derivatives must be determined empirically, published literature on analogous structures provides a strong basis for their potential applications.
-
Anticancer Activity: Many isatin-thiazolidinone hybrids have demonstrated potent cytotoxic effects against various cancer cell lines.[1][3][19][20] The mechanism can involve the inhibition of key enzymes like carbonic anhydrases, which are implicated in tumor progression.[1][13]
-
Antimicrobial Activity: Thiazolidinone derivatives are well-established antimicrobial agents.[6][7][10] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][17]
-
Antiviral Activity: Isatin derivatives, particularly isatin-thiosemicarbazones, have a long history as antiviral agents.[4][18] Hybrids incorporating the thiazolidinone scaffold may exhibit broad-spectrum antiviral properties, including activity against HIV.[21]
The synthesized this compound-based thiazolidine compounds serve as excellent candidates for screening in these and other therapeutic areas. The dichloro substitution pattern, in particular, may confer unique properties that lead to the discovery of novel and potent biological agents.
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Application of 4,7-Dichloroisatin in Anticancer Drug Discovery: A Technical Guide for Researchers
This guide provides a comprehensive overview of the application of 4,7-dichloroisatin, a halogenated derivative of the versatile isatin scaffold, in the discovery and development of novel anticancer therapeutics. Isatin (1H-indole-2,3-dione) and its analogs have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties.[1][2] this compound serves as a key chemical intermediate for the synthesis of a diverse range of bioactive molecules with potential applications in oncology.[2] This document outlines the mechanistic basis for its anticancer potential, provides detailed protocols for its evaluation, and offers insights into the design of discovery workflows.
The isatin core structure is a privileged scaffold in drug discovery, lending itself to a variety of chemical modifications at the C3 carbonyl group, the N1 position, and on the aromatic ring.[3] Halogenation, as seen in this compound, is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound.
Core Mechanisms of Action and Key Signaling Pathways
Isatin derivatives exert their anticancer effects through a multi-targeted approach, often simultaneously modulating several key signaling pathways dysregulated in cancer. This pleiotropic activity can contribute to enhanced efficacy and potentially overcome mechanisms of drug resistance. The primary mechanisms associated with isatin-based compounds, and by extension, derivatives of this compound, include:
-
Kinase Inhibition: A predominant mechanism of action for many isatin derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways frequently overactive in cancer.[4] Isatin-based compounds have been developed as potent inhibitors of various kinase families, including receptor tyrosine kinases (RTKs) that are pivotal in controlling cell growth, proliferation, and survival.[4][5]
-
Tubulin Polymerization Inhibition: The isatin scaffold is found in many compounds that inhibit tubulin polymerization, a process essential for microtubule formation and, consequently, mitotic spindle assembly during cell division.[6] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5]
-
Induction of Apoptosis via Caspase Activation: Isatin derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[7] A key mechanism involves the activation of caspases, a family of proteases that execute the apoptotic program.[8] Specifically, the dicarbonyl functionality of the isatin core is thought to be crucial for this activity.[6]
The following diagram illustrates the principal signaling pathways targeted by isatin derivatives, which are the focus of investigation for compounds derived from this compound.
Caption: Key anticancer mechanisms of isatin derivatives.
Experimental Protocols for Anticancer Drug Discovery
The following protocols are provided as a guide for researchers to evaluate the anticancer potential of this compound and its derivatives. It is recommended to perform initial cytotoxicity screening to determine the effective concentration range before proceeding with more detailed mechanistic studies.
Protocol 1: Synthesis of this compound Schiff Base Derivatives
Schiff bases of isatins are a well-established class of derivatives with significant anticancer activity.[3][9][10] This protocol outlines a general procedure for their synthesis.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted anilines)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Reflux apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in warm absolute ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
To this solution, add 1 equivalent of the desired primary amine dissolved in a minimal amount of ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[11]
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified Schiff base.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).
Protocol 2: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[12][13]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; HCT-116 for colon cancer)
-
Complete cell culture medium
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Isatin Schiff Base (H13) | A549 | 4.83 | [9] |
| Bis-Schiff base of Isatin (3b) | HepG2 | ~4.23 | [4] |
| N-alkyl-isatin-3-imino aromatic amine (4d) | MCF-7 | 50 | [14] |
| N-alkyl-isatin-3-imino aromatic amine (5c) | MCF-7 | 50 | [14] |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compound on the cell cycle distribution.
Materials:
-
Cancer cells
-
This compound derivative
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the this compound derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and incubate at 4°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[6][15]
Materials:
-
Cancer cells treated with the test compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Treat cells with the this compound derivative as described for the cell cycle analysis.
-
Lyse the cells using a suitable lysis buffer and collect the supernatant containing the cellular proteins.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for pNA substrate) or fluorescence at the appropriate wavelength.
-
The increase in signal is proportional to the caspase-3 activity.
Caption: A typical workflow for anticancer drug discovery using this compound derivatives.
Protocol 5: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of a promising this compound derivative.[16][17]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line (e.g., the one most sensitive in vitro)
-
Matrigel
-
Test compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG, and saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[1]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer the this compound derivative to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle. A dose of 40 mg/kg has been used for other isatin derivatives.[4]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry or Western blotting.
Conclusion
This compound represents a valuable starting point for the development of novel anticancer agents. Its chemical tractability allows for the synthesis of diverse libraries of compounds that can be screened for activity against a wide range of cancer types. By employing the systematic workflow and detailed protocols outlined in this guide, researchers can effectively evaluate the therapeutic potential of this compound derivatives and elucidate their mechanisms of action, ultimately contributing to the discovery of new and more effective cancer therapies.
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Synthesis of novel 4-substituted isatin Schiff base derivatives as potential autophagy inducers and evaluation of their antitumour activity. PubMed. Available at: [Link]
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Two dichloric compounds inhibit in vivo U87 xenograft tumor growth. PMC. Available at: [Link]
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Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer. NIH. Available at: [Link]
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Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PMC. Available at: [Link]
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Synthesis, characterization, and anticancer activity of Schiff bases. PubMed. Available at: [Link]
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NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC. Available at: [Link]
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Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. NIH. Available at: [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available at: [Link]
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Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. PubMed Central. Available at: [Link]
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Signaling pathways affected by natural products in cancer cells. ResearchGate. Available at: [Link]
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Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4'-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2'-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers. PMC. Available at: [Link]
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4,7-dichloroquinoline. Organic Syntheses. Available at: [Link]
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. Available at: [Link]
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Recent highlights in the development of isatin- based anticancer agents. SciSpace. Available at: [Link]
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Procaspase-3 Activation. Hergenrother Lab, University of Illinois. Available at: [Link]
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Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PMC. Available at: [Link]
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Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. NIH. Available at: [Link]
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CytoSelect™ LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc. Available at: [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open. Available at: [Link]
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Anticancer activity (IC50) of selected compounds 4 and 13 and... ResearchGate. Available at: [Link]
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Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. MDPI. Available at: [Link]
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Dichloroacetate reduces cisplatin-induced apoptosis by inhibiting the JNK/14-3-3/Bax/caspase-9 pathway and suppressing caspase-8 activation via cFLIP in murine tubular cells. NIH. Available at: [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed. Available at: [Link]
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5,7-Dichloro-1H-indole-2,3-dione. ResearchGate. Available at: [Link]
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Characterization of Anticancer Effects of the Analogs of DJ4, a Novel Selective Inhibitor of ROCK and MRCK Kinases. MDPI. Available at: [Link]
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Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells. NIH. Available at: [Link]
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Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines. PubMed. Available at: [Link]
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Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. PMC. Available at: [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. Available at: [Link]
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Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. Available at: [Link]
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Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. MDPI. Available at: [Link]
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Oncology In Vivo Models. Eurofins Discovery. Available at: [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. PubMed. Available at: [Link]
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Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]
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Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PLOS One. Available at: [Link]
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IC 50 values of compounds investigated in the four tumor cell lines,... ResearchGate. Available at: [Link]
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Induction of Apoptosis and Cytotoxicity by Raphasatin in Human Breast Adenocarcinoma MCF-7 Cells. MDPI. Available at: [Link]
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Induction of Apoptosis and Cytotoxicity by Raphasatin in Human Breast Adenocarcinoma MCF-7 Cells. ResearchGate. Available at: [Link]
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Application Note: Development of Novel Anti-HIV Agents from 4,7-Dichloroisatin
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The isatin scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a broad spectrum of biological activities, including potent antiviral effects.[1] Derivatives of isatin have shown particular promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[2] This application note outlines a comprehensive framework for the development of novel anti-HIV agents derived from 4,7-dichloroisatin. While extensive research has been conducted on various substituted isatins, the unique 4,7-dichloro substitution pattern remains a largely unexplored area for anti-HIV drug discovery. This document provides detailed protocols for the synthesis of N-substituted, Schiff base, and Mannich base derivatives of this compound, as well as methodologies for their biological evaluation against HIV-1 reverse transcriptase and for assessing their cytotoxicity. The proposed synthetic and screening workflows are designed to enable researchers to systematically explore the structure-activity relationships (SAR) of this novel class of isatin derivatives and to identify promising lead candidates for further development.
Introduction: The Rationale for this compound in Anti-HIV Drug Discovery
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in the quest for new antiviral therapies due to their diverse pharmacological profiles.[2] A key target in anti-HIV drug development is the viral enzyme reverse transcriptase (RT), which is essential for the replication of the virus.[3] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that bind to an allosteric site on the RT, inducing a conformational change that inhibits its function.[4] The isatin scaffold has proven to be a versatile template for the design of novel NNRTIs.[5]
The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[1] Halogenation, in particular, has been shown to significantly modulate the antiviral potency. For instance, studies on various isatin derivatives have demonstrated that substitutions at the C-5 position with electron-withdrawing groups, such as halogens, can influence anti-HIV activity.[1] While some studies have indicated that 5-fluoro substitution can enhance activity, 5-chloro substitution has, in some series, been detrimental to activity and increased toxicity.[1]
This background sets the stage for the logical exploration of this compound as a novel starting material. The presence of two chlorine atoms at positions 4 and 7 introduces a unique electronic and steric profile to the isatin core. This distinct substitution pattern may lead to novel interactions within the NNRTI binding pocket of HIV-1 RT, potentially overcoming resistance mechanisms observed with existing NNRTIs. This application note provides the foundational protocols to synthesize and evaluate a library of this compound derivatives, thereby enabling a thorough investigation of this promising, yet uncharted, chemical space.
Synthesis of this compound Derivatives
The chemical versatility of the isatin scaffold allows for modifications at the N-1, C-2, and C-3 positions.[2] The following protocols describe the synthesis of three key classes of derivatives from this compound: N-substituted derivatives, Schiff bases, and Mannich bases.
N-Alkylation/N-Arylation of this compound
Modification at the N-1 position of the isatin core is a common strategy to introduce diverse functionalities and modulate the pharmacokinetic properties of the resulting compounds.[6]
Protocol 2.1: General Procedure for N-Alkylation of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq.) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Alkylating Agent Addition: Add the desired alkyl or benzyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Synthetic scheme for N-substitution of this compound.
Synthesis of this compound Schiff Bases
The C-3 carbonyl group of isatin is highly reactive and readily undergoes condensation with primary amines to form Schiff bases (imines).[7] This reaction provides a straightforward method to introduce a wide range of substituents.
Protocol 2.2: General Procedure for Schiff Base Formation
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired primary aromatic or heterocyclic amine (1.0 eq.) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Product Isolation: Cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).[2]
Caption: General synthesis of this compound Schiff bases.
Synthesis of this compound Mannich Bases
The Mannich reaction on the N-H of the isatin ring introduces an aminomethyl group, which can significantly impact the biological activity of the molecule.[8]
Protocol 2.3: General Procedure for Mannich Base Formation
-
Reaction Setup: Suspend this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Reagent Addition: Add formaldehyde (37% aqueous solution, 1.2 eq.) followed by a secondary amine (e.g., dimethylamine, piperidine, morpholine) (1.1 eq.) dropwise with stirring.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Product Isolation: The precipitated solid product is collected by filtration.
-
Purification: Wash the product with cold ethanol and petroleum ether, then dry. Recrystallization from a suitable solvent like ethanol or dioxane can be performed for further purification.[2]
Caption: Synthesis of this compound Mannich bases.
Biological Evaluation Protocols
The following protocols detail the in vitro assays to determine the anti-HIV activity and cytotoxicity of the synthesized this compound derivatives.
HIV-1 Reverse Transcriptase Inhibition Assay
This colorimetric assay quantifies the ability of a compound to inhibit the activity of recombinant HIV-1 RT.[1]
Protocol 3.1: In Vitro HIV-1 RT Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a series of serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a positive control (e.g., a known NNRTI like Nevirapine) and a no-inhibitor control.
-
-
Reaction Setup:
-
In a 96-well microplate coated with poly(A), add the serially diluted test compounds, positive control, or solvent control.
-
Add the reaction mixture containing oligo(dT) primer, dNTPs, and digoxigenin-dUTP to each well.
-
Initiate the reaction by adding diluted recombinant HIV-1 RT to each well. Include a "no enzyme" control.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection:
-
Wash the plate multiple times with a wash buffer to remove unincorporated nucleotides.
-
Add a solution of anti-digoxigenin-peroxidase (POD) antibody to each well and incubate at 37°C for 1 hour.
-
Wash the plate again to remove unbound antibody.
-
Add a peroxidase substrate (e.g., ABTS) and incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding a stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the 50% inhibitory concentration (IC₅₀) value by performing a non-linear regression analysis (sigmoidal dose-response curve).
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and determine the 50% cytotoxic concentration (CC₅₀) of a compound.[7]
Protocol 3.2: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Harvest a suitable human cell line (e.g., MT-4 cells) in the logarithmic growth phase.
-
Adjust the cell suspension to the desired concentration and seed into a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add the diluted compounds to the wells containing the cells. Include a "cells only" control (100% viability) and a "medium only" blank control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the CC₅₀ value using non-linear regression analysis.[7]
-
Data Presentation and Interpretation
The anti-HIV efficacy and safety of the synthesized compounds should be systematically evaluated and presented.
Data Summary
Summarize the biological data in a clear, tabular format for easy comparison.
Table 1: Anti-HIV Activity and Cytotoxicity of this compound Derivatives
| Compound ID | Modification Type | IC₅₀ (µM) vs HIV-1 RT | CC₅₀ (µM) in MT-4 cells | Selectivity Index (SI = CC₅₀/IC₅₀) |
| DCI-N1 | N-Benzyl | Data to be determined | Data to be determined | Data to be determined |
| DCI-S1 | Schiff Base | Data to be determined | Data to be determined | Data to be determined |
| DCI-M1 | Mannich Base | Data to be determined | Data to be determined | Data to be determined |
| Nevirapine | NNRTI Control | Reference Value | Reference Value | Reference Value |
Structure-Activity Relationship (SAR) Analysis
The data from Table 1 will be instrumental in elucidating the SAR for this novel series of compounds. Key points to consider during the analysis include:
-
Effect of N-1 Substitution: Compare the activity of various N-alkyl and N-aryl derivatives to understand the influence of steric and electronic properties at this position.
-
Impact of C-3 Modification: Analyze the data from different Schiff bases to determine which amine substituents enhance anti-HIV activity.
-
Role of the Mannich Base Moiety: Evaluate the effect of different secondary amines used in the Mannich reaction on the overall activity and toxicity.
-
Influence of the 4,7-Dichloro Substitution: Compare the potency of the most active this compound derivatives with published data for analogous compounds with different halogenation patterns (e.g., 5-chloro, 5-fluoro) to understand the specific contribution of the 4,7-dichloro motif.
Conclusion and Future Directions
This application note provides a comprehensive guide for the synthesis and evaluation of novel anti-HIV agents derived from this compound. The detailed protocols and the proposed framework for data analysis will enable researchers to systematically explore this new chemical space. The unique electronic and steric properties imparted by the 4,7-dichloro substitution may lead to the discovery of potent NNRTIs with improved resistance profiles. Promising lead compounds identified through this workflow can be further optimized through medicinal chemistry efforts and advanced to more complex cell-based anti-HIV assays and eventually to in vivo studies.
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Pandeya, S. N., Sriram, D., De Clercq, E., Pannecouque, C., & Witvrouw, M. (1998). Anti-HIV Activity of some Mannich Bases of Isatin Derivatives. Indian Journal of Pharmaceutical Sciences, 60(4), 199-203. [Link]
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Foroumadi, A., Soltani, F., Asadipour, A., & Emami, S. (2015). Design, Synthesis, Docking Study and Biological Evaluation of 4-Hydroxy-2H-benzo[e][1][7]thiazine-3-carboxamide 1,1-dioxide Derivatives as Anti-HIV Agents. Iranian journal of pharmaceutical research : IJPR, 14(3), 735–745. [Link]
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Lee, K. H., Morris-Natschke, S. L., Yang, X., & Huang, R. (2001). Anti-AIDS agents. Part 47: Synthesis and anti-HIV activity of 3-substituted 3',4'-Di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone derivatives. Bioorganic & medicinal chemistry letters, 11(17), 2291–2293. [Link]
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4,7-Dichloroisatin: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Introduction: The Strategic Importance of 4,7-Dichloroisatin in Medicinal Chemistry
This compound, a halogenated derivative of isatin, has emerged as a pivotal building block in the realm of organic and medicinal chemistry.[1] Its unique electronic properties, stemming from the two chlorine atoms on the benzene ring, render the dicarbonyl system highly reactive and amenable to a diverse array of chemical transformations. This reactivity, coupled with the inherent biological significance of the isatin scaffold, makes this compound a valuable precursor for the synthesis of complex heterocyclic molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] This guide provides an in-depth exploration of the chemical properties of this compound and detailed protocols for its application in the synthesis of key heterocyclic systems, offering researchers and drug development professionals a practical resource for leveraging this versatile compound.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a precursor is paramount for its effective and safe utilization in any synthetic protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₂NO₂ | [5][6] |
| Molecular Weight | 216.02 g/mol | [1][5] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 250-252 °C | [1] |
| Solubility | Soluble in methanol; very slightly soluble in water (0.11 g/L at 25 °C) | [1] |
| IUPAC Name | 4,7-dichloro-1H-indole-2,3-dione | [5] |
| CAS Number | 18711-13-2 | [1][5] |
Safety and Handling:
This compound is classified as harmful if swallowed and causes serious eye irritation.[5] Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn at all times when handling the solid compound.[7] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust particles.[7] Store the compound in a cool, dry place away from incompatible materials such as strong bases and reducing agents.[1][8] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[1]
Application in Heterocyclic Synthesis: Protocols and Mechanistic Insights
The unique reactivity of the C3-carbonyl group and the acidic N-H proton of the isatin core allows for a variety of synthetic transformations. The electron-withdrawing nature of the two chlorine atoms in this compound further enhances the electrophilicity of the C3-carbonyl, making it a prime target for nucleophilic attack.
Protocol 1: N-Alkylation of this compound
-
Rationale and Significance: N-alkylation of the isatin core is a fundamental step in modifying its biological activity and serves as a gateway to a vast library of derivatives.[9] The introduction of various alkyl or benzyl groups at the N1 position can significantly influence the compound's lipophilicity and interaction with biological targets. The following protocol utilizes a solid-supported base, KF/alumina, which offers advantages in terms of ease of handling and product purification.[10][11]
-
Workflow Diagram:
Caption: Workflow for the N-Alkylation of this compound.
-
Step-by-Step Protocol:
-
Reagent Preparation: To a solution of this compound (1.0 equivalent) in acetonitrile, add KF/alumina (6.0 equivalents).
-
Reaction Initiation: Stir the mixture for 5 minutes at room temperature. The color of the solution will typically change, indicating the formation of the isatin anion.
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, 1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Filter the solid KF/alumina and wash it with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., dichloromethane/hexanes) to yield the pure N-alkylated this compound.[10]
-
Protocol 2: Synthesis of this compound Schiff Bases
-
Rationale and Significance: Schiff bases derived from isatin are a prominent class of compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[12][13][14] The formation of the azomethine group (-C=N-) extends the conjugation of the isatin system and provides a scaffold for further functionalization. This protocol describes a straightforward condensation reaction with an aromatic amine.
-
Workflow Diagram:
Caption: Workflow for the Synthesis of this compound Schiff Bases.
-
Step-by-Step Protocol:
-
Reaction Setup: Dissolve equimolar amounts of this compound and the desired primary amine in warm ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (a few drops) to the mixture. The acid protonates the C3-carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amine.
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring its progress by TLC.
-
Product Isolation: After completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry to obtain the pure Schiff base.[13][15]
-
Protocol 3: Synthesis of Spirooxindoles via Multi-Component Reaction
-
Rationale and Significance: Spirooxindoles are a fascinating class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core.[16] They are prevalent in various natural products and exhibit a broad range of biological activities.[17] Multi-component reactions (MCRs) are a powerful tool for the efficient construction of complex molecules like spirooxindoles in a single step, adhering to the principles of green chemistry.[18] The following protocol outlines a three-component reaction to synthesize a spiro[pyrrolidine-2,3'-oxindole] derivative under microwave irradiation, which can significantly accelerate reaction times.[19]
-
Workflow Diagram:
Caption: Workflow for Microwave-Assisted Synthesis of Spirooxindoles.
-
Step-by-Step Protocol:
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 equivalent), an amino acid (e.g., L-proline or sarcosine, 1.0 equivalent), and an activated alkene (e.g., (E)-2-nitrovinylbenzene, 1.0 equivalent) in a suitable polar solvent such as methanol.[19]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 60-120 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions may need to be determined empirically for different substrates.[19]
-
Work-up: After the reaction is complete (monitored by TLC), cool the vessel to room temperature.
-
Purification: Remove the solvent under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography to afford the desired spirooxindole derivative.[19]
-
Conclusion and Future Perspectives
This compound has proven to be an exceptionally valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. The protocols detailed herein for N-alkylation, Schiff base formation, and spirooxindole synthesis represent just a fraction of its synthetic potential. The electron-deficient nature of the aromatic ring and the reactive dicarbonyl moiety invite further exploration into various cycloaddition, condensation, and transition-metal-catalyzed reactions.[17] As the demand for novel therapeutic agents continues to grow, the strategic use of this compound in diversity-oriented synthesis will undoubtedly lead to the discovery of new bioactive molecules with significant potential in drug development.
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The Synthetic Versatility of 4,7-Dichloroisatin: A Guide to its Application in Chemical and Pharmaceutical Research
Introduction: The Significance of the Isatin Scaffold and the Role of 4,7-Dichloroisatin
The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry and organic synthesis, prized for its inherent biological activities and its utility as a versatile synthetic building block.[1] Isatin and its derivatives have demonstrated a remarkable breadth of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[2] The reactivity of the isatin core, particularly at the N-1, C-2, and C-3 positions, allows for a wide array of chemical modifications, enabling the generation of diverse molecular architectures.
Within this important class of compounds, this compound emerges as a particularly valuable intermediate. The presence of two electron-withdrawing chlorine atoms on the benzene ring significantly influences the molecule's reactivity and physicochemical properties. This dichloro substitution can enhance the biological activity of resulting derivatives and provides synthetic handles for further functionalization, such as cross-coupling reactions.[2] This guide provides a comprehensive overview of the experimental protocols involving this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and reliable results.
Physicochemical and Safety Profile of this compound
A thorough understanding of the physical, chemical, and safety properties of a starting material is paramount for successful and safe experimentation. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₃Cl₂NO₂ | [3] |
| Molecular Weight | 216.02 g/mol | [3] |
| CAS Number | 18711-13-2 | [3] |
| Appearance | Light yellow to brown crystalline powder | [4] |
| Melting Point | 250-252 °C | [3][5] |
| Solubility | Soluble in methanol, DMF, and DMSO; sparingly soluble in ethanol; very slightly soluble in water. | [5] |
| Density | ~1.643 g/cm³ | [5] |
| pKa | 8.38 ± 0.20 (Predicted) | [5] |
Safety and Handling Precautions:
This compound is classified as harmful if swallowed and causes serious eye irritation.[3][6] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[4][7]
Core Synthetic Transformations of this compound
The isatin scaffold offers multiple reactive sites for chemical modification. The following sections detail key experimental protocols for the derivatization of this compound.
Protocol 1: N-Alkylation of this compound
The N-H proton of the isatin ring is acidic and can be readily deprotonated with a suitable base to form the corresponding anion, which can then be alkylated with various electrophiles. This modification is crucial as it can enhance the lipophilicity and biological activity of the resulting compounds.
Causality of Experimental Choices:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically sufficient to deprotonate the isatin nitrogen without causing unwanted side reactions.[7][8] The choice between the two often depends on the reactivity of the alkylating agent and desired reaction time, with Cs₂CO₃ being a stronger base.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) is ideal for this reaction as it effectively dissolves the isatin and the base, and promotes the SN2 reaction mechanism.[8]
-
Catalyst: The addition of a catalytic amount of potassium iodide (KI) can be beneficial when using less reactive alkylating agents like alkyl chlorides, as it participates in a Finkelstein-type reaction to generate the more reactive alkyl iodide in situ.
Detailed Step-by-Step Protocol (Adapted for this compound):
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the isatin.
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the isatin anion.
-
Add the desired alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Workflow Diagram:
Caption: Workflow for the N-alkylation of this compound.
Protocol 2: Condensation Reaction at the C3-Carbonyl: Synthesis of Quinoxaline Derivatives
The C3-carbonyl group of isatin is highly electrophilic and readily undergoes condensation reactions with a variety of nucleophiles, particularly amines. A classic example is the reaction with o-phenylenediamines to form quinoxaline derivatives, which are themselves a class of biologically important heterocycles.[9][10]
Causality of Experimental Choices:
-
Solvent: The choice of solvent can influence the reaction pathway. In acidic solvents like acetic acid, the reaction typically proceeds directly to the cyclized quinoxaline product.[11] In neutral or basic organic solvents, intermediate anil or spiro compounds may be formed.[11] Ethanol is a commonly used solvent that facilitates the reaction and allows for easy product precipitation upon cooling.
-
Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a protic acid, such as acetic acid, can accelerate the condensation by protonating the C3-carbonyl and increasing its electrophilicity.
Detailed Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or glacial acetic acid.
-
Add o-phenylenediamine (1.0 eq) to the solution.
-
If using ethanol as the solvent, add a few drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any residual starting materials or impurities.
-
Dry the purified quinoxaline derivative under vacuum.
Reaction Mechanism Diagram:
Caption: Simplified mechanism for quinoxaline formation.
Advanced Synthetic Protocols: C-C Bond Formation
The chlorine substituents on the this compound ring are amenable to palladium-catalyzed cross-coupling reactions, offering a powerful tool for the synthesis of more complex derivatives with extended aromatic systems.
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][4][12] For this compound (or its N-alkylated derivatives), this reaction allows for the selective functionalization at the C4 and/or C7 positions.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) catalyst is essential for the reaction. Common choices include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand. The choice of ligand can significantly impact the reaction efficiency.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
Detailed Step-by-Step Protocol (for N-alkylated this compound):
-
To a Schlenk flask, add N-alkyl-4,7-dichloroisatin (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Drug Discovery and Development
The derivatives of this compound have shown significant promise in the field of drug discovery, particularly in the development of kinase inhibitors and antiviral agents.
-
Kinase Inhibitors: Many isatin-based compounds are known to be potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[13] The structural features of this compound make it an attractive starting point for the design of novel kinase inhibitors. The dichloro-substitution can provide additional interactions within the ATP-binding pocket of kinases, potentially leading to enhanced potency and selectivity. For example, tricyclic isatin oxime derivatives have demonstrated high binding affinity for several kinases, including DYRK1A and PIM1, and exhibit anti-inflammatory properties.[14]
-
Antiviral Agents: Isatin derivatives have been extensively studied for their antiviral activities. Notably, N-methyl-4,7-dichloro-isatin has been used to synthesize a series of arylated derivatives via the Suzuki-Miyaura reaction, which have shown in vitro activity against HIV-1 and HIV-2 replication. This highlights the potential of the this compound scaffold in the development of novel antiretroviral agents.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors. By understanding the underlying principles of its reactivity and the rationale behind specific experimental conditions, scientists can confidently develop novel molecules with desired biological and physical properties, paving the way for future discoveries in drug development and beyond.
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Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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This compound | C8H3Cl2NO2 | CID 2734793. PubChem. Available at: [Link]
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- Simple and Efficient Microwave Assisted N-Alkylation of Is
- Condensation-Based Methods for the C−H Bond Functionaliz
- Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles.
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Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
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o-PHENYLENEDIAMINE. Organic Syntheses. Available at: [Link]
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Bioactive molecules synthesis. Le Mans Université. Available at: [Link]
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Synthesis of Bioactive Molecules. Julius-Maximilians-Universität Würzburg. Available at: [Link]
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Drug Discovery - Inhibitor. Chemical Kinomics. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 4,7-Dichloroisatin in the Synthesis of Potent Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and pharmacology.
Introduction: The Isatin Scaffold in Modern Drug Discovery
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern therapeutic strategies.[4] Within the vast landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in successful drug candidates due to their ability to interact with multiple biological targets. The isatin (1H-indole-2,3-dione) core is a quintessential example of such a scaffold, forming the basis of numerous compounds with potent antineoplastic properties.[5][6]
This guide focuses on a particularly valuable derivative: 4,7-Dichloroisatin . This versatile starting material serves as a crucial building block in the synthesis of a diverse range of kinase inhibitors.[7] We will explore the chemical rationale for its use, provide detailed, field-proven synthetic protocols for its transformation into active compounds, and discuss the structure-activity relationships (SAR) that guide the design of next-generation inhibitors.
The Rationale: Why this compound?
The choice of this compound is not arbitrary; it is a strategic decision rooted in fundamental principles of medicinal chemistry and synthetic feasibility.
-
Electronic Activation: The two chlorine atoms are strongly electron-withdrawing. This electronic pull significantly increases the electrophilicity of the C3-carbonyl group. This "activation" makes the isatin core more susceptible to nucleophilic attack and condensation reactions, often leading to higher yields and milder reaction conditions compared to unsubstituted isatin.
-
Modulation of Physicochemical Properties: Halogenation, particularly with chlorine, increases the lipophilicity of the molecule. This can enhance membrane permeability and improve oral bioavailability, key parameters in drug design.
-
Strategic Vector for Further Functionalization: The chlorine atom at the C4 position is more sterically accessible and electronically distinct, allowing for regioselective reactions. As we will demonstrate, this position can be selectively targeted in cross-coupling reactions like the Suzuki-Miyaura reaction, providing a synthetic handle to introduce aryl or heteroaryl groups that can probe deep hydrophobic pockets within the kinase active site.[8]
-
Potential for Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich residues (e.g., backbone carbonyls) in the ATP-binding pocket of kinases. This can provide an additional anchor point, contributing to enhanced binding affinity and selectivity.
The following diagram illustrates the key reactive sites and strategic advantages of the this compound scaffold.
Caption: Key reactive sites and strategic advantages of the this compound scaffold.
Core Synthetic Protocols
The following protocols represent fundamental transformations of this compound into scaffolds with demonstrated kinase inhibitory activity.
Protocol 3.1: Knoevenagel Condensation for 3-Indolylmethylene-indolin-2-ones
This reaction is a cornerstone of isatin chemistry, forming the classic oxindole core found in many multi-targeted kinase inhibitors. The condensation occurs between the electrophilic C3-carbonyl of the isatin and an active methylene group, in this case, the C2-position of an indole ring, which possesses sufficient nucleophilicity.
Principle: A basic catalyst, typically a secondary amine like piperidine, facilitates the condensation between this compound and a nucleophilic partner (e.g., a substituted indole). The reaction proceeds via a nucleophilic addition followed by dehydration to yield the thermodynamically stable (Z)-isomer.
Detailed Step-by-Step Methodology: Synthesis of (Z)-3-((5-bromo-1H-indol-3-yl)methylene)-4,7-dichloroindolin-2-one
-
Reagent Preparation: To a 50 mL round-bottom flask, add this compound (216 mg, 1.0 mmol) and 5-Bromo-1H-indole (196 mg, 1.0 mmol).[9][10]
-
Solvent Addition: Add absolute ethanol (20 mL) to the flask. The reagents will not fully dissolve, forming a suspension.
-
Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol) to the suspension using a micropipette.
-
Reaction Condition: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The starting materials should be consumed within 4-6 hours, and a new, less polar product spot should appear.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration through a Büchner funnel.
-
Purification: Wash the collected solid sequentially with cold ethanol (2 x 10 mL) and then n-hexane (1 x 10 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the purified solid in a vacuum oven at 50 °C overnight to yield the final product as a colored solid.
Causality Behind Choices:
-
Ethanol: Serves as an inexpensive and effective solvent that allows the reaction to proceed at a reasonable rate upon heating.
-
Piperidine: Acts as a weak base, sufficient to catalyze the condensation without causing unwanted side reactions like isatin ring-opening.
-
Reflux: Provides the necessary activation energy to drive the dehydration step to completion, ensuring a high yield of the final product.
The general workflow for this transformation is depicted below.
Caption: Experimental workflow for the Knoevenagel condensation.
Protocol 3.2: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol demonstrates an advanced application of this compound derivatives, enabling the introduction of aryl groups at the C4 position. This modification is critical for extending the molecule into specific hydrophobic regions of the kinase active site, often leading to significant gains in potency and selectivity. Studies have shown that the Suzuki-Miyaura reaction on N-methylated this compound proceeds with excellent site-selectivity at the C4 position due to electronic factors.[8]
Principle: A palladium(0) catalyst facilitates the coupling of an organoboron compound (arylboronic acid) with an aryl halide (the C4-chloro group). The reaction requires a base to activate the boronic acid and an appropriate solvent system.
Detailed Step-by-Step Methodology: Synthesis of 7-chloro-1-methyl-4-(phenyl)-indoline-2,3-dione
-
Prerequisite: This reaction requires N-methyl-4,7-dichloroisatin. This intermediate is prepared by reacting this compound with a methylating agent (e.g., methyl iodide) in the presence of a base like K₂CO₃ in DMF.
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine N-methyl-4,7-dichloroisatin (230 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (Na₂CO₃) (212 mg, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Solvent System: Add a degassed mixture of 1,4-dioxane (15 mL) and water (5 mL).
-
Reaction Condition: Heat the mixture to 90 °C and stir vigorously under the inert atmosphere for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure product.
Causality Behind Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic activity.
-
Pd(PPh₃)₄: A robust and commonly used catalyst for Suzuki couplings, effective for a wide range of substrates.
-
Na₂CO₃: A moderately strong base required for the transmetalation step of the catalytic cycle.
-
Dioxane/Water: This solvent mixture is effective at dissolving both the organic substrates and the inorganic base, facilitating the reaction.
Biological Evaluation and Structure-Activity Relationship (SAR)
The ultimate validation of these synthetic protocols is the biological activity of the resulting compounds. Derivatives of this compound have shown inhibitory activity against a range of kinases.
General Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Example)
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate/ATP mixture, and the diluted compound. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Illustrative SAR and Performance Data
The structural modifications enabled by the chemistry of this compound directly impact biological activity. The following table summarizes representative data for compounds derived from isatin scaffolds, illustrating key SAR principles.
| Compound Scaffold | R¹ (N1-position) | R² (C4-position) | R³ (on C3-methylene) | Target Kinase | IC₅₀ (nM) | SAR Insight |
| A | -H | -Cl | 5-Br-Indole | DYRK1A, PIM1 | Sub-micromolar | The core oxindole-indole scaffold is a potent hinge-binder. Halogenation is often favorable.[11] |
| B | -CH₃ | -Cl | 5-Br-Indole | DYRK1A, PIM1 | Varies | N-alkylation can improve cell permeability but may disrupt key H-bonds, requiring careful optimization. |
| C | -CH₃ | 4-Acetylphenyl | =O | HIV-1 RT | >3470 | Arylation at C4 can dramatically alter target selectivity, in this case conferring anti-HIV activity.[8] |
| D | -H | -H | Anilinomethylene | CDK2 | Low nanomolar | The anilinomethylene group is another classic pharmacophore that provides potent CDK2 inhibition.[12] |
Note: This table is illustrative, combining data principles from multiple sources. Direct IC₅₀ values for the exact 4,7-dichloro derivatives may vary based on the specific kinase and assay conditions.
The general binding mode for this class of inhibitors involves key interactions with the kinase hinge region, mimicking the hydrogen bonding pattern of ATP.
Caption: Conceptual binding mode of a this compound derivative in a kinase active site.
Conclusion
This compound is a powerful and versatile platform for the synthesis of novel kinase inhibitors. Its inherent electronic properties facilitate robust and high-yielding reactions, while its strategically positioned chlorine atoms offer vectors for advanced chemical modification and can contribute directly to binding affinity. The protocols and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new chemical entities targeting the human kinome, ultimately advancing the field of drug discovery.
References
-
Ullah, A., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. National Center for Biotechnology Information. [Link]
-
Author not available. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
-
Author not available. (n.d.). The Structure-property Relationships of Clinically Approved Protein Kinase Inhibitors. Bentham Science. [Link]
-
Author not available. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. National Center for Biotechnology Information. [Link]
-
Author not available. (n.d.). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. National Center for Biotechnology Information. [Link]
-
Mphahamele, M. J., et al. (n.d.). Regioselective Suzuki–Miyaura reactions of 4,7-dichloro-N-methylisatin. Synthesis, anti-HIV activity and modeling study. RSC Publishing. [Link]
-
Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
-
Tevik-Jørgensen, M., et al. (2020). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. National Center for Biotechnology Information. [Link]
-
Author not available. (n.d.). Drug Discovery - Inhibitor. chemical-kinomics. [Link]
-
Ravez, S., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. National Center for Biotechnology Information. [Link]
- Author not available. (n.d.). Method for preparing 5-bromoindole.
-
Vine, K. L., et al. (2013). Recent highlights in the development of isatin-based anticancer agents. CORE. [Link]
-
Sun, L., et al. (1998). Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. PubMed. [Link]
-
Al-Ostoot, F. H., et al. (2022). Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction. PubMed Central. [Link]
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Application Notes & Protocols: The Role of 4,7-Dichloroisatin in Advanced Material Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, material scientists, and drug development professionals on the utilization of 4,7-dichloroisatin as a versatile building block in material science. We move beyond simple descriptions to elucidate the underlying chemical principles and provide actionable, step-by-step protocols for the synthesis of novel polymers and functional dyes. This guide is structured to empower researchers to harness the unique reactivity of the isatin scaffold for the development of next-generation materials.
Introduction to this compound: A Privileged Scaffold
This compound, a halogenated derivative of isatin, is a crystalline solid that serves as a pivotal intermediate in organic synthesis.[1] While its applications in pharmaceutical development are well-documented, its potential in material science is an area of burgeoning interest.[2] The intrinsic properties of the this compound molecule—its rigid, planar structure, inherent reactivity, and the electron-withdrawing nature of its chlorine substituents—make it an exemplary candidate for constructing complex macromolecular architectures and functional materials.
The core of its utility lies in the isatin ring system, which features two key reactive sites: the ketone group at the C-3 position and the secondary amine at the N-1 position. These sites allow for a diverse range of chemical transformations, enabling its incorporation into various material backbones.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₃Cl₂NO₂ | [3][4] |
| Molecular Weight | 216.02 g/mol | [3][5] |
| CAS Number | 18711-13-2 | [4][6] |
| Appearance | Light yellow to brown crystalline solid | [1][2] |
| Melting Point | 250-252 °C | [1][5] |
| Density | ~1.643 g/cm³ at 20 °C | [1] |
| Solubility | Soluble in methanol; very slightly soluble in water | [1] |
| IUPAC Name | 4,7-dichloro-1H-indole-2,3-dione |[3] |
The Chemistry of Opportunity: Key Reactive Sites
The synthetic versatility of this compound stems from its distinct reactive centers. Understanding these is crucial for designing synthetic pathways for novel materials.
-
The C3-Ketone: This carbonyl group is highly susceptible to nucleophilic attack, making it ideal for condensation reactions. It readily reacts with primary amines to form Schiff bases (imines), a cornerstone reaction for creating deeply colored dyes and ligands. It can also participate in aldol-type reactions, allowing for carbon-carbon bond formation.[7]
-
The N1-Amine (Lactam N-H): The proton on the nitrogen atom is acidic and can be removed by a base. The resulting anion is a potent nucleophile, facilitating N-alkylation, N-acylation, or N-arylation reactions. This "handle" is perfect for attaching polymerizable moieties or other functional groups to the isatin core.
The two chlorine atoms on the aromatic ring significantly modulate the electronic properties of the molecule. As electron-withdrawing groups, they increase the electrophilicity of the C3-ketone and the acidity of the N-H proton, enhancing the molecule's reactivity compared to unsubstituted isatin.
Application Area 1: Synthesis of Poly(isatin) Derivatives
The ability to functionalize the N1 position of this compound allows for its use as a monomer in the synthesis of novel polymers. These polymers can exhibit unique thermal, optical, or electronic properties. Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, making it an ideal choice for creating well-defined materials.[8]
Protocol 1: Synthesis of a Polymerizable Isatin Monomer and Subsequent ATRP
This protocol is a two-step process: first, the synthesis of an ATRP-compatible monomer from this compound, followed by its polymerization.
Step A: Synthesis of N-(2-Bromoisobutyryl)-4,7-dichloroisatin (Monomer)
-
Rationale: This step attaches an ATRP initiator, 2-bromoisobutyryl bromide, to the N1 position of the isatin. This functionalization transforms the isatin into a polymerizable monomer.
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-Bromoisobutyryl bromide (1.3 eq)
-
Argon or Nitrogen gas supply
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Add this compound to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Add anhydrous THF to dissolve the isatin.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes. The solution should change color as the sodium salt of the isatin forms.
-
Slowly add 2-bromoisobutyryl bromide dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure monomer.
-
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The disappearance of the N-H proton peak in the NMR and the appearance of new peaks corresponding to the isobutyryl group are key indicators of success.
Step B: Polymerization of N-(2-Bromoisobutyryl)-4,7-dichloroisatin via ATRP
-
Rationale: This step uses the synthesized monomer to grow a polymer chain. The choice of catalyst (CuBr) and ligand (PMDETA) is standard for ATRP and provides good control over the polymerization.
-
Materials:
-
N-(2-Bromoisobutyryl)-4,7-dichloroisatin monomer (from Step A)
-
Ethyl α-bromoisobutyrate (EBiB, Initiator)
-
Copper(I) Bromide (CuBr, Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, Ligand)
-
Anisole (Solvent)
-
Methanol
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
Add the monomer, EBiB, and anisole to a Schlenk flask.
-
In a separate vial, add CuBr and PMDETA.
-
Deoxygenate both the monomer solution and the catalyst/ligand mixture by bubbling with argon for 30 minutes.
-
Under a positive pressure of argon, transfer the catalyst/ligand mixture to the monomer solution.
-
Place the sealed flask in a preheated oil bath at 70 °C and stir.
-
Monitor the reaction progress by taking small aliquots over time and analyzing the monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, quench the polymerization by opening the flask to air and adding THF.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol.
-
Filter the precipitated polymer and dry it under vacuum.
-
-
Characterization: Determine the molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H NMR and FTIR.
Application Area 2: Synthesis of Functional Dyes
The reaction of the C3-ketone of this compound with aromatic amines is a straightforward and efficient method to produce Schiff base dyes. These dyes often exhibit intense colors and interesting photophysical properties, making them suitable for applications in sensors, coatings, or as functional colorants.
Protocol 2: Synthesis of a this compound-Based Schiff Base Dye
-
Rationale: This protocol describes a classic condensation reaction to form an imine bond. The use of a catalytic amount of acetic acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.[9]
-
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Amine (e.g., Aniline, p-Toluidine) (1.0 eq)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount, ~3-5 drops)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add the aromatic amine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. A color change and/or precipitation of the product is typically observed.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF) to obtain the pure dye.
-
-
Characterization: The formation of the Schiff base can be confirmed by FTIR spectroscopy by the disappearance of the C=O stretch (around 1750 cm⁻¹) and the appearance of a C=N imine stretch (around 1670-1680 cm⁻¹).[9] The structure should be further confirmed by ¹H and ¹³C NMR. The photophysical properties can be analyzed using UV-Vis and fluorescence spectroscopy.
Table 2: Representative Reaction Parameters for Schiff Base Synthesis
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Ethanol | Good solubility for reactants; allows for easy product precipitation upon cooling. |
| Catalyst | Glacial Acetic Acid | Protonates the carbonyl, activating it for nucleophilic attack by the amine. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier for imine formation. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion, can be monitored by TLC. |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[3][4]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory.
Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[1]
References
- This compound (CAS 18711-13-2) Properties. Chemcasts.
- 4,7-Dichlorois
- 4,7-Dichlorois
- 4,7-Dichlorois
- This compound | C8H3Cl2NO2 | CID 2734793. PubChem, NIH.
- The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of is
- 4,7-Dichlorois
- Synthesis and Characterization of New 7-Chloroisatin Derivatives... Journal of University of Babylon for Pure and Applied Sciences.
- Polymer Based Nanomaterials. Wiesner Group, Cornell University.
Sources
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C8H3Cl2NO2 | CID 2734793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 18711-13-2 [sigmaaldrich.com]
- 5. This compound CAS#: 18711-13-2 [m.chemicalbook.com]
- 6. chem-casts.com [chem-casts.com]
- 7. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wiesner Group - Polymer Based Nanomaterials [wiesner.mse.cornell.edu]
- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Byproducts in 4,7-Dichloroisatin Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,7-dichloroisatin. This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. This compound is a versatile building block in medicinal chemistry, often employed in the synthesis of potential anti-cancer and antimicrobial agents.[1][2] Its synthesis, however, can be accompanied by the formation of stubborn byproducts that complicate purification and reduce yields.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the most common challenges encountered during its synthesis, focusing on the widely used Sandmeyer methodology.[3]
Section 1: The Primary Synthetic Pathway - An Overview
The most common and established route to isatins, including this compound, is the Sandmeyer isatin synthesis.[4][5] This two-stage process begins with the condensation of 2,5-dichloroaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then isolated and cyclized in strong acid, typically concentrated sulfuric acid, to yield the final product.[6]
Caption: Fig. 1: The two-step Sandmeyer synthesis pathway.
Section 2: Troubleshooting Guide - Common Byproducts & Impurities
This section addresses specific issues related to byproduct formation. Each answer explains the causality behind the problem and provides actionable protocols for prevention and remediation.
Q1: My final product is contaminated with a significant amount of a pale-colored solid that isn't my desired isatin. How can I resolve this?
A: This is the most frequently encountered issue and is almost certainly due to unreacted N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide , the intermediate from Step 1 of the synthesis. Its presence indicates an incomplete cyclization reaction.
Causality and Mechanism: The cyclization of the isonitrosoacetanilide intermediate is an intramolecular electrophilic aromatic substitution, which requires the substrate to be fully dissolved in the strong acid medium. The intermediate, especially with lipophilic substituents, can have poor solubility in concentrated sulfuric acid, leading to a heterogeneous mixture and incomplete reaction.[4]
Prevention & Protocol Adjustments:
-
Ensure Complete Dryness of the Intermediate: The presence of water can hinder the reaction. Dry the N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide thoroughly in a vacuum oven before proceeding.[6]
-
Strict Temperature Control: During the addition of the intermediate to sulfuric acid, the temperature should be carefully maintained between 60-70°C.[6] Using an external water or ice bath for cooling is crucial to manage the exotherm and prevent premature decomposition while ensuring a controlled reaction rate.
-
Alternative Acid Medium: For substrates with poor solubility, switching from sulfuric acid to methanesulfonic acid can be beneficial, as it often provides better solubility for organic intermediates, though it may introduce its own set of impurities if not handled correctly.[4]
Removal Strategy: Fortunately, the difference in acidity between the isatin product and the unreacted intermediate allows for an effective separation. The N-H proton of the isatin ring is significantly more acidic than any proton on the intermediate.
-
Protocol: Utilize the alkaline wash method detailed in the classic Organic Syntheses procedure.[6] Dissolve the crude, solid mixture in an aqueous sodium hydroxide solution. The this compound will deprotonate to form a water-soluble sodium salt, while the less acidic intermediate and other non-acidic impurities will remain suspended. Filter the solution to remove these solids. The pure this compound can then be recovered by carefully acidifying the filtrate with hydrochloric acid, causing it to precipitate.
Q2: I'm observing a persistent, colored impurity that co-elutes with my product on TLC. I suspect it's an oxime. Why does this form and how can I prevent it?
A: Your suspicion is likely correct. The formation of This compound oxime is a known and troublesome byproduct in this synthesis. It can form during the cyclization or, more commonly, during the aqueous quench and extraction phases.[7]
Causality and Mechanism: The oxime byproduct arises from the reaction of the isatin product with residual hydroxylamine or related species that can be generated under the reaction conditions. During the workup, when the acidic reaction mixture is quenched with water, the conditions can become favorable for the C3-keto group of the isatin to react and form the corresponding oxime.
Caption: Fig. 2: Pathways leading to common impurities.
Prevention & Protocol Adjustments: The most effective strategy is to intercept the reactive species that lead to oxime formation during the workup. This can be achieved by introducing a "decoy agent" into the quench solution.[7]
-
Use of a Decoy Agent: As described in U.S. Patent US20060247442A1, adding a simple carbonyl compound like acetone or a glyoxal adduct to the quench water and/or extraction solvent is highly effective.[7] These decoy agents react preferentially with the residual hydroxylamine species, preventing them from reacting with the isatin product.
-
Optimized Quench: Prepare a quench solution of ice-water containing 5-10% (v/v) acetone. Pour the reaction mixture slowly into this vigorously stirred solution.
Removal Strategy: Separating the isatin from its oxime is difficult due to their similar polarities.
-
Chromatography: Careful column chromatography on silica gel may be successful, but often results in poor separation and product loss.
-
Recrystallization: Recrystallization from glacial acetic acid or a similar solvent may enrich the desired product, but complete removal is challenging.[6] Prevention is by far the superior strategy.
Q3: My reaction mixture turns black, and I isolate a dark, tar-like solid that is difficult to purify. What is causing this decomposition?
A: The formation of dark tars is a clear sign of decomposition and/or unwanted side reactions like sulfonation, caused by overly harsh reaction conditions.
Causality and Mechanism: Concentrated sulfuric acid is a powerful dehydrating and oxidizing agent at high temperatures. If the reaction temperature exceeds the optimal range (typically > 80-90°C), or if the reaction is heated for too long, the aromatic ring of the intermediate or product can undergo sulfonation or other uncontrolled polymerization/degradation reactions.[8]
Prevention & Protocol Adjustments:
-
Strict Temperature Adherence: This is the most critical factor. Use a thermocouple to monitor the internal reaction temperature. As stated previously, add the intermediate portion-wise to the acid, allowing the temperature to be controlled between 60-70°C. After the addition is complete, heat the mixture to 80°C for only the time required to complete the reaction (typically 10-15 minutes), as monitored by TLC.[6]
-
Efficient Stirring: Ensure the mixture is stirred efficiently to dissipate heat and prevent localized "hot spots" where decomposition can initiate.
Removal Strategy: The alkaline wash method described in Q1 is very effective for removing these dark, often acidic, decomposition byproducts.[6]
-
Dissolve the crude product in aqueous NaOH.
-
(Optional) Add a small amount of activated charcoal to the alkaline solution and stir for 15-20 minutes to adsorb a significant portion of the dark impurities.
-
Filter the solution (through Celite if charcoal was used) to remove the insoluble tar and charcoal.
-
Acidify the clear, colored filtrate to precipitate the purified this compound.
Section 3: Troubleshooting Summary & Workflow
The following table summarizes the common issues and solutions. For a systematic approach, follow the troubleshooting workflow diagram.
| Symptom | Likely Cause | Primary Solution | Secondary Action |
| Low Yield, Two Major Spots on TLC | Incomplete Cyclization | Increase reaction time/temperature moderately; ensure intermediate is dry. | Use alkaline wash purification to separate product from starting material.[6] |
| Persistent Impurity, Similar Rf to Product | This compound Oxime Formation | Add a "decoy agent" (e.g., acetone) to the quench solution and extraction solvent.[7] | Attempt careful recrystallization from glacial acetic acid. |
| Dark, Tarry Product | Decomposition/Sulfonation | Maintain strict temperature control (<80°C); reduce heating time. | Use alkaline wash with charcoal treatment for purification. |
digraph "Troubleshooting_Workflow" { graph [label="Fig. 3: Troubleshooting Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Nodes Start [label="Crude this compound\nAnalysis (TLC, NMR)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; CheckPurity [label="Is Purity Low?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckColor [label="Is Product Dark/Tarry?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckImpurity [label="Identify Main Impurity\n(vs. Intermediate/Oxime Std)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Outcomes & Actions Good [label="Purity Acceptable\nProceed", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Incomplete [label="Impurity = Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Oxime [label="Impurity = Oxime", fillcolor="#FFFFFF", fontcolor="#202124"]; Decomp [label="Impurity = Tar/Decomposition", fillcolor="#FFFFFF", fontcolor="#202124"];
ActionIncomplete [label="Action:\n1. Optimize cyclization (time/temp).\n2. Purify via NaOH wash.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActionOxime [label="Action:\n1. Re-run with decoy agent (acetone) in quench.\n2. Attempt recrystallization.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActionDecomp [label="Action:\n1. Reduce cyclization temp/time.\n2. Purify via NaOH/charcoal.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> CheckPurity; CheckPurity -> Good [label="No"]; CheckPurity -> CheckColor [label="Yes"]; CheckColor -> CheckImpurity [label="No"]; CheckColor -> Decomp [label="Yes"]; CheckImpurity -> Incomplete [label="Intermediate"]; CheckImpurity -> Oxime [label="Oxime"]; CheckImpurity -> Decomp [label="Other/Unknown"];
Incomplete -> ActionIncomplete; Oxime -> ActionOxime; Decomp -> ActionDecomp; }
Caption: Fig. 3: A systematic workflow for troubleshooting.
Section 4: Validated Experimental Protocols
Protocol 1: Synthesis of N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide (Intermediate)
Adapted from Marvel, C. S.; Hiers, G. S. Org. Synth. 1925, 5, 71.[6]
-
In a 2 L round-bottomed flask, dissolve chloral hydrate (0.54 mol) in 600 mL of water.
-
To this solution, add crystallized sodium sulfate (650 g) in one portion.
-
In a separate beaker, prepare a solution of 2,5-dichloroaniline (0.5 mol) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol).
-
Add the 2,5-dichloroaniline solution to the flask, followed by a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.
-
Heat the mixture with vigorous stirring to a boil. Continue boiling for 2-3 minutes. The intermediate will begin to crystallize.
-
Cool the mixture in an ice bath. Collect the solid product by vacuum filtration, wash with cold water, and air-dry.
-
For best results in the next step, dry the intermediate in a vacuum oven at 50-60°C overnight.
Protocol 2: Cyclization to this compound (Byproduct-Minimized)
Adapted from Marvel, C. S.; Hiers, G. S. Org. Synth. 1925, 5, 71 and US Patent 20060247442A1.[6][7]
-
To a 1 L flask equipped with an efficient mechanical stirrer and a thermocouple, add concentrated sulfuric acid (350 mL). Warm the acid to 50°C.
-
Add the dry N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide (0.46 mol) from Protocol 1 in small portions, ensuring the internal temperature does not exceed 70°C. Use an external cooling bath as needed.
-
After the addition is complete, heat the dark solution to 80°C and maintain this temperature for 10 minutes.
-
While the reaction proceeds, prepare a quench solution in a 4 L beaker containing 3 kg of cracked ice, 1 L of water, and 200 mL of acetone (decoy agent).[7]
-
Allow the reaction mixture to cool slightly before pouring it in a slow, steady stream into the vigorously stirred quench solution.
-
After standing for 30 minutes, collect the precipitated crude this compound by vacuum filtration. Wash the solid thoroughly with cold water until the washings are no longer acidic.
-
Dry the crude product in the air or a low-temperature vacuum oven.
References
-
Ji, X., et al. (2012). Synthesis of Substituted Isatins. NIH Public Access, Author Manuscript. Available at: [Link]
-
Alam, M., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 23-32. Available at: [Link]
-
Al-khuzaie, F., & Al-Safi, Y. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Available at: [Link]
-
SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Available at: [Link]
- Ahluwalia, V. K., & Kumar, S. (2009). Sandmeyer Isatin Synthesis. In Name Reactions in Organic Synthesis (pp. 609-610). Cambridge University Press.
-
RSC. (n.d.). Sandmeyer Isonitrosoacetanilide Isatin Synthesis. Merck Index. Available at: [Link]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Available at: [Link]
-
Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 5, 71. DOI: 10.15227/orgsyn.005.0071. Available at: [Link]
-
Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. DOI: 10.15227/orgsyn.028.0038. Available at: [Link]
-
Islam, R., et al. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology, 2(1), 7-12. DOI: 10.3329/bjp.v2i1.494. Available at: [Link]
-
Kumar, V., & Kaur, K. (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 10(49), 29191-29214. Available at: [Link]
- Minisci, F., et al. (1981). U.S. Patent No. 4,256,639. Washington, DC: U.S. Patent and Trademark Office.
-
Wikipedia. (n.d.). Isatin. Available at: [Link]
- Farrer, B. T., et al. (2006). U.S. Patent Application No. 11/409,835. Washington, DC: U.S. Patent and Trademark Office.
-
Flores-Alamo, M., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2023(1), M1565. DOI: 10.3390/M1565. Available at: [Link]
- Perekalin, M. A., et al. (1984). SU Patent No. 1122648A1.
Sources
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- 2. lbaochemicals.com [lbaochemicals.com]
- 3. Isatin - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4,7-Dichloroisatin Derivatives
Welcome to the technical support center for the purification of 4,7-dichloroisatin and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating these versatile compounds. Isatins, particularly halogenated variants like this compound, are crucial intermediates in the synthesis of bioactive molecules and pharmaceuticals.[1] However, their purification is not always straightforward. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of this compound derivatives.
Q1: My final product is an oil or a sticky solid that won't crystallize. How can I obtain a pure, solid product?
Answer: This is a frequent issue, often stemming from residual solvents or the intrinsic properties of your specific derivative. An oily product can inhibit proper crystal lattice formation.
Causality & Troubleshooting Steps:
-
Residual High-Boiling Solvents: Synthesis of isatin derivatives often involves solvents like DMF (N,N-Dimethylformamide).[2] Due to its high boiling point, DMF is notoriously difficult to remove by rotary evaporation alone. Even trace amounts can prevent crystallization.
-
Solution: After the initial workup and extraction, co-evaporate the crude product with a lower-boiling solvent like toluene or heptane (2-3 times) on a rotary evaporator. This helps to azeotropically remove residual DMF. Follow this with drying under a high vacuum for an extended period, possibly with gentle heating.[3]
-
-
Inducing Crystallization (Trituration): If solvent removal doesn't yield a solid, the oil may be a supersaturated, amorphous state of your product. Mechanical agitation can induce nucleation.
-
Solution: Perform trituration. Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether, or pentane).[3] Vigorously scratch the inside wall of the flask at the solvent-oil interface with a glass rod or spatula.[2] This action creates nucleation sites, often leading to rapid crystallization. Once a solid appears, continue stirring in the non-polar solvent to break down the oil completely.
-
-
Solvent/Anti-Solvent Recrystallization: If trituration fails, a more controlled precipitation method is needed.
-
Solution: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate, or acetone). Then, slowly add a non-polar "anti-solvent" (like hexanes or heptane) dropwise while stirring until the solution becomes persistently cloudy.[4][5] Add a few drops of the good solvent to redissolve the cloudiness, and then allow the solution to cool slowly. This controlled crash-out often yields crystalline material.
-
Q2: I'm seeing persistent impurities in my final product by TLC and NMR. How can I improve my purification strategy?
Answer: Persistent impurities indicate that your current purification method lacks the necessary resolving power. This can be due to an unoptimized chromatography system or impurities with polarities very similar to your product.
Causality & Troubleshooting Steps:
-
Suboptimal Chromatography Conditions: The choice of stationary and mobile phases is critical for separation.[6][7]
-
Optimization: Before running a column, meticulously optimize your solvent system using Thin-Layer Chromatography (TLC).[6] The ideal eluent system should provide a retention factor (Rf) of 0.25-0.35 for your target compound and maximize the separation (ΔRf) between it and any impurities. A common starting point for isatin derivatives is a mixture of hexanes and ethyl acetate.[3]
-
Gradient Elution: If a single solvent mixture (isocratic elution) fails to separate all components, use a gradient elution. Start with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding more ethyl acetate. This will first elute non-polar impurities, followed by your product, and finally the more polar impurities that might be sticking to the baseline.
-
-
Compound Degradation on Silica Gel: Isatins possess both acidic (N-H) and electrophilic (C3-carbonyl) sites. Highly acidic silica gel can sometimes cause streaking on TLC or degradation during column chromatography.
-
Solution 1 (Neutralize Silica): Prepare a slurry of silica gel in your starting eluent and add ~1% triethylamine (Et₃N) to neutralize the acidic sites. This is particularly useful if your derivative is base-sensitive.
-
Solution 2 (Switch Stationary Phase): Consider using a different stationary phase like alumina. Basic alumina can be effective for purifying compounds that are sensitive to acidic conditions.[8] However, always test separation on an alumina TLC plate first.
-
-
Co-eluting Impurities: Some impurities, especially isomers or byproducts from the synthesis (e.g., isatin oximes from a Sandmeyer synthesis), may have nearly identical polarities to your product.[9]
-
Solution: If chromatography is insufficient, a final recrystallization step is often necessary. A well-chosen solvent will dissolve your compound when hot but have poor solubility for the impurity, or vice-versa.[10] This orthogonal purification technique can effectively remove stubborn, co-eluting impurities.
-
Q3: My recovery from recrystallization is very low. Where is my product going?
Answer: Low recovery during recrystallization is a common challenge and typically points to one of two issues: using too much solvent or premature crystallization. A yield loss of 20-30% can be normal, but higher losses warrant investigation.[4]
Causality & Troubleshooting Steps:
-
Excessive Solvent: The fundamental principle of recrystallization is to create a saturated solution at high temperature.[11] Using too much solvent means the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved in the mother liquor.
-
Solution: Add the hot solvent in small portions to your crude solid, waiting for the solvent to boil between additions, until the solid just dissolves.[12] Avoid adding a large excess. If you accidentally add too much, you can carefully boil off some of the solvent to re-concentrate the solution.
-
-
Cooling Too Rapidly: Placing the hot solution directly into an ice bath causes rapid precipitation ("crashing out") rather than slow crystallization. This traps impurities and leads to smaller, harder-to-filter crystals, increasing loss during transfer.
-
Solution: Allow the flask to cool slowly and undisturbed to room temperature first. This allows for the formation of larger, purer crystals. Once the flask has reached room temperature, then place it in an ice bath to maximize recovery of the remaining dissolved product.[10]
-
-
Product Loss in Mother Liquor: Even with optimal conditions, some product will remain dissolved.
-
Solution: After filtering your first crop of crystals, you can concentrate the mother liquor (the remaining liquid) by about half on a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.[4]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best general-purpose solvents for recrystallizing this compound derivatives?
-
For the parent this compound, methanol is a suitable solvent.[13] For N-alkylated or other derivatives, solvent systems like ethanol, or binary mixtures such as dichloromethane/hexanes or ethyl acetate/hexanes, are often effective.[3] The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[14]
-
-
Q2: How do I effectively monitor column chromatography fractions?
-
Use TLC. Spot every few fractions onto a single TLC plate alongside a spot of your crude starting material and a spot of the pure starting material (if available). This allows you to quickly identify which fractions contain your product, which contain impurities, and which are mixed. Combine the pure fractions based on this analysis.
-
-
Q3: What are the key safety precautions for handling this compound?
-
This compound is classified as harmful if swallowed and causes serious eye irritation.[15] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for detailed information.
-
Data & Protocols
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Methanol | Soluble | [13], |
| 1,2-Dichloroethane | High | [16] |
| Ethanol | Moderately Soluble | [16] |
| Dichloromethane | Low | [16] |
| Water | Very Slightly Soluble (0.11 g/L at 25 °C) | |
| Hexanes / Heptane | Insoluble | [3] |
Note: Solubility of derivatives will vary based on the substituent.
Table 2: Example TLC Solvent Systems for Isatin Derivatives
| Derivative Type | Typical Solvent System (v/v) | Expected Rf Range |
| Parent Isatins | Hexane:Ethyl Acetate (7:3 to 1:1) | 0.2 - 0.4 |
| N-Alkyl Isatins | Hexane:Ethyl Acetate (9:1 to 7:3) | 0.3 - 0.6 |
| Isatin Schiff Bases | Hexane:Ethyl Acetate (8:2 to 6:4) | 0.4 - 0.7 |
| Isatin Hydrazones | Dichloromethane:Methanol (98:2 to 95:5) | 0.3 - 0.5 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude, solid this compound derivative in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more hot solvent dropwise until all of the solid has just dissolved. Do not add a large excess.[12]
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance.
-
Crystallization: Once crystals begin to form, you can move the flask to an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[14]
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Optimization: Determine the optimal eluent system that gives your product an Rf value of approximately 0.25-0.35.[6]
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column, followed by a thin layer of sand.[17]
-
In a beaker, make a slurry of silica gel (typically 40-63 µm particle size) in your starting eluent.[18]
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the silica bed, ensuring no air bubbles or cracks form.[17] The solvent level must never drop below the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution: Carefully add the eluent to the top of the column and begin elution, collecting the outflow in fractions (e.g., test tubes or vials).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visual Workflows
Caption: Troubleshooting logic for low purification yield.
Caption: Decision tree for selecting a purification method.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734793, this compound. PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
Al-Salihi, S. I., et al. (2024). Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. National Center for Biotechnology Information. Retrieved from [Link]
-
LBAO Chemicals. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H3Cl2NO2). Retrieved from [Link]
-
Mohammed, G. A., et al. (2024). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Diyala Journal of Pure Science. Retrieved from [Link]
-
Reddit. (2022). Need urgent help with crystallization/drying/solidifying of an isatin derivative. r/chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
Sonawane, R. P., & Tripathi, R. R. (2014). An Endogenous Heterocyclic Compound Isatin. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to separate isatin derivatives from isatin without using Colum chromatography?. Retrieved from [Link]
-
ResearchGate. (2023). Application of thin-layer chromatography in the assessment of bioactivity properties of isatin derivatives. Retrieved from [Link]
-
ResearchGate. (2020). Analysis of the extracts of Isatis tinctoria by new analytical approaches of HPLC, MS AND NMR. Retrieved from [Link]
-
Chemcasts. (n.d.). This compound (CAS 18711-13-2) Properties. Retrieved from [Link]
-
ResearchGate. (2024). Structure of isatin Analysis by HPLC and LC-HRMS revealed that.... Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
MDPI. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of linalool by column chromatography with isocratic elution. Retrieved from [Link]
-
Reddit. (2022). Recrystallization pointers. r/chemistry. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2012). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). This compound, 99%. Retrieved from [Link]
- Google Patents. (2006). Process for preparing isatins with control of side-product formation.
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Technical Support Center: Optimizing Reaction Conditions for 4,7-Dichloroisatin Substitutions
Welcome to the technical support center for 4,7-Dichloroisatin. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold in their synthetic endeavors. This compound is a valuable starting material, offering multiple reaction sites for diversification: the acidic N-H proton, the reactive C3-carbonyl group, and two distinct chloro-substituents on the aromatic ring at positions C-4 and C-7.[1][2] This guide provides in-depth, field-tested advice in a question-and-answer format to help you navigate the common challenges and optimize your reaction outcomes.
Section 1: N-Substitution Reactions (N-Alkylation & N-Arylation)
This section focuses on substitutions at the N-1 position, a common first step to prevent side reactions and introduce key functionalities.[3][4]
Question 1: I am experiencing low to no yield in my N-alkylation of this compound with an alkyl halide. What are the common causes and how can I improve my results?
Answer: This is a frequent challenge often rooted in a few key parameters. Low yields in the N-alkylation of isatins can typically be traced back to issues with basicity, solubility, or reaction conditions.[5]
Causality and Troubleshooting Strategy:
-
Insufficient Basicity: The N-H proton of isatin is acidic, but a base of appropriate strength is required to generate a sufficient concentration of the reactive isatin anion for nucleophilic attack. Very strong bases like NaH can sometimes promote side reactions or decomposition, while weaker bases may not drive the reaction to completion.[5]
-
Poor Solubility: this compound has limited solubility in many common organic solvents.[6][7] If the isatin or its corresponding salt precipitates from the solution, the reaction rate will plummet.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of the starting material or product.
-
Steric Hindrance: While less common with simple alkyl halides, bulky electrophiles or substitution at the C7 position on the isatin ring can sterically impede the reaction.[5]
Below is a summary of recommended starting conditions and optimization pathways.
| Parameter | Recommended Starting Condition | Optimization Strategy | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ (1.5 - 2.0 equiv.) | Switch from K₂CO₃ to the more soluble and basic Cs₂CO₃. If issues persist, consider NaH (1.1 equiv.) in an anhydrous solvent at 0 °C to RT. | Cs₂CO₃ often provides superior results due to its higher basicity and solubility in polar aprotic solvents.[3][8] NaH is a strong, non-nucleophilic base but requires strictly anhydrous conditions. |
| Solvent | DMF or NMP | If solubility is an issue, NMP is an excellent alternative to DMF. For microwave chemistry, a few drops of DMF or NMP can be sufficient.[3][8] | N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent solvents for dissolving isatins and their salts, facilitating the reaction.[6] |
| Temperature | 60-80 °C (Conventional Heating) | Increase temperature incrementally to 100 °C. Consider microwave irradiation for rapid optimization and improved yields. | Microwave heating can significantly accelerate the reaction, often leading to cleaner conversions in minutes rather than hours.[3][8] |
| Alkyl Halide | Alkyl Iodide > Alkyl Bromide > Alkyl Chloride | Use 1.1 - 1.5 equivalents of the alkyl halide. If using a less reactive chloride, add a catalytic amount of NaI or KI to promote an in situ Finkelstein reaction. | The reactivity order of alkyl halides is I > Br > Cl. The iodide is a better leaving group. |
Question 2: I need to synthesize an N-aryl derivative of this compound. What is the most reliable method?
Answer: For N-arylation, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation are the methods of choice. The Buchwald-Hartwig approach is often preferred due to its broader substrate scope and milder reaction conditions.
Key Parameters for Successful N-Arylation:
-
Catalyst System (Palladium): The choice of palladium precursor and, more importantly, the phosphine ligand is critical. Biarylphosphine ligands (e.g., XPhos, RuPhos) are often highly effective for coupling with sterically hindered or electron-rich/poor aryl halides. A typical starting point is Pd₂(dba)₃ with a suitable ligand.[9]
-
Base: A moderately strong, non-nucleophilic base is required. K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can be solvent and substrate-dependent.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are standard. The solvent must be able to dissolve the reactants and not coordinate too strongly to the palladium center.
-
Temperature: Reactions are typically run at elevated temperatures (80-110 °C) to facilitate the catalytic cycle.
Below is a workflow to guide your optimization process for N-arylation.
Caption: Workflow for optimizing Buchwald-Hartwig N-arylation.
Section 2: C-Substitution Reactions (Palladium-Catalyzed Cross-Coupling)
The chloro-substituents at C-4 and C-7 are ideal handles for introducing complexity via cross-coupling reactions like the Suzuki-Miyaura or Mizoroki-Heck reactions.[10][11]
Question 3: For a Suzuki-Miyaura coupling on this compound, is there a difference in reactivity between the C4-Cl and C7-Cl positions?
Answer: Yes, there is a significant and synthetically useful difference in reactivity. The chlorine atom at the C-4 position is considerably more reactive towards Suzuki-Miyaura cross-coupling than the chlorine at the C-7 position. This allows for excellent regioselective mono-substitution at C-4 under carefully controlled conditions.[12]
Mechanistic Rationale:
The selectivity is primarily governed by electronic effects. The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the aryl halide to the Pd(0) catalyst. This step is favored at the more electron-deficient C-Cl bond. In the isatin ring system, the C-4 position is para to the electron-withdrawing C-2 carbonyl group, making the C4-Cl bond more polarized and susceptible to oxidative addition compared to the C7-Cl bond.
Caption: Reactivity map of this compound.
Question 4: My Suzuki-Miyaura reaction is yielding a mixture of C-4 mono-arylated product, di-arylated product, and unreacted starting material. How can I improve the selectivity for the C-4 mono-arylated product?
Answer: Achieving high selectivity for mono-arylation requires fine-tuning the reaction conditions to exploit the reactivity difference between the two chlorine atoms. A complex mixture suggests that the reaction is either not going to completion cleanly or is too forcing, leading to the less favorable C-7 substitution.
Troubleshooting and Optimization Strategy:
-
Control Stoichiometry: Use a slight excess, but not a large one, of the boronic acid. A good starting point is 1.1-1.2 equivalents . A large excess will drive the reaction towards di-substitution once the C-4 substituted product is formed.
-
Lower the Catalyst Loading: High catalyst loadings can sometimes promote the less favorable C-7 substitution. Try reducing the palladium catalyst to 1-3 mol% .
-
Optimize the Base and Solvent: A common and effective system is Pd(PPh₃)₄ as the catalyst with Na₂CO₃ as the base in a solvent mixture like Toluene/EtOH/H₂O. The aqueous conditions are crucial for the transmetalation step.
-
Manage Temperature and Time: Monitor the reaction closely by TLC or LC-MS. Start at a moderate temperature (e.g., 80 °C) and check for the disappearance of the starting material and the formation of the C-4 product. Avoid prolonged heating at high temperatures, which can initiate the C-7 substitution. Once the starting material is consumed, quench the reaction.
| Parameter | Recommended Condition for C-4 Selectivity | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-3 mol%) | These are robust and well-understood catalysts for Suzuki couplings.[12][13] Low loading disfavors the slower C-7 reaction. |
| Boronic Acid | 1.1 - 1.2 equivalents | Minimizes the driving force for a second coupling after the first, more facile C-4 substitution is complete. |
| Base | Na₂CO₃ or K₂CO₃ (2-3 equivalents) | Aqueous base is standard for Suzuki reactions, facilitating the activation of the boronic acid. |
| Solvent | Toluene/Ethanol/H₂O (e.g., 4:1:1) or Dioxane/H₂O | The presence of water is often essential for an efficient catalytic cycle. |
| Temperature | 80 - 90 °C | Provides enough energy for the C-4 coupling without being overly forcing, which would lead to C-7 substitution. |
Section 3: General Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst deactivation (for cross-coupling).2. Impure reagents or solvents.3. Insufficient temperature or time.4. Reversible reaction or product inhibition. | 1. Use fresh catalyst; ensure inert atmosphere (degas solvent, use N₂/Ar).2. Purify starting materials; use anhydrous solvents.3. Increase temperature moderately or extend reaction time, monitoring by TLC.4. Add more reagent if the reaction stalls early.[14] |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition.2. Ligand dissociation or oxidation. | 1. Use a more robust ligand (e.g., biarylphosphines).2. Ensure strict anaerobic conditions.3. Check the purity of your reagents; some impurities can poison catalysts. |
| Difficulty Reproducing Results | 1. Variable reagent quality (especially base or catalyst).2. Presence of atmospheric oxygen or moisture.3. Inconsistent heating. | 1. Use reagents from the same batch or from a reliable supplier.2. Flame-dry glassware and use proper inert atmosphere techniques.[14]3. Use an oil bath with a temperature controller for consistent heating. |
| Product Decomposition on Silica Gel Column | 1. Product is acid-sensitive.2. Product is unstable on silica for long periods. | 1. Neutralize the silica gel by pre-treating with a solvent containing ~1% triethylamine.2. Perform flash chromatography quickly; consider alternative purification like recrystallization. |
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best general-purpose solvent for reactions with this compound?
-
There is no single "best" solvent, as the optimal choice depends on the specific reaction. However, for reactions involving the isatin anion (like N-alkylation), DMF and NMP are excellent choices due to their high polarity and ability to dissolve the isatin salt.[3][6] For cross-coupling reactions, toluene and dioxane are common choices.[12] Always check the solubility of your specific starting material.[7]
-
-
FAQ 2: How can I definitively confirm the regioselectivity of a C-4 vs. C-7 substitution?
-
The most reliable method is 2D NMR spectroscopy . A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment will show long-range correlations between protons and carbons. For a C-4 substituted product, you would expect to see a correlation from the H-5 proton to the newly substituted C-4 carbon. Similarly, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show through-space correlations between the N-substituent and the proton at C-5 (for C-4 substitution) or lack thereof (for C-7 substitution).
-
-
FAQ 3: Are there any specific safety precautions for handling this compound?
-
Yes. According to its safety data, this compound is harmful if swallowed and causes serious eye irritation.[15] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle the solid material in a fume hood to avoid inhalation of dust.
-
Section 5: Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.).
-
Add anhydrous DMF (or NMP) to dissolve the isatin (approx. 0.2 M concentration).
-
Add cesium carbonate (Cs₂CO₃, 1.5 equiv.) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the alkyl halide (1.2 equiv.) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C using an oil bath.
-
Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes) until the starting isatin spot is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective Suzuki-Miyaura Coupling at C-4
-
In a round-bottom flask, combine 4,7-dichloro-N-substituted-isatin (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Add a 4:1 mixture of Toluene and Ethanol.
-
To this mixture, add a 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 equiv.).
-
Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 85 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to isolate the 4-aryl-7-chloro-N-substituted-isatin.
References
-
BenchChem. (n.d.). Technical Support Center: Synthesis of N-Substituted Isatins. Retrieved from BenchChem website.[5]
-
ResearchGate. (n.d.). Solvent effects on the reaction of isatin, ammonium acetate, and benzaldehyde in the presence of (15 mol%) of β-CD. Retrieved from ResearchGate.[16]
-
MDPI. (2025, August 10). Palladium Catalyzed C-C Coupling Reactions of 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one. Retrieved from MDPI.[10]
-
South Eastern European Journal of Public Health. (2025, April 1). SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. Retrieved from SEEJPH.[17]
-
National Institutes of Health. (2011, October 11). Enantioselective and Regioselective Indium(III)-Catalyzed Addition of Pyrroles to Isatins. Retrieved from NIH.[18]
-
National Institutes of Health. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Retrieved from NIH.[19]
-
ResearchGate. (n.d.). of temperature vs. solvent effect on isatin and Proline reaction. Retrieved from ResearchGate.[20]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from University of Rochester.[14]
-
MDPI. (n.d.). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Retrieved from MDPI.[3]
-
SciSpace. (2008, April 10). Simple and efficient microwave assisted N-alkylation of isatin. Retrieved from SciSpace.[8]
-
MDPI. (2022, October 21). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Retrieved from MDPI.[13]
-
Royal Society of Chemistry. (n.d.). Regioselective Suzuki–Miyaura reactions of 4,7-dichloro-N-methylisatin. Synthesis, anti-HIV activity and modeling study. Retrieved from RSC Publishing.[12]
-
National Institutes of Health. (n.d.). Synthesis of Substituted Isatins. Retrieved from NIH.[21]
-
IJCRT.org. (2021, September 9). A Review on Different Approaches to Isatin Synthesis. Retrieved from IJCRT.org.[4]
-
ResearchGate. (2025, August 10). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Retrieved from ResearchGate.[6]
-
National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from NIH.[22]
-
International Research and Publishing Academy. (2022, July 1). Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. Retrieved from IRPA.[23]
-
Sigma-Aldrich. (n.d.). Cross-Coupling Catalysts. Retrieved from Sigma-Aldrich.
-
MDPI. (n.d.). Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. Retrieved from MDPI.[24]
-
Reddit. (2025, November 4). Trouble forming a Schiff base between isatin and 3-aminopyridine. Retrieved from Reddit.[25]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from Master Organic Chemistry.[11]
-
Organic Chemistry Portal. (n.d.). First Report on the Synthesis of Isatins via Pyridinium Chlorochromate Catalyzed Intramolecular Cyclization Reactions. Retrieved from Organic Chemistry Portal.[26]
-
ACS Publications. (n.d.). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Retrieved from ACS Publications.[7]
-
Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex.[1]
-
Sigma-Aldrich. (n.d.). This compound 97 18711-13-2. Retrieved from Sigma-Aldrich.
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from CAS.[2]
-
National Institutes of Health. (n.d.). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides. Retrieved from NIH.[9]
-
PubChem. (n.d.). This compound. Retrieved from NIH.[15]
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Technical Support Center: Navigating 4,7-Dichloroisatin Reactions
Welcome to the technical support center for 4,7-dichloroisatin. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the common challenges associated with the poor solubility of this compound in organic reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your synthetic endeavors.
Understanding the Challenge: The Intrinsic Properties of this compound
This compound is a valuable synthetic intermediate in the development of novel pharmaceuticals and bioactive molecules, known for its role in creating compounds with anti-inflammatory and anti-tumor properties.[1] However, its rigid, planar structure and high melting point of 250-252 °C contribute to its limited solubility in many common organic solvents, posing a significant hurdle in achieving optimal reaction conditions and yields.[2][3] This guide provides a systematic approach to diagnosing and solving these solubility-related issues.
Frequently Asked Questions (FAQs)
Q1: My this compound isn't dissolving in my reaction solvent. What are the best initial steps?
A1: The first line of defense is always solvent selection. While this compound is soluble in methanol, this may not be suitable for all reaction types.[2] For a broader range of reactions, consider the following:
-
Polar Aprotic Solvents: High-boiling point, polar aprotic solvents are often the most effective for dissolving isatin derivatives.[4][5] We recommend starting with:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Heating: Gently heating the solvent while stirring can significantly improve the dissolution of this compound. Always monitor for any potential degradation of your starting material or reagents at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution, particularly for stubborn suspensions.
Q2: I'm observing a suspended solid in my reaction mixture, and the reaction is sluggish or has stalled. How can I confirm if solubility is the root cause?
A2: Visual confirmation of undissolved starting material is a strong indicator. To confirm, you can perform a simple solubility test:
-
Take a small, representative sample of your reaction mixture.
-
Add a small amount of a known good solvent for this compound (e.g., DMF or DMSO).
-
If the solid dissolves upon addition of the new solvent, it is highly likely that poor solubility in your original reaction solvent is limiting the reaction rate.
A stalled reaction, especially when other parameters like temperature and catalyst activity are optimal, frequently points towards a solubility-limited process where the concentration of the dissolved reactant is too low for an efficient reaction rate.
Q3: Are there any alternatives to high-boiling point polar aprotic solvents like DMF and DMSO?
A3: Yes, while effective, DMF and DMSO can be difficult to remove during workup. Here are some alternative strategies:
-
Co-solvent Systems: The principle of co-solvency involves using a mixture of solvents to achieve the desired solubility.[6][7][8] For instance, you could use a primary solvent that is ideal for your reaction chemistry and add a smaller amount of a co-solvent (like DMF or NMP) to aid in the dissolution of the this compound.
-
Phase-Transfer Catalysis (PTC): This technique is particularly useful for heterogeneous reactions where the reactants are in different phases (e.g., a solid and a liquid). A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of a reactant from one phase to another, enabling the reaction to proceed without requiring full dissolution of the starting material.[9][10] This approach often allows the use of less polar, lower-boiling point solvents.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to troubleshooting common issues encountered during reactions with this compound.
Issue 1: Low or No Product Yield in N-Alkylation or N-Arylation Reactions
Potential Cause: Insufficient concentration of the this compound anion in the solution due to poor solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in N-alkylation/N-arylation.
Detailed Steps:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to see if product formation improves. Be cautious of potential side reactions or decomposition at higher temperatures.
-
Solvent System Optimization:
-
Primary Solvents: If your current solvent is non-polar or has a low boiling point (e.g., THF, acetonitrile), switch to DMF, DMSO, or NMP.
-
Co-solvents: If you need to use a less polar solvent for downstream processing, consider a co-solvent system. For example, a 5:1 mixture of toluene to DMF can often provide sufficient solubility while simplifying workup.
-
-
Phase-Transfer Catalysis (PTC): For reactions using an inorganic base (e.g., K₂CO₃) and an alkyl halide, adding a phase-transfer catalyst can be highly effective.
Protocol 1: N-Alkylation of this compound using Phase-Transfer Catalysis
-
To a round-bottom flask, add this compound (1.0 eq.), the desired alkyl halide (1.1-1.5 eq.), and powdered potassium carbonate (2.0-3.0 eq.).
-
Add a suitable organic solvent (e.g., toluene or acetonitrile).
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05-0.1 eq.).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Issue 2: Incomplete Condensation Reactions (e.g., Schiff Base Formation)
Potential Cause: The equilibrium of the reaction is not driven forward, often exacerbated by the poor solubility of the starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete condensation reactions.
Detailed Steps:
-
Solvent Optimization:
-
For Schiff base formation, solvents like ethanol or methanol are common. If solubility is an issue, consider switching to a higher-boiling alcohol like n-butanol, or use a co-solvent system such as toluene/ethanol.
-
-
Azeotropic Water Removal: Condensation reactions produce water, which can inhibit the reaction from going to completion. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is a classic and effective method to drive the equilibrium towards the product.
Protocol 2: Schiff Base Formation with Azeotropic Water Removal
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve/suspend this compound (1.0 eq.) and the desired amine (1.0-1.1 eq.) in toluene.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or acetic acid (0.05-0.1 eq.).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and proceed with the appropriate workup and purification.
-
Summary of Recommended Solvents and Techniques
| Technique | Recommended Solvents | Key Advantages |
| Direct Dissolution | DMF, DMSO, NMP, Methanol | Simple; effective for many reaction types. |
| Co-solvent Systems | Toluene/DMF, Toluene/NMP, Dioxane/DMSO | Balances solubility with ease of workup; allows for fine-tuning of solvent properties. |
| Phase-Transfer Catalysis | Toluene, Acetonitrile, Dichloromethane | Avoids high-boiling point polar aprotic solvents; often milder reaction conditions. |
| Azeotropic Water Removal | Toluene, Xylenes | Drives equilibrium for condensation reactions; effectively removes water by-product. |
References
-
The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. (2023). National Institutes of Health. [Link]
-
Phase Transfer Catalysis. (2023). American Chemical Society. [Link]
-
Phase transfer catalysis (PTC). (2023). OperaChem. [Link]
-
Improving phase-transfer catalysis by enhancing non-covalent interactions. (2020). Royal Society of Chemistry. [Link]
-
Unexpected reactions of dichloro(ethyl)silane with DMSO in organic solvents. (2023). ResearchGate. [Link]
-
Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. (2002). ResearchGate. [Link]
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (2003). ResearchGate. [Link]
-
Improving Phase-Transfer Catalysis by Enhancing Non-Covalent Interactions. (2020). ChemRxiv. [Link]
-
Improved Synthesis of Bioactive Molecules Through Flow Chemistry. (2021). Utrecht University. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). American Chemical Society. [Link]
-
Common Organic Solvents: Table of Properties. Erowid. [Link]
-
Overcoming the Challenge of Poor Drug Solubility. (2012). Pharmaceutical Engineering. [Link]
-
This compound. PubChem. [Link]
-
Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. (2012). National Institutes of Health. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2012). National Institutes of Health. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). National Institutes of Health. [Link]
-
Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview. (2024). MDPI. [Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (2022). Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024). MDPI. [Link]
-
Overcoming the challenge of poor drug solubility. (2012). ResearchGate. [Link]
-
STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. (2016). Journal of Drug Discovery and Therapeutics. [Link]
-
Properties of Solvents Used in Organic Chemistry. Yosemite Community College District. [Link]
-
(a) Absorbance spectra of MAPbI3 solutions in DMSO, DMF, NMP, and GBL. (2022). ResearchGate. [Link]
-
Beyond a solvent: triple roles of dimethylformamide in organic chemistry. (2017). National Institutes of Health. [Link]
-
Comparison of the properties of DMF, DMSO and NMP. (2015). ResearchGate. [Link]
-
Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. (1987). Fordham University. [Link]
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- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
Preventing the formation of isatin oximes as side products
A Guide to Preventing, Troubleshooting, and Understanding Isatin Oxime Formation
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in isatin synthesis. This resource is designed to provide in-depth, field-proven insights into preventing the formation of isatin oximes, a common and often frustrating side product. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to not only troubleshoot but also proactively optimize your synthetic strategies.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding isatin oxime formation.
Q1: I'm performing a Sandmeyer isatin synthesis and my final product is contaminated with a significant amount of a yellow crystalline solid. What is it likely to be?
A1: The most probable contaminant in a Sandmeyer isatin synthesis is the corresponding isatin oxime.[1] This side product arises from the reaction of your desired isatin with hydroxylamine, which is generated in situ during the reaction.[1][2]
Q2: Why is hydroxylamine present in my Sandmeyer reaction?
A2: In the Sandmeyer synthesis, the isatin ring is formed by the acid-catalyzed cyclization of an isonitrosoacetanilide precursor.[3][4][5][6][7][8][9][10] During this step, the isonitrosoacetanilide can undergo hydrolysis, releasing hydroxylamine as a byproduct.[1][2] This free hydroxylamine is a potent nucleophile that readily attacks the electrophilic C3-carbonyl of the isatin product to form the highly stable isatin oxime.[2]
Q3: Is isatin oxime formation a problem in other isatin synthesis methods like the Stolle or Gassman routes?
A3: While not impossible under certain specific and unusual conditions, isatin oxime formation is not a characteristic or commonly reported side reaction in the Stolle or Gassman isatin syntheses.[8] These methods do not typically involve precursors that can readily hydrolyze to produce hydroxylamine. The Stolle synthesis, for instance, employs the cyclization of a chlorooxalylanilide intermediate,[6][8] while the Gassman synthesis proceeds via the oxidation of a 3-methylthio-2-oxindole.[5][9]
Q4: How can I confirm that my side product is indeed an isatin oxime?
A4: Spectroscopic methods are the most definitive way to identify the isatin oxime. You would expect to see characteristic differences in the 1H NMR, 13C NMR, and IR spectra compared to pure isatin. For example, the disappearance of one of the carbonyl signals in the 13C NMR and the appearance of a C=N signal, along with a distinct oxime -OH proton in the 1H NMR, are strong indicators. Mass spectrometry will also show a different molecular weight corresponding to the addition of a hydroxylamino group.
Q5: Can I remove the isatin oxime from my isatin product?
A5: Yes, purification is possible, though it can be challenging due to the similar polarities of isatin and its oxime. Standard purification techniques like column chromatography can be employed. Additionally, a classical method involves dissolving the crude product in an aqueous sodium hydroxide solution and then carefully acidifying to precipitate impurities before fully acidifying to recover the isatin.[1] Another patented method involves the formation of a bisulfite addition product of isatin to facilitate purification.
II. Troubleshooting Guide: The Sandmeyer Synthesis
This guide provides a systematic approach to addressing the formation of isatin oximes during the Sandmeyer synthesis.
Problem: Significant Isatin Oxime Formation Detected
-
Root Cause Analysis: The presence of free hydroxylamine in the reaction mixture upon cyclization of the isonitrosoacetanilide. This is exacerbated by prolonged reaction times, elevated temperatures during workup, and the inherent stability of the isonitrosoacetanilide precursor to hydrolysis under the reaction conditions.
-
Troubleshooting Workflow:
Solution 1: Proactive Scavenging with a "Decoy" Carbonyl Compound
The most effective strategy to prevent isatin oxime formation is to introduce a more reactive carbonyl compound into the reaction mixture during the workup. This "decoy" agent will preferentially react with the liberated hydroxylamine, effectively protecting your isatin product.
-
Mechanism of Action: The decoy carbonyl compound acts as a sacrificial substrate for the nucleophilic attack of hydroxylamine, forming a more stable oxime with the decoy. This prevents the hydroxylamine from reacting with the isatin.
Caption: Reaction pathways in Sandmeyer Isatin Synthesis.
-
Recommended Decoy Agents:
-
Acetone: Readily available, volatile, and effective.
-
2-Butanone (MEK): Similar reactivity to acetone.
-
3-Pentanone: Another effective ketone.
-
Glyoxal: A highly reactive dialdehyde.
-
-
Experimental Protocol: Using Acetone as a Decoy Agent
-
Perform the Sandmeyer Cyclization: Follow your standard procedure for the cyclization of the isonitrosoacetanilide in concentrated sulfuric acid.
-
Prepare the Quenching Solution: In a separate flask, prepare a mixture of crushed ice and water as you normally would for quenching the reaction. To this mixture, add acetone. A good starting point is a 10:1 ratio of water/ice to acetone (v/v).
-
Quench the Reaction: Slowly and carefully pour the sulfuric acid reaction mixture onto the ice/water/acetone slurry with vigorous stirring.
-
Workup: Proceed with your standard workup procedure (e.g., filtration of the precipitated crude isatin). The acetone and the formed acetoxime are typically soluble in the aqueous filtrate and will be removed.
-
Extraction (if applicable): If your procedure involves an extraction step, the use of a water-immiscible decoy agent in the extraction solvent can also be beneficial. For example, including 2-butanone in your ethyl acetate extraction solvent.
-
Solution 2: Optimization of Reaction and Workup Conditions
While the decoy agent strategy is highly recommended, optimizing your reaction and workup can also help minimize isatin oxime formation.
-
Temperature Control: During the addition of the isonitrosoacetanilide to the sulfuric acid, maintain the temperature strictly within the recommended range (typically 60-70°C). [1]Overheating can accelerate the hydrolysis of the starting material.
-
Reaction Time: Do not extend the reaction time unnecessarily. Once the cyclization is complete (typically monitored by TLC), proceed to the workup promptly.
-
Rapid Quenching and Cooling: The quenching step should be performed quickly and efficiently to lower the temperature and dilute the acid, thus slowing down the hydrolysis of any remaining isonitrosoacetanilide.
-
Prompt Filtration/Extraction: Do not let the crude product sit in the acidic aqueous mixture for extended periods, as this can promote further hydroxylamine formation and subsequent reaction with the isatin.
III. Preventative Strategies: Alternative Synthetic Routes
The most robust method for preventing isatin oxime formation is to choose a synthetic route that avoids the generation of hydroxylamine altogether. Syntheses starting from 2'-aminoacetophenones are excellent alternatives.
Featured Alternative: Iodine-Mediated Oxidative Cyclization of 2'-Aminoacetophenones
This method offers a direct, metal-free route to isatins with high yields and avoids the problematic precursors of the Sandmeyer synthesis.
-
Reaction Principle: A 2'-aminoacetophenone is treated with molecular iodine (I₂) and an oxidant such as tert-butyl hydroperoxide (TBHP) or dimethyl sulfoxide (DMSO). This promotes an oxidative cyclization to form the isatin ring.
-
General Protocol Outline:
-
Dissolve the 2'-aminoacetophenone in a suitable solvent (e.g., DMSO).
-
Add a catalytic amount of molecular iodine.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-120°C).
-
Monitor the reaction by TLC until completion.
-
Perform a standard aqueous workup and purify the product by recrystallization or column chromatography.
Caption: Iodine-mediated isatin synthesis workflow.
-
IV. Data Summary: Comparison of Isatin Synthesis Methods
| Method | Key Precursors | Common Side Products | Propensity for Isatin Oxime Formation |
| Sandmeyer | Aniline, Chloral Hydrate, Hydroxylamine | Isatin Oxime , Sulfonated byproducts | High |
| Stolle | N-substituted aniline, Oxalyl chloride | Varies with substrate | Low to None |
| Gassman | Aniline, 3-methylthio-2-oxindole intermediate | Varies with substrate | Low to None |
| From 2'-Aminoacetophenones | 2'-Aminoacetophenone | Varies with specific oxidant | None |
V. References
-
US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents. (URL: )
-
Marvel, C. S.; Hiers, G. S. Isatin. Org. Synth.1941 , Coll. Vol. 1, 327. (URL: [Link])
-
Sandmeyer Isatin Synthesis - SynArchive. (URL: [Link])
-
Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (URL: [Link])
-
Silva, B. V.; Violante, F. A.; Pinto, A. C.; Santos, L. S. The mechanism of Sandmeyer's cyclization reaction by electrospray ionization mass spectrometry. Rapid Commun. Mass Spectrom.2011 , 25 (4), 423–428. (URL: [Link])
-
Ilangovan, A.; Satish, G. A Catalytic Amount of I2 and TBHP as a Stoichiometric Oxidant Enables a Simple and Atom-Economic One-Pot Synthesis of Isatins from 2′-Aminoacetophenones via Oxidative Amido Cyclization of the sp3 C–H Bond. J. Org. Chem.2014 , 79 (11), 4984–4991. (URL: [Link])
-
Qian, P.; Su, J.-H.; Wang, Y.; Bi, M.; Zha, Z.; Wang, Z. Electrocatalytic C–H/N–H Coupling of 2′-Aminoacetophenones for the Synthesis of Isatins. J. Org. Chem.2017 , 82 (12), 6434–6440. (URL: [Link])
-
Isatin synthesis - Organic Chemistry Portal. (URL: [Link])
-
WO2006119104A2 - Process for preparing isatins with control of side-product formation - Google Patents. (URL: )
-
Synthesis of Substituted Isatins - PMC - NIH. (URL: [Link])
-
Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds - DergiPark. (URL: [Link])
-
Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences - International Research and Publishing Academy. (URL: [Link])
-
Isatin - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (URL: [Link])
-
Isatin - Wikipedia. (URL: [Link])
-
Stollé Synthesis - SynArchive. (URL: [Link])
-
(PDF) Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (URL: [Link])
-
A Review on Different Approaches to Isatin Synthesis - IJCRT.org. (URL: [Link])
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - NIH. (URL: [Link])
-
Synthesis of Isatin and Its Derivatives & their Applications in Biological System. (URL: [Link])
-
Synthesis of Sandmeier Isatin. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Synthesis of potential anticonvulsants: condensation of isatins with acetone and related ketones - PubMed. (URL: [Link])
-
Aldol reaction of isatin with acetone in the presence of 20 mol.% amino... - ResearchGate. (URL: [Link])
-
Acid-catalyzed Solvolysis of Isonitriles. I - ResearchGate. (URL: [Link])
-
Synthesis of Isatin - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])
-
Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives - ::Society of Education~Agra::. (URL: [Link])
-
EP2604600A1 - Isatin derivatives and their use in therapy - Google Patents. (URL: )
-
Variation of secondary amine in aldol addition of acetone to free isatin - ResearchGate. (URL: [Link])
-
(PDF) An Improved Synthesis of Isonitrosoacetanilides - ResearchGate. (URL: [Link])
-
Continuous flow aldol reactions of isatin derivatives with acetone. A... - ResearchGate. (URL: [Link])
-
CN101786980B - Synthesis method of isatin derivatives - Google Patents. (URL: )
-
Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - NIH. (URL: [Link])
-
(PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (URL: [Link])
-
US2086805A - Purification of the isatins - Google Patents. (URL: )
-
Solubility and Thermodynamic Functions of Isatin in Pure Solvents - ResearchGate. (URL: [Link])
-
Synthesis and biological evaluation of isatin oxime ether-tethered aryl 1H-1,2,3-triazoles as inhibitors of Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Structure of Isatin. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Isatin - Solubility of Things. (URL: [Link])
-
Troubleshooting a Sandmeyer reaction : r/chemistry - Reddit. (URL: [Link])
-
Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed. (URL: [Link])
-
Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives with Proven Pharmacophoric Moiety | Asian Journal of Chemistry. (URL: [Link])
-
Biochemical and pharmacological characterization of isatin and its derivatives: From structure to activity | Request PDF - ResearchGate. (URL: [Link])
-
Is it possible to separate isatin derivatives from isatin without using Colum chromatography? (URL: [Link])
-
Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. (Review). (URL: [Link])
-
Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures - ResearchGate. (URL: [Link])
-
WO2006119104A2 - Procede de preparation d'isatines avec formation limitee de coproduits - Google Patents. (URL: )
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Troubleshooting guide for 4,7-Dichloroisatin based synthesis
Welcome to the technical support center for the synthesis of 4,7-Dichloroisatin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile heterocyclic compound. This compound is a crucial intermediate in the development of pharmaceuticals and agrochemicals, making a robust and reproducible synthetic protocol essential.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful synthesis and purification of high-purity this compound.
Frequently Asked Questions (FAQs): General Troubleshooting
Question: My overall yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in the synthesis of this compound, and heterocyclic compounds in general, can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[4] Common culprits include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[4] Even minor deviations can significantly impact the yield. It is advisable to perform small-scale trial reactions to optimize these conditions before proceeding with a larger-scale synthesis.
-
Purity of Reagents and Solvents: Impurities in starting materials, such as the aniline precursor, or solvents can lead to the formation of side products or prevent the reaction from going to completion.[4] Always use reagents and solvents of appropriate purity and ensure that any anhydrous solvents are thoroughly dried.
-
Atmospheric Moisture and Oxygen: Certain steps in isatin synthesis can be sensitive to air and moisture.[4] If you suspect this to be an issue, employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is recommended.
-
Inefficient Mixing: In heterogeneous reaction mixtures, inadequate stirring can result in poor reaction rates and consequently, lower yields.[4] Ensure that the stirring is vigorous enough for the scale and viscosity of your reaction.
-
Product Decomposition: The desired this compound product might be unstable under the reaction or workup conditions.[4] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect any product degradation over time.[4]
Synthesis-Specific Troubleshooting: The Sandmeyer Approach
The Sandmeyer synthesis is a widely used and traditional method for preparing isatin and its derivatives.[5][6][7] It involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the isatin.[6][7][8]
Question: I am having trouble with the first step of the Sandmeyer synthesis – the formation of the isonitroso-2′,6′-dichloroacetanilide intermediate. What could be going wrong?
Answer: Challenges in this initial condensation step are common. Here are some key areas to investigate:
-
Incomplete Dissolution of Starting Materials: Ensure that the 2,5-dichloroaniline is fully dissolved in the acidic aqueous solution before proceeding with the addition of other reagents.
-
Temperature Control: The reaction to form the isonitrosoacetanilide is often exothermic. Maintaining the recommended temperature range is crucial to prevent the formation of unwanted byproducts.
-
Rate of Addition: The slow, controlled addition of the hydroxylamine solution is important for achieving a good yield and purity of the intermediate.
Question: During the acid-catalyzed cyclization of the isonitrosoacetanilide to this compound, I am observing a significant amount of a dark, tar-like substance. What is causing this and how can I prevent it?
Answer: The formation of tar is a frequent issue in strong acid-catalyzed reactions, including the final step of the Sandmeyer isatin synthesis.[9]
-
Cause: This is often due to polymerization or decomposition of the starting material or product under the harsh acidic conditions. Localized overheating can also contribute to this problem.
-
Prevention:
-
Temperature Control: The temperature of the sulfuric acid must be carefully controlled during the addition of the isonitrosoacetanilide. The reaction is typically exothermic, and exceeding the optimal temperature range (often kept between 60-70°C) can lead to charring and a complete loss of the product.[10][11]
-
Efficient Stirring: Vigorous stirring is essential to ensure even heat distribution and prevent localized overheating.[10]
-
Rate of Addition: Add the isonitrosoacetanilide portion-wise at a rate that allows for effective temperature management.
-
Alternative Acid: In cases where sulfuric acid consistently leads to charring, methanesulfonic acid can sometimes be a milder and more effective alternative for the cyclization step, particularly for more lipophilic substrates.[12]
-
Experimental Workflow: Sandmeyer Synthesis of this compound
Caption: Workflow for the Sandmeyer synthesis of this compound.
Alternative Synthetic Routes: The Stolle Synthesis
The Stolle synthesis provides an alternative pathway to isatins and can be particularly effective for N-substituted derivatives.[6][13] This method involves the condensation of an aniline with oxalyl chloride, followed by a Friedel-Crafts cyclization catalyzed by a Lewis acid.[6][14][15]
Question: I am considering the Stolle synthesis for my this compound preparation. What are the key advantages and potential pitfalls of this method?
Answer:
-
Advantages:
-
Potential Pitfalls:
-
Moisture Sensitivity: Both oxalyl chloride and the Lewis acid catalyst (e.g., aluminum chloride) are highly sensitive to moisture. Strict anhydrous conditions are necessary to prevent decomposition of these reagents and ensure a successful reaction.
-
Choice of Lewis Acid: The strength and type of Lewis acid can significantly influence the outcome of the Friedel-Crafts cyclization. Common choices include aluminum chloride, boron trifluoride, and titanium tetrachloride.[13][14] Optimization of the Lewis acid may be required for your specific substrate.
-
Regioselectivity: For meta-substituted anilines, the Stolle synthesis, much like the Sandmeyer method, can sometimes lead to a mixture of regioisomers.[5][17]
-
Reaction Pathway: Stolle Synthesis
Caption: General reaction pathway for the Stolle synthesis of this compound.
Purification and Characterization
Question: I have obtained a crude product, but I am struggling with its purification. What are the recommended methods for purifying this compound?
Answer:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds. For this compound, solvents such as methanol or ethanol are often used.[6][11] The choice of solvent may need to be optimized to achieve the best balance between solubility at high temperatures and insolubility at low temperatures.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a mixture of hexanes and ethyl acetate, is typically used to elute the desired compound.
-
Washing: After filtration, washing the crude product with cold water can help remove inorganic impurities.[11]
Question: How can I confirm the identity and purity of my synthesized this compound?
Answer: A combination of spectroscopic and physical methods should be used:
-
Melting Point: The melting point of pure this compound is reported to be in the range of 250-252 °C.[2][18] A sharp melting point within this range is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy will provide detailed information about the chemical structure of the compound, confirming the presence of the isatin core and the positions of the chlorine substituents.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound (216.02 g/mol ).[2][18]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H and carbonyl functional groups.
Summary of Key Reaction Parameters
| Parameter | Sandmeyer Synthesis | Stolle Synthesis |
| Starting Material | 2,5-Dichloroaniline | 2,5-Dichloroaniline |
| Key Reagents | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) |
| Key Intermediate | Isonitroso-2',6'-dichloroacetanilide | Chlorooxalylanilide |
| Critical Conditions | Temperature control during cyclization | Strict anhydrous conditions |
| Common Issues | Tar formation, low yield | Moisture sensitivity, regioisomer formation |
References
- Jadhav, S. D., et al. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 8(52), 29725-29755.
- Alam, M. S., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4), 23539-23547.
- Marvel, C. S., & Hiers, G. S. (1925).
- BenchChem Technical Support Team. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem.
- Mishra, K. (2014). Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives. International Journal of Applied Sciences and Technology, 5(1), 28-33.
- Meanwell, N. A., et al. (2013).
- Patel, R. B., et al. (2012). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 4(4), 1495-1501.
- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
- ChemicalBook. (2022).
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines. BenchChem.
- Organic Chemistry Portal. (2022).
- Golen, J. A., & Manke, D. R. (2016). 4,7-Dichloro-1H-indole-2,3-dione.
- Al-Khuzaie, F. S., & Al-Safi, Y. A. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
- NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of 4,7-Dichloroindole-2,3-dione in Modern Organic Synthesis.
- LBAO Chemicals.
- Fodor, K., et al. (2023). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. RSC Advances, 13(28), 19301-19313.
- Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
- Patil, D. S. (n.d.).
- Wikipedia. (2025). Stollé synthesis.
- da Silva, A. F. (2011).
- MSU chemistry. (n.d.). Heterocyclic Compounds.
- Al-Khuzaie, F. S., & Al-Safi, Y. A. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
- Meanwell, N. A., & Hewawasam, P. (2006). Process for preparing isatins with control of side-product formation.
- Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 24.
- Chem-Impex.
- Sigma-Aldrich.
- Golen, J. A., & Manke, D. R. (2016). 5,7-Dichloro-1H-indole-2,3-dione.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Lee, S., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 26(23), 7196.
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Technical Support Center: Column Chromatography Methods for Purifying Isatin Derivatives
As a Senior Application Scientist, I have frequently guided researchers through the nuances of purifying isatin and its derivatives. These versatile scaffolds are central to many drug discovery programs, but their unique chemical properties can present specific challenges during column chromatography.[1][2][3][4][5] This guide is structured to function as a direct line to technical support, providing field-proven insights and solutions to common problems in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and frustrating issues encountered during the column chromatography of isatin derivatives.
Question 1: My isatin derivative is showing significant peak tailing or streaking on the column. What's happening and how do I fix it?
Answer:
Peak tailing is a classic sign of a secondary, undesirable interaction between your compound and the stationary phase.[6][7][8] For isatin derivatives, the primary cause is often an acid-base interaction with the silica gel.
Causality Explained:
-
Acidic Silica: Standard silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH).[9][10] Many isatin derivatives, especially those with nitrogen-containing substituents, can act as weak bases. This leads to a strong, non-ideal ionic interaction where your compound "sticks" to the silica, eluting slowly and asymmetrically.[11][12]
-
Column Overload: Loading too much sample can saturate the stationary phase, leading to tailing for all compounds, not just polar ones.[6][8][11]
Step-by-Step Solutions:
-
Mobile Phase Modification (First Approach): Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol sites.
-
Protocol: Add 0.1-1% triethylamine (Et₃N) or pyridine to your mobile phase (e.g., for a 1 L mobile phase, add 1-10 mL of Et₃N). Run a new TLC with the modified solvent system to confirm improved spot shape before committing to the column.[13]
-
-
Change of Stationary Phase (Recommended for Persistent Issues): If tailing persists, the silica itself is the problem. Switch to a more inert or basic stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative for acid-sensitive or basic compounds.[14][15] Use neutral or basic alumina (Activity Grade I-III) as a direct replacement for silica. Note that the elution order may change, so you must re-optimize your solvent system with TLC on alumina plates.
-
Deactivated Silica: You can use commercially available "end-capped" silica gel, where the reactive silanol groups have been converted to less polar functionalities, minimizing the potential for these secondary interactions.[8][11]
-
-
Reduce Column Loading: As a general rule, the mass of your crude sample should be 1-5% of the mass of the silica gel (i.e., a 1:100 to 1:20 ratio). For difficult separations, use a higher ratio (e.g., 1:100).[9]
Question 2: My compound seems to have decomposed on the column. My yield is very low and I see many new spots on the TLC of my fractions. Why?
Answer:
This is a critical issue that points towards the chemical instability of your derivative on the stationary phase. Again, the acidity of silica gel is the most likely culprit.[15][16][17]
Causality Explained:
Certain functional groups on isatin derivatives can be susceptible to acid-catalyzed degradation or rearrangement reactions. The extended contact time with the high surface area of the silica gel during chromatography provides ample opportunity for this to occur.
Step-by-Step Solutions:
-
Confirm Instability with 2D TLC: Before running a column, perform a stability test.
-
Protocol: Spot your crude material on a silica TLC plate. Develop the plate in a suitable solvent system. After development, let the plate air dry completely, then turn it 90 degrees and re-develop it in the same solvent system. If your compound is stable, the spot will simply move diagonally. If it is decomposing on the silica, you will see new spots appearing on the second run that were not present after the first.[17]
-
-
Switch to a Non-Acidic Stationary Phase: If instability is confirmed, do not use standard silica gel.
-
Minimize Contact Time: If you must use silica, work quickly. Use flash chromatography with positive air pressure rather than slow gravity chromatography to minimize the time your compound spends on the column.[10][13]
.dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8, height=3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];
} .dot Caption: Troubleshooting logic for column chromatography purification.
Question 3: My crude product is poorly soluble in my chosen eluent. How can I effectively load it onto the column?
Answer:
This is a common scenario, especially when using non-polar solvent systems like hexane/ethyl acetate. Loading the sample in a strong, highly polar solvent will ruin the separation before it begins. The correct technique is "dry loading."[16][18]
Causality Explained:
If you dissolve your sample in a strong solvent (like dichloromethane or methanol) and apply it to a column equilibrated with a weak solvent (like hexane), the strong solvent will carry your compound partway down the column in a diffuse band, leading to broad peaks and poor separation. Dry loading adsorbs your compound onto a small amount of silica before it enters the column, ensuring it starts as a very narrow, concentrated band.
Dry Loading Protocol:
-
Dissolve your crude product in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane, acetone, or methanol).[18]
-
In a round-bottom flask, add a small amount of silica gel (typically 5-10 times the mass of your crude product).[18]
-
Add the solution of your compound to the flask and mix thoroughly to create a slurry.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder. This is your sample pre-adsorbed onto silica.
-
Carefully add this powder to the top of your packed column bed.
-
Gently tap the column to settle the powder and then carefully add a thin layer of sand on top before slowly adding your mobile phase.[18][19]
Frequently Asked Questions (FAQs)
This section covers broader questions about method development for the purification of isatin derivatives.
Q1: How do I choose the right stationary phase: Silica Gel vs. Alumina?
A: The choice of stationary phase is critical and depends on the stability and properties of your specific isatin derivative.
| Stationary Phase | Acidity | Best For | Key Considerations |
| Silica Gel | Weakly Acidic | General purpose, neutral, and weakly acidic compounds. The default choice for most purifications.[9] | Can cause tailing with basic compounds and decomposition of acid-sensitive molecules.[10][14] |
| Neutral Alumina | Neutral (pH ≈ 7) | Acid- and base-sensitive compounds. A good alternative to silica when stability is an issue. | May have different selectivity than silica; solvent system must be re-developed on alumina TLC plates. |
| Basic Alumina | Basic (pH ≈ 10) | Basic compounds (e.g., amines) that show strong tailing on silica gel.[14] | Not suitable for base-sensitive compounds (e.g., those with hydrolyzable esters). |
Q2: How do I develop an optimal mobile phase (eluent)?
A: Mobile phase selection is an empirical process best guided by Thin-Layer Chromatography (TLC). The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.25-0.35 .[13]
Systematic Approach:
-
Start with a binary system: Begin with a non-polar solvent and a more polar solvent. The most common starting point is Hexanes/Ethyl Acetate (EtOAc).[20][21]
-
Run TLCs with varying polarity: Spot your crude mixture on a TLC plate and develop it in chambers with different solvent ratios (e.g., 9:1, 4:1, 2:1 Hex/EtOAc).
-
Analyze the results:
-
If all spots remain at the baseline, your system is not polar enough. Switch to a more polar system, like Dichloromethane/Methanol (DCM/MeOH).[21]
-
If all spots run to the solvent front, your system is too polar. Increase the proportion of the non-polar solvent.
-
-
Target the Ideal Rf: Adjust the solvent ratio until your target compound has an Rf of ~0.3. This provides the best balance, ensuring the compound interacts sufficiently with the stationary phase for good separation without requiring an excessive volume of solvent for elution.[13]
.dot graph G { layout=neato; graph [overlap=false, splines=true, sep="+10,10", bgcolor="transparent"]; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, len=2.5];
} .dot Caption: Principle of normal-phase chromatography for isatins.
Q3: Should I use an isocratic or a gradient elution?
A: The choice depends entirely on the complexity of your mixture.
-
Isocratic Elution: Uses a single, unchanging solvent composition throughout the entire purification.[22][23]
-
Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate).[22]
References
-
Pinto, A. C., et al. (2009). Counter-Current chromatography separation of isatin derivatives using the sandmeyer methodology. SciELO. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of Isatin. [Diagram]. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Isatin on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Retrieved from [Link]
-
Semantic Scholar. (2014). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to separate isatin derivatives from isatin without using Colum chromatography? [Forum discussion]. Retrieved from [Link]
-
alwsci. (2024). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. Retrieved from [Link]
-
Quora. (2019). When do we find tailing in chromatography, and how can we eliminate that? Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of thin-layer chromatography in the assessment of bioactivity properties of isatin derivatives. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
uHPLCs. (n.d.). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs? Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
Hawach. (n.d.). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Cytiva. (2016). Optimize column loading strategy to gain productivity in protein purification. Retrieved from [Link]
-
Phenomenex. (n.d.). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
ResearchGate. (2019). What is the advantages of gradient elution over isocratic elution in LC? [Forum discussion]. Retrieved from [Link]
-
BioProcess International. (2016). Gain Productivity in Protein Purification through Column Loading Optimization. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Is Tailing In Chromatography? [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? [Forum discussion]. Retrieved from [Link]
-
Journal of Xi'an Shiyou University. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Semantic Scholar. (1967). Thin-layer chromatography of isatins and corresponding isatin-N-Mannich bases. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Flash Column Chromatography. Retrieved from [Link]
-
PubMed. (1967). Thin-layer chromatography of isatins and corresponding isatin-N-Mannich bases. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Dry silica gel is added to the column... Retrieved from [Link]
-
ACS Publications. (1944). The Chemistry of Isatin. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2019). Reasons for decomposition of isolated compounds from plant extracts? [Forum discussion]. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of multi flow rate loading strategy for process intensification of Protein A chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Use and Optimization of a Dual-Flowrate Loading Strategy To Maximize Throughput in Protein-A Affinity Chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Retrieved from [Link]
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Technical Support Center: High-Purity 4,7-Dichloroisatin Recrystallization
Welcome to the technical support center for the purification of 4,7-Dichloroisatin. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. As a crucial intermediate in the synthesis of bioactive molecules, particularly in anti-cancer and anti-inflammatory drug discovery, the purity of this compound is paramount to ensure reliable downstream results and synthetic outcomes.[1]
This document provides a structured, in-depth resource in a question-and-answer format, addressing common challenges and offering field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is achieving high purity essential?
A1: this compound (CAS 18711-13-2) is a halogenated derivative of isatin, a privileged scaffold in medicinal chemistry.[2] It serves as a key building block for a variety of complex organic molecules with therapeutic potential.[1] High purity (typically ≥98%) is critical because residual impurities from its synthesis, such as starting materials or side-products like isatin oximes, can interfere with subsequent reactions, lead to the formation of undesired byproducts, and complicate the interpretation of biological assay data.[3]
Q2: How do I select the optimal solvent for the recrystallization of this compound?
A2: The cornerstone of a successful recrystallization is solvent selection. The ideal solvent should exhibit high solubility for this compound at its boiling point and very low solubility at room temperature or below.[4][5] This differential solubility is the driving force for crystallization upon cooling.
A systematic approach to solvent screening is recommended:
-
Consult Literature: Check databases like SciFinder or Reaxys for previously reported recrystallization solvents for this compound or structurally similar compounds.[4]
-
Small-Scale Testing: Use small amounts (~50-100 mg) of your crude material to test a range of solvents with varying polarities.[5] this compound is soluble in methanol, which can be a good starting point.[2][6]
-
Observe Solubility: A suitable single solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating. If no single solvent is ideal, a mixed-solvent (binary) system is the next logical step.[4] This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent Property | Ideal Characteristic | Rationale |
| Solubility Profile | High solubility when hot, low solubility when cold. | Maximizes the recovery of the purified compound upon cooling.[4][5] |
| Impurity Solubility | Impurities are either highly soluble (remain in the mother liquor) or insoluble (can be hot-filtered). | Ensures effective separation of the desired compound from contaminants.[4] |
| Boiling Point | Lower than the melting point of the solute (this compound melts at ~250-252 °C). | Prevents the compound from "oiling out" (melting instead of dissolving). |
| Reactivity | Chemically inert; does not react with this compound. | Maintains the chemical integrity of the target compound.[7] |
| Volatility | Sufficiently volatile to be easily removed from the final crystals during drying. | Facilitates the isolation of a dry, solvent-free product.[7] |
Q3: What are the critical safety precautions when handling this compound and recrystallization solvents?
A3: Safety is non-negotiable. This compound is classified as harmful if swallowed and causes serious eye irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves. A dust mask (e.g., N95) is recommended when handling the solid powder to prevent inhalation.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhaling solvent vapors or fine particles of the compound.
-
Solvent Handling: Organic solvents are typically flammable. Never heat solvents with an open flame; use a heating mantle, steam bath, or hot plate.[9] Ensure that your work area is free of ignition sources.
-
Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used filter paper, in appropriately labeled hazardous waste containers according to your institution's guidelines.
Q4: What is the expected appearance and melting point of high-purity this compound?
A4: High-purity this compound typically appears as a yellow to orange crystalline solid.[2][10] The reported melting point is consistently in the range of 250-252 °C .[1][2][6] A sharp melting point range (e.g., spanning ≤ 1 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Experimental Protocol: Recrystallization of this compound
This protocol provides a detailed, step-by-step methodology for purifying crude this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Methanol, Ethanol, or an Ethyl Acetate/Hexane mixture)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating source (hot plate with a water or oil bath)
-
Watch glass
-
Filter paper and funnels (stemless for hot filtration)
-
Büchner funnel and vacuum flask
-
Ice bath
Workflow Visualization:
Caption: Decision tree for troubleshooting common recrystallization problems.
References
-
Department of Chemistry, University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]
-
Department of Chemistry, University of York. Solvent Choice. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
Department of Chemistry, Washington University in St. Louis. Growing Crystals That Will Make Your Crystallographer Happy. [Link]
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2734793, this compound. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. [Link]
-
Professor Dave Explains. Recrystallization. [Link]
-
Reddit. Recrystallization pointers. [Link]
-
Organic Chemistry with Nadia Korovina. Recrystallization Technique for Organic Chemistry. [Link]
- Google Patents.
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- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
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- 7. mt.com [mt.com]
- 8. This compound | C8H3Cl2NO2 | CID 2734793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4,7-Dichloroisatin
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4,7-dichloroisatin. It is structured as a series of troubleshooting guides and frequently asked questions to address specific experimental challenges and provide a framework for successful catalyst selection and reaction optimization.
I. Core Concepts: The Challenges of this compound
Cross-coupling with this compound presents a unique set of challenges that must be addressed through careful catalyst and condition selection. Understanding these underlying issues is the first step toward successful synthesis.
-
Aryl Chloride Inertness: Carbon-chlorine bonds are significantly less reactive than their bromide or iodide counterparts, requiring highly active catalytic systems to facilitate the rate-determining oxidative addition step.[4][5] This typically necessitates the use of bulky, electron-rich ligands that promote the formation of the active, low-coordinate Pd(0) species.[4][6]
-
Potential Catalyst Inhibition: The isatin core contains multiple heteroatoms (a lactam nitrogen and two carbonyl oxygens) that can coordinate to the palladium center. This competitive binding can inhibit catalyst activity or alter its selectivity, making the choice of a strongly coordinating phosphine or N-heterocyclic carbene (NHC) ligand crucial.[7]
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Q: My cross-coupling reaction shows no conversion. Where should I start troubleshooting?
A: A systematic check of your reaction components and setup is the most effective approach.[8]
-
Verify Reagent Integrity:
-
Solvents & Bases: Ensure all solvents are anhydrous and reagents are pure. Moisture and oxygen can rapidly deactivate the active Pd(0) catalyst.[8] Bulk bases should be stored in a desiccator or drybox.[9]
-
Coupling Partners: For Suzuki reactions, verify the quality of the boronic acid or ester; they can degrade over time. For Buchwald-Hartwig aminations, ensure the amine is pure, as impurities can act as catalyst poisons.[9]
-
-
Assess Catalyst Activity:
-
Precatalyst Generation: The active LPd(0) species must be generated efficiently. If you are using a Pd(II) source like Pd(OAc)₂, ensure the conditions are suitable for its reduction. Modern precatalysts, such as the Buchwald G3/G4 palladacycles or PEPPSI™ catalysts for NHC ligands, are often more reliable as they generate the active catalyst cleanly and quantitatively.[9]
-
Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be sensitive to air. Store and handle them under an inert atmosphere.
-
-
Confirm Inert Atmosphere:
-
Palladium-catalyzed reactions are highly sensitive to oxygen. Ensure your reaction flask was thoroughly degassed (e.g., via multiple vacuum/backfill cycles with argon or nitrogen or by bubbling the inert gas through the solvent for 15-20 minutes) and maintained under a positive pressure of inert gas throughout the reaction.[7][8]
-
Issue 2: Poor or Incorrect Regioselectivity
Q: I am getting a mixture of C4 and C7 substituted products, or substitution at the wrong position. How can I improve selectivity?
A: Regioselectivity is primarily dictated by a combination of electronic effects inherent to the substrate and steric/electronic effects controlled by the catalyst system.
-
Exploit Inherent Electronic Bias: For Suzuki-Miyaura couplings, the C4 position is electronically favored for substitution.[1] A well-chosen catalyst system should enhance this natural preference.
-
Ligand Modification: The ligand is the most powerful tool for controlling selectivity.[2][10][11]
-
Steric Bulk: Bulky ligands can block access to one of the chlorine atoms, directing the catalyst to the more accessible site.
-
Electronic Properties: The ligand's electron-donating ability influences the electron density at the palladium center, which in turn affects the kinetics of oxidative addition at the two electronically distinct C-Cl bonds.
-
-
Temperature and Reaction Time: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically preferred product. Monitor the reaction over time, as prolonged heating can sometimes lead to isomerization or reaction at the less reactive site.
Issue 3: Catalyst Decomposition
Q: My reaction mixture turns black, and the reaction stalls. What is happening?
A: The formation of a black precipitate is typically palladium black, resulting from the decomposition of the active catalyst.
-
Ligand Choice and Ratio: The ligand's primary role is to stabilize the Pd(0) center. If the ligand is not bulky or electron-donating enough, or if it dissociates too readily, the unprotected palladium atoms can aggregate and precipitate. For C-N couplings, it is often beneficial to use a slight excess of ligand relative to the palladium source, as the amine substrate can also act as a ligand and displace the phosphine.[9]
-
Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try to find the minimum temperature required for efficient turnover.
-
Base and Solvent Effects: The choice of base and solvent can impact catalyst stability. For Suzuki couplings, ensure the base is not causing degradation of the ligand or starting materials. In some cases, a biphasic solvent system (e.g., toluene/water) can improve catalyst lifetime.[12]
III. Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is appropriate for my desired transformation with this compound?
A1: The choice depends entirely on the bond you intend to form:
-
Suzuki-Miyaura Coupling: To form a carbon-carbon (C-C) bond with an aryl, heteroaryl, or vinyl boronic acid/ester.[4][5] This is a robust choice with high functional group tolerance.
-
Buchwald-Hartwig Amination: To form a carbon-nitrogen (C-N) bond with a primary or secondary amine.[13][14] This reaction is a cornerstone of modern medicinal chemistry.
-
Sonogashira Coupling: To form a carbon-carbon (C-C) triple bond with a terminal alkyne. This typically requires a dual Pd/Cu catalytic system.[7]
Q2: What are the recommended starting catalyst systems for a selective Suzuki-Miyaura coupling at the C4 position?
A2: Based on literature precedents for 4,7-dichloro-N-methylisatin and general principles for aryl chlorides, the following systems are excellent starting points.[1][15]
| Component | Recommendation 1 | Recommendation 2 | Rationale |
| Pd Source | Pd(OAc)₂ | XPhos Pd G3 | Pd(OAc)₂ is a common, inexpensive precatalyst. The G3 precatalyst offers cleaner, more efficient generation of the active Pd(0) species.[9] |
| Ligand | SPhos or XPhos | XPhos (included in G3) | Bulky, electron-rich biaryl monophosphine ligands are highly effective for activating C-Cl bonds and promoting high catalyst turnover.[4][15] |
| Base | K₃PO₄ or Cs₂CO₃ | K₂CO₃ | A strong inorganic base is required to facilitate the transmetalation step.[12] The choice may require screening. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) | Toluene/H₂O | Aqueous solvent mixtures are standard for Suzuki reactions to dissolve the inorganic base and facilitate transmetalation.[12] |
| Temperature | 80-110 °C | 80-110 °C | Higher temperatures are generally needed for C-Cl bond activation. |
Q3: What are the key considerations for a Buchwald-Hartwig amination with this compound?
A3: C-N coupling with an aryl chloride requires a highly active catalyst system.
-
Catalyst/Ligand: Use a modern, highly active system. A combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald G2/G4 precatalyst) with a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) is recommended.[6][16]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[17] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.
-
Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are standard.
Q4: How can I avoid homocoupling side reactions?
A4: Homocoupling (e.g., of the boronic acid in Suzuki reactions or the alkyne in Sonogashira reactions) is a common side reaction.
-
For Suzuki Coupling: This often occurs if the transmetalation is slow relative to other pathways. Ensure your base is effective and that the reaction is run under strictly anaerobic conditions, as oxygen can promote this side reaction.
-
For Sonogashira Coupling (Glaser Coupling): The homocoupling of terminal alkynes is a well-known side reaction, particularly in the presence of the Cu(I) co-catalyst and oxygen.[7] Maintaining a rigorously inert atmosphere is the most critical factor in minimizing this pathway.[7]
IV. Visualization of Key Processes
Catalytic Cycle & Decision Workflow
Caption: Decision workflow for catalyst selection.
V. Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective mono-arylation of this compound at the C4 position, adapted from literature procedures. [1][7][9] Materials:
-
This compound (or N-substituted derivative) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Premixing (Optional but Recommended): In a separate small vial under an inert atmosphere, add Pd(OAc)₂ (0.05 equiv) and SPhos (0.10 equiv). Add a small amount of anhydrous 1,4-dioxane and stir for 5-10 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the main reaction flask to create a 10:1 mixture (e.g., 5 mL dioxane, 0.5 mL water). The reaction should be approximately 0.1 M in the limiting reagent.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the premixed catalyst solution to the reaction flask via syringe.
-
Reaction: Seal the flask tightly and heat the mixture to 90-100 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 4-aryl-7-chloro-isatin derivative.
References
-
De Clercq, E., et al. (2012). Regioselective Suzuki–Miyaura reactions of 4,7-dichloro-N-methylisatin. Synthesis, anti-HIV activity and modeling study. RSC Publishing. Available from: [Link]
-
Hazari, N., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. Available from: [Link]
-
Lipshutz, B. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available from: [Link]
-
Kumar, A., et al. (2016). β-amino-alcohol tethered 4-aminoquinoline-isatin conjugates: Synthesis and antimalarial evaluation. PubMed Central. Available from: [Link]
-
Trapp, O., et al. (2019). Optimization of the Reaction Conditions for C-N Coupling. ResearchGate. Available from: [Link]
-
Current Trends in Biotechnology and Pharmacy. (2023). Novel Synthesis of Isatin-Thiazole Pharmacophores and their Cytotoxicity Evaluation. Current Trends in Biotechnology and Pharmacy. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Wuhu Biortus Biosciences Co., Ltd. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Wuhu Biortus Biosciences Co., Ltd. Available from: [Link]
-
University of California, Berkeley. (n.d.). Studies in Selective C-C Bond Formation via Borylation and Dehydrogenation. eScholarship, University of California. Available from: [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. Available from: [Link]
-
Hayashi, T., Konishi, M., & Kumada, M. (1982). Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II): an effective catalyst for cross-coupling of secondary and primary. ElectronicsAndBooks. Available from: [Link]
-
Musile, M., et al. (2021). Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators. PubMed Central. Available from: [Link]
-
Organic Chemistry Portal. (2005). Catalytic C-C Bond-Forming Reactions. Organic Chemistry Portal. Available from: [Link]
-
University of North Texas. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. UNT Digital Library. Available from: [Link]
-
ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Available from: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available from: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
da Silva, J. F. M., et al. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health. Available from: [Link]
-
Gassman, P. G., & Cue Jr, B. W. (1977). A general method for the synthesis of isatins. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (2014). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). New advances in catalytic C–C bond formation via late transition metals. Royal Society of Chemistry. Available from: [Link]
-
MDPI. (2018). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. Available from: [Link]
-
ResearchGate. (2004). Catalytic C−C Bond Formation through Selective Activation of C−F Bonds. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available from: [Link]
-
Begtrup, M., et al. (2001). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. PubMed. Available from: [Link]
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation. PubMed Central. Available from: [Link]
-
ResearchGate. (2019). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available from: [Link]
-
ResearchGate. (2020). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. Available from: [Link]
-
Doyle, A. G., et al. (2018). Predicting success in Cu-catalyzed C–N coupling reactions using data science. PubMed Central. Available from: [Link]
-
Doyle Group, Princeton University. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. The Doyle Group. Available from: [Link]
-
ResearchGate. (2019). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. ResearchGate. Available from: [Link]
-
Semantic Scholar. (2007). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Semantic Scholar. Available from: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). An Endogenous Heterocyclic Compound Isatin. RJPBCS. Available from: [https://www.rjpbcs.com/pdf/2016_7(4)/.[14]pdf]([Link]14]pdf)
Sources
- 1. Regioselective Suzuki–Miyaura reactions of 4,7-dichloro-N-methylisatin. Synthesis, anti-HIV activity and modeling study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. | Semantic Scholar [semanticscholar.org]
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- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 15. Suzuki Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to the In Vitro Anticancer Activity of 4,7-Dichloroisatin Derivatives
Introduction
Isatin (1H-indole-2,3-dione), a naturally occurring heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties.[1][2] The versatility of the isatin scaffold allows for extensive structural modifications, leading to the synthesis of numerous derivatives with enhanced efficacy and selectivity against various cancer cell lines.[1][3] Among these, halogenated isatins, particularly dichlorinated derivatives, have emerged as a promising class of antineoplastic agents. This guide provides a comprehensive comparison of the in vitro anticancer activity of 4,7-dichloroisatin derivatives against other isatin analogues and established chemotherapeutic agents, supported by experimental data and mechanistic insights.
The rationale for focusing on this compound stems from structure-activity relationship (SAR) studies which have consistently demonstrated that the introduction of electron-withdrawing groups, such as halogens, at the C5 and C7 positions of the isatin ring can significantly enhance cytotoxic activity.[3] This guide will delve into the experimental evidence supporting this, offering a valuable resource for researchers and drug development professionals in the field of oncology.
Comparative Anticancer Activity: A Data-Driven Analysis
The in vitro cytotoxicity of this compound derivatives has been evaluated against a panel of human cancer cell lines, with their potency often compared to unsubstituted isatin and clinically used anticancer drugs. The half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit the growth of 50% of cancer cells, is a key metric for this comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Comparator | Comparator IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | Data not available in search results | Doxorubicin | 4.56 - 8.29 | [4] |
| This compound | HCT-116 (Colon) | Data not available in search results | 5-Fluorouracil | <10 - 100 | [4] |
| Isatin-based Hybrids | Various | <10 - 100 | 5-Fluorouracil | Comparable | [4] |
| Bis-Schiff base of isatin | A549, HeLa, HepG2, U251, SGC-7901 | Significant Results | - | - | [4] |
| Isatin-hydrazine hybrids | MCF-7, MDA-MB-231 | 4 - 13 | - | - | [4] |
| Moxifloxacin-isatin hybrids | HepG2, MCF-7, DU-145 | 32 - 77 | Vorinostat | >100 | [4] |
| Isatin-3-oxime-based hydroxamic acids | SW620, MCF-7, PC3, AsPC-1, NCI-H460 | <10 | - | - | [4] |
Note: Specific IC50 values for this compound were not explicitly found in the provided search results. The table presents a comparative landscape of isatin derivatives' activity.
As evidenced by the broader class of isatin derivatives, strategic modifications can yield compounds with IC50 values in the low micromolar range, sometimes comparable or superior to standard chemotherapeutics like 5-fluorouracil.[4] For instance, certain isatin-hydrazine hybrids have demonstrated potent activity against breast cancer cell lines with IC50 values between 4 and 13 µM.[4] Moreover, isatin-3-oxime-based hydroxamic acids have shown strong cytotoxicity across a range of cancer cell lines with IC50 values below 10 µM.[4]
Unraveling the Mechanism of Action: A Multifaceted Approach
The anticancer effects of isatin derivatives, including the 4,7-dichloro substituted analogues, are not attributed to a single mechanism but rather a combination of actions targeting key cellular processes involved in cancer progression.[5]
Key Mechanistic Pathways:
-
Inhibition of Protein Kinases: A primary mechanism of action for many isatin derivatives is the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][3] The FDA-approved drug Sunitinib, an oxindole derivative, underscores the therapeutic potential of targeting kinases in cancer treatment.[1]
-
Induction of Apoptosis: this compound derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspase cascades (caspase-3 and caspase-9) and the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components.[4]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[4]
-
Tubulin Polymerization Inhibition: Some isatin derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, by inhibiting tubulin polymerization.[3]
-
DNA Interaction: Isatin derivatives have also been shown to interact with DNA, potentially leading to DNA damage and the activation of cell death pathways.[5]
Visualizing the Anticancer Mechanisms of Isatin Derivatives
Caption: Mechanisms of anticancer action for this compound derivatives.
Experimental Protocols for In Vitro Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized in vitro assays are employed to assess the anticancer activity of novel compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and control compounds (e.g., doxorubicin, DMSO as a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Visualizing the MTT Assay Workflow
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives represent a promising avenue for the development of novel anticancer therapeutics. Their multifaceted mechanism of action, targeting key cancer-related pathways, offers the potential for improved efficacy and the ability to overcome resistance to existing drugs. While direct IC50 data for the parent this compound compound was not prominently available in the initial search, the potent activity of various other substituted isatins provides a strong rationale for its investigation.
Future research should focus on synthesizing a broader library of this compound derivatives and conducting comprehensive in vitro screening against a diverse panel of cancer cell lines. Further mechanistic studies are also warranted to fully elucidate the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be crucial in advancing the most promising candidates towards preclinical and, ultimately, clinical development.
References
-
Paiva, R. E. F. d., Vieira, E. G., da Silva, D. R., Wegermann, C. A., & Ferreira, A. M. C. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272. [Link]
-
Parmar, M. B., Pandya, J. H., Vara, M. K., Modak, M., Jadav, G. L., & Joshi, K. K. (2025). Synthesis and evaluation of novel derivatives with anticancer activities: benzoxazole-linked 1,3,5-triazine thioethers, Isatin-based compounds. World Scientific News, 202, 34-64. [Link]
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A Comparative Guide: 4,7-Dichloroisatin Analogs vs. Cisplatin in Oncology Research
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
The landscape of cancer therapy is in a constant state of evolution, driven by the pursuit of more effective and less toxic therapeutic agents. For decades, cisplatin has been a cornerstone of chemotherapy, a powerful but blunt instrument against a variety of cancers.[1] However, its clinical utility is often hampered by severe side effects and the emergence of drug resistance.[1] This has fueled the exploration of novel chemical scaffolds with distinct mechanisms of action. Among these, isatin (1H-indole-2,3-dione) and its derivatives have emerged as a versatile and promising class of compounds with a broad spectrum of biological activities, including potent anticancer effects.[2]
This guide provides a comprehensive comparison between 4,7-dichloroisatin analogs, a promising subset of halogenated isatins, and the well-established chemotherapeutic agent, cisplatin. We will delve into their distinct mechanisms of action, compare their cytotoxic profiles based on available data, and provide detailed experimental protocols for researchers seeking to conduct their own comparative studies.
The Diverging Paths to Cell Death: A Mechanistic Showdown
The fundamental difference between this compound analogs and cisplatin lies in their approach to inducing cancer cell death. Cisplatin's strategy is one of overwhelming DNA damage, while isatin derivatives employ a more nuanced, multi-pronged attack on critical cellular signaling pathways.
Cisplatin: The DNA Damager
Cisplatin's cytotoxicity is primarily attributed to its ability to form covalent adducts with DNA.[1] Upon entering a cell, the chloride ligands of cisplatin are replaced by water molecules, creating a reactive aqua-complex that readily binds to the N7 position of purine bases, particularly guanine.[1] This leads to the formation of intrastrand and interstrand crosslinks, which distort the DNA double helix.[1] This distortion obstructs DNA replication and transcription, triggering a cascade of cellular responses including cell cycle arrest and, ultimately, apoptosis.[1]
Caption: Multi-faceted mechanism of this compound analogs, targeting key cellular kinases.
A Look at the Numbers: Comparative Cytotoxicity
A direct, head-to-head comparison of the cytotoxic potency of this compound analogs and cisplatin is challenging due to a lack of studies performing such a comparison under identical experimental conditions. The half-maximal inhibitory concentration (IC50) of cisplatin is known to vary significantly between studies, influenced by factors such as cell line, exposure time, and assay method. [1] However, by compiling data from various sources on commonly used cancer cell lines, we can gain some valuable insights. The following table summarizes representative IC50 values for cisplatin and various isatin derivatives. It is crucial to note that these values are not directly comparable and should be interpreted with caution.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Cisplatin | |||
| A549 (Lung) | ~17.8 - 23.4 | [3] | |
| MCF-7 (Breast) | Varies widely | [1][4] | |
| HeLa (Cervical) | Varies widely | [1][5] | |
| Isatin Derivatives | |||
| 5-halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one | HeLa (Cervical) | 10.64 - 33.62 | [6] |
| Isatin-hydrazone derivative (4j) | MCF-7 (Breast) | 1.51 | [7] |
| Halogenated isatin-oxime derivatives | Various | <10 | [8] |
Beyond Cytotoxicity: Apoptosis and Cell Cycle Perturbation
Both this compound analogs and cisplatin ultimately lead to programmed cell death, or apoptosis, but the upstream signaling events differ significantly.
-
Apoptosis Induction: Cisplatin-induced apoptosis is a downstream consequence of irreparable DNA damage, often mediated by the p53 tumor suppressor protein. In contrast, isatin derivatives can trigger apoptosis through more direct mechanisms, such as the inhibition of survival kinases like Akt or by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. [8]
-
Cell Cycle Arrest: Both classes of compounds can induce cell cycle arrest, providing the cell with an opportunity to repair damage or initiate apoptosis. Cisplatin is known to cause arrest in the G1, S, and G2 phases of the cell cycle. [1]Isatin derivatives, particularly those that inhibit CDKs, can also induce cell cycle arrest, often at the G2/M transition. [8]
Caption: Potential points of cell cycle arrest induced by cisplatin and this compound analogs.
Experimental Protocols for a Robust Comparison
To facilitate further research in this area, we provide detailed, self-validating protocols for key in vitro assays to compare the efficacy of this compound analogs and cisplatin.
MTT Assay for Cytotoxicity Assessment
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your this compound analog and cisplatin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2. The incubation time should be consistent across all experiments for a given cell line.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentrations of the this compound analog and cisplatin for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blotting for Apoptotic and Cell Cycle Markers
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This can be used to assess the activation of apoptotic pathways (e.g., cleavage of caspase-3 and PARP) and changes in the expression of cell cycle regulatory proteins (e.g., p21, Cyclin B1).
Protocol:
-
Protein Extraction: Treat cells with the compounds as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., cleaved caspase-3, PARP, p21, Cyclin B1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control to compare protein expression levels between different treatment groups.
Conclusion and Future Directions
The comparison between this compound analogs and cisplatin reveals a classic case of a targeted versus a broad-spectrum approach in cancer therapy. Cisplatin, while effective, operates through a mechanism of widespread DNA damage that can lead to significant toxicity and resistance. In contrast, this compound analogs represent a class of compounds with the potential for more targeted intervention, primarily through the inhibition of key protein kinases that drive cancer cell proliferation and survival.
-
Head-to-head in vitro studies: Directly comparing the IC50 values of novel this compound analogs and cisplatin across a panel of cancer cell lines.
-
Detailed mechanistic analyses: Performing parallel experiments to elucidate the specific signaling pathways, apoptotic effectors, and cell cycle checkpoints affected by each compound type.
-
In vivo studies: Evaluating the efficacy and toxicity of promising this compound analogs in preclinical animal models of cancer.
The exploration of this compound analogs and other isatin derivatives represents a promising avenue in the development of next-generation anticancer therapeutics. Their distinct mechanism of action offers the potential to overcome the limitations of traditional chemotherapies like cisplatin, ultimately leading to more effective and better-tolerated treatments for cancer patients.
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The Researcher's Guide to Assessing 4,7-Dichloroisatin Cytotoxicity: An In-Depth Comparison of the MTT Assay and its Alternatives
In the landscape of anticancer drug discovery, isatin scaffolds and their derivatives, such as 4,7-dichloroisatin, have emerged as a promising class of compounds due to their diverse biological activities, including the induction of apoptosis in cancer cells.[1][2] Accurate and reliable assessment of their cytotoxic effects is paramount for advancing preclinical research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for evaluating in vitro cytotoxicity.[3][4] This guide provides a comprehensive, field-proven protocol for utilizing the MTT assay to test this compound compounds, alongside an objective comparison with alternative cell viability assays, empowering researchers to make informed decisions for their experimental designs.
The Lynchpin of Cytotoxicity Screening: The MTT Assay
The MTT assay remains a cornerstone in cell biology for its simplicity, cost-effectiveness, and suitability for high-throughput screening.[4][5] Its principle lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[6] The quantity of formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[4]
Mechanism of Action: A Closer Look at Cellular Respiration
The reduction of MTT is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria.[6] This process reflects the metabolic activity of the cell, which in most cases, correlates well with cell viability. A decrease in the metabolic rate, often a hallmark of cytotoxicity, leads to a reduction in the amount of formazan produced, providing a quantitative measure of the compound's effect.
A Self-Validating MTT Assay Protocol for this compound
The following protocol is designed to be a self-validating system, with built-in controls to ensure data integrity and minimize variability when testing this compound compounds.
Pre-experimental Considerations: The Devil is in the Details
-
Compound Solubility: this compound is a solid with limited aqueous solubility.[7][8] A stock solution should be prepared in a suitable solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-20 mM). It is crucial to determine the final concentration of DMSO in the cell culture medium, as high concentrations (>0.5%) can be toxic to cells. A vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) is mandatory.
-
Cell Line Selection and Seeding Density: Choose a cell line relevant to the research question (e.g., a cancer cell line known to be sensitive to apoptosis inducers). The optimal seeding density should be determined experimentally to ensure cells are in the exponential growth phase during the assay.[3][5] Over- or under-confluency can significantly impact metabolic activity and skew results.
Step-by-Step Experimental Workflow
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Selected cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, with a reference wavelength of 630 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring >95% viability via Trypan Blue exclusion.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at the predetermined optimal density.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells treated with culture medium only.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium containing the compound.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.[9]
-
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve of % cell viability versus the log of the compound concentration.
Visualizing the Workflow and Underlying Biology
To better understand the experimental process and the biological mechanism at play, the following diagrams are provided.
Caption: MTT Assay Experimental Workflow for this compound.
Isatin derivatives often induce apoptosis through the activation of caspases, a family of proteases crucial for programmed cell death.[10][11]
Caption: Simplified Apoptotic Pathway Induced by Isatin Compounds.
Navigating the Limitations of the MTT Assay
While robust, the MTT assay is not without its limitations. Understanding these is critical for accurate data interpretation.
-
Metabolic vs. Viability: The assay measures metabolic activity, which is an indirect indicator of cell viability.[12] Compounds that alter mitochondrial function without causing cell death can lead to misleading results.
-
Chemical Interference: this compound, like other small molecules, could potentially interact with the MTT reagent.[12] Compounds with reducing properties can directly reduce MTT, leading to a false-positive signal (higher apparent viability).[13] It is advisable to perform a cell-free control by adding the compound to the medium with MTT to check for direct reduction.
-
Insolubility of Formazan: Incomplete solubilization of the formazan crystals is a common source of variability. Ensure thorough mixing and consider using alternative solubilization agents if issues persist.
-
Toxicity of MTT: Prolonged exposure to MTT can be toxic to some cell lines.[13] The incubation time should be optimized to be long enough for formazan formation but short enough to avoid MTT-induced cytotoxicity.
A Comparative Guide to Alternative Cytotoxicity Assays
To overcome the limitations of the MTT assay and to validate findings, employing orthogonal methods is highly recommended. The choice of assay should be guided by the specific research question and the properties of the test compound.
| Assay | Principle | Advantages | Disadvantages | Best For |
| MTT | Mitochondrial dehydrogenase activity reduces MTT to purple formazan. | Inexpensive, well-established, suitable for HTS. | Endpoint assay, requires solubilization step, potential for chemical interference.[9][12] | Initial high-throughput screening of large compound libraries.[4] |
| MTS/XTT | Similar to MTT, but produces a water-soluble formazan product. | Fewer steps (no solubilization), homogeneous format.[14][15] | Can be less sensitive than MTT, potential for interference.[14] | Improving workflow efficiency and reducing handling errors. |
| Resazurin (AlamarBlue) | Metabolically active cells reduce the blue resazurin dye to the fluorescent pink resorufin. | Highly sensitive, non-toxic, allows for continuous monitoring.[14][16] | Can be sensitive to pH changes and interference from colored compounds.[12] | Real-time cytotoxicity studies and sensitive cell lines.[14] |
| ATP-Based Assays (e.g., CellTiter-Glo) | Measures ATP levels, which are indicative of metabolically active cells, via a luciferase reaction. | Very sensitive, rapid, reflects a direct measure of cell health.[14] | More expensive, requires a luminometer. | Highly sensitive detection of cell viability, especially at low cell numbers. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Directly measures cytotoxicity (membrane integrity), non-destructive to remaining viable cells. | Endpoint assay, less sensitive for early apoptotic events.[17] | Quantifying cell death due to necrosis or late-stage apoptosis. |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. | Simple, direct measure of cell viability, inexpensive. | Manual counting can be subjective and time-consuming, not suitable for HTS.[14] | Quick, direct assessment of cell viability in a small number of samples. |
Conclusion: A Multi-faceted Approach to Cytotoxicity Testing
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- 5. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. 4,7-二氯靛红 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Is Your MTT Assay the Right Choice? [promega.com]
- 14. blog.quartzy.com [blog.quartzy.com]
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- 17. The best cell viability assays to measure adoptive cell therapy potency | Axion Biosystems [axionbiosystems.com]
Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 4,7-Dichloroisatin-Based Drugs
In the intricate landscape of anticancer drug discovery, the isatin scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with potent and diverse biological activities. Among these, 4,7-dichloroisatin stands out as a key intermediate in the synthesis of promising therapeutic agents.[1] This guide provides an in-depth, comparative analysis of the mechanism of action of this compound-based drugs, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the known and putative molecular targets, compare their performance with established alternatives, and provide detailed experimental protocols to empower further investigation.
The Isatin Core: A Foundation for Diverse Anticancer Activity
Isatin (1H-indole-2,3-dione) and its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticonvulsant, antiviral, and, most notably, anticancer effects.[2] The synthetic tractability of the isatin core allows for extensive structural modifications, leading to compounds that can interact with a variety of intracellular targets crucial for cancer cell proliferation and survival. These targets include protein kinases, tubulin, and DNA, with many derivatives inducing apoptosis and cell cycle arrest.[3] The addition of halogen atoms, such as chlorine, to the isatin ring is a common strategy to enhance biological activity.[3][4]
Unveiling the Mechanism: The Role of Kinase Inhibition
While the precise, primary molecular target of this compound itself is not definitively established in publicly available literature, the broader class of halogenated isatin derivatives has been extensively studied, with a significant body of evidence pointing towards the inhibition of protein kinases as a primary mechanism of action.[1][5] Protein kinases are pivotal regulators of cellular signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention.
Isatin-based compounds have been shown to inhibit a range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Particularly CDK2, a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from progressing through the G1/S and G2/M phases.[3][4][5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overactive, can drive cell proliferation and survival.[1]
-
Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that promotes cell growth, proliferation, and survival.[3]
The diagram below illustrates the central role of these kinases in cancer cell signaling and the putative points of intervention for isatin-based inhibitors.
Caption: Putative signaling pathways targeted by this compound-based drugs.
Comparative Analysis with Alternative Kinase Inhibitors
To contextualize the potential efficacy of this compound-based drugs, it is instructive to compare their putative mechanisms with well-characterized kinase inhibitors.
| Drug/Compound Class | Primary Target(s) | Mechanism of Action | Key Advantages | Known Limitations |
| This compound-based Drugs (Putative) | CDK2, VEGFR, EGFR, PI3K | Competitive inhibition of ATP binding to the kinase domain, leading to cell cycle arrest and anti-angiogenic effects. | Broad-spectrum activity, potential to overcome resistance to single-target agents. | Lack of definitive primary target identification, potential for off-target effects. |
| Sunitinib | Multi-targeted RTKs (VEGFRs, PDGFRs, c-KIT, RET) | Inhibits multiple receptor tyrosine kinases involved in tumor angiogenesis and cell proliferation.[6] | Approved for clinical use, well-documented efficacy in certain cancers (e.g., RCC, GIST).[6] | Can have significant side effects due to its multi-targeted nature. |
| SU9516 | CDK2 (potent), CDK1, CDK4 | Selective inhibitor of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis.[7][8] | High potency and selectivity for CDK2. | Limited to targeting cell cycle progression. |
| GW5074 | c-Raf | Potent and selective inhibitor of the c-Raf kinase in the MAPK/ERK signaling pathway.[2][5][9] | High selectivity for a key component of a major cancer signaling pathway. | Activity is dependent on the activation status of the MAPK pathway. |
Experimental Protocols for Mechanism of Action Studies
To facilitate further research into the precise mechanism of action of this compound-based drugs, we provide the following detailed experimental protocols.
In Vitro Kinase Inhibition Assay
This protocol describes a radiometric assay to determine the IC50 value of a compound against a specific protein kinase.
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound-based drug in an appropriate solvent (e.g., DMSO).
-
Prepare a reaction buffer containing the purified target kinase, its specific substrate (e.g., a peptide or protein), and cofactors (e.g., MgCl2, ATP).
-
Prepare a solution of radiolabeled ATP ([γ-33P]ATP).
-
-
Reaction Setup:
-
In a 96-well plate, add the kinase, substrate, and diluted test compound to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the [γ-33P]ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a solution such as phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose filter mat.
-
Wash the filter mat extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity on the filter mat using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assays: Cell Viability, Cell Cycle, and Apoptosis Analysis
These protocols are essential for determining the effect of the compounds on cancer cells.
4.2.1. Cell Viability (MTT) Assay:
This assay measures the metabolic activity of cells as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound-based drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
4.2.2. Cell Cycle Analysis by Flow Cytometry:
This method determines the distribution of cells in different phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the test compound for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI) in the presence of RNase.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
4.2.3. Apoptosis Analysis by Western Blot:
This technique detects the expression levels of key proteins involved in the apoptotic pathway.
Caption: Workflow for apoptosis analysis by Western blot.
Step-by-Step Methodology:
-
Cell Lysis and Protein Quantification: Treat cells with the compound, lyse them to extract total protein, and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for key apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression levels.
Conclusion and Future Directions
This compound-based compounds represent a promising class of anticancer agents with a likely mechanism of action centered on the inhibition of multiple protein kinases. While direct evidence for the primary molecular target of this compound is still needed, the broader family of halogenated isatins demonstrates significant potential to disrupt key cancer-associated signaling pathways.
Future research should focus on:
-
Target Identification: Employing techniques such as chemical proteomics and affinity chromatography to definitively identify the primary molecular target(s) of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of this compound derivatives to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in preclinical animal models of cancer to assess their therapeutic potential.
By systematically applying the experimental approaches outlined in this guide, the scientific community can further elucidate the therapeutic promise of this compound-based drugs and pave the way for the development of novel and effective cancer therapies.
References
-
Wikipedia. (2023, December 15). Sunitinib. Retrieved from [Link]
- Mori, M., et al. (2025). An overview of isatin-derived CDK2 inhibitors in developing anticancer agents. European Journal of Medicinal Chemistry, 295, 117819.
- Vine, K. L., Matesic, L., Locke, J. M., & Skropeta, D. (2013). Recent highlights in the development of isatin-based anticancer agents. In M. Prudhomme (Ed.), Advances in Anticancer Agents in Medicinal Chemistry (pp. 254-312). Bentham Science Publishers.
- da Silva, A. C., et al. (2009). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. Mini reviews in medicinal chemistry, 9(4), 397–415.
- Lane, M. E., et al. (2001). A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells. Cancer research, 61(16), 6170–6177.
- Cerchiaro, G., & da Costa Ferreira, A. M. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in molecular biosciences, 7, 627272.
- Chin, P. C., et al. (2004). The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. Journal of neurochemistry, 90(3), 595–608.
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A Comparative Guide to the Structure-Activity Relationship of 4,7-Dichloroisatin Analogs for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the isatin scaffold represents a privileged structure with a remarkable breadth of biological activities, including anticancer, antiviral, and neuroprotective effects.[1] Its synthetic tractability allows for extensive structural modifications, making it an ideal starting point for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific, highly potent class of isatin derivatives: 4,7-dichloroisatin analogs. By examining the impact of substitutions at various positions on their biological activity, particularly as kinase inhibitors and cytotoxic agents, this document aims to provide actionable insights for the rational design of next-generation drug candidates.
The this compound Scaffold: A Potent Pharmacophore
Isatin (1H-indole-2,3-dione) itself is an endogenous compound found in mammalian tissues and has demonstrated a wide array of biological effects.[1] The addition of two chlorine atoms at the 4 and 7 positions of the aromatic ring significantly enhances its electrophilic character and modulates its binding to various biological targets. This dichloro substitution often serves as a crucial anchor for potent biological activity, particularly in the realm of kinase inhibition, a key mechanism in anticancer therapy.[2]
The core structure of this compound provides several avenues for chemical modification, primarily at the N-1 amide, the C-3 keto group, and the remaining open positions on the aromatic ring (C-5 and C-6). Understanding how modifications at these sites influence biological activity is the cornerstone of a successful drug discovery program.
Comparative Analysis of Structure-Activity Relationships
The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents. The following sections provide a comparative analysis based on available experimental data.
N-1 Substitution: Modulating Potency and Selectivity
The nitrogen atom at the N-1 position is a common site for derivatization to explore the SAR of isatin analogs. The introduction of different functional groups at this position can significantly impact potency, selectivity, and pharmacokinetic properties.
Key Observations:
-
N-Alkylation and N-Acylation: Simple alkyl or acyl groups at the N-1 position can influence the lipophilicity of the molecule, which in turn affects cell permeability and target engagement.
-
Introduction of Aromatic and Heterocyclic Moieties: The incorporation of bulky aromatic or heterocyclic rings at the N-1 position has been shown to enhance anticancer activity. This is often attributed to additional binding interactions, such as π-π stacking, with the target protein.[3] For instance, the introduction of a benzyl group at the N-1 position of the isatin moiety has been reported to lead to more active derivatives.[3]
C-3 Position: Gateway to Diverse Bioactivities
The C-3 carbonyl group of the isatin core is highly reactive and serves as a key handle for introducing a wide variety of substituents through condensation reactions, leading to Schiff bases, hydrazones, and thiosemicarbazones. These modifications often result in compounds with dramatically altered and enhanced biological profiles.[3][4]
Comparative Insights:
-
Schiff Bases: Condensation of this compound with various primary amines yields Schiff bases. The nature of the substituent on the imine nitrogen plays a critical role in determining the biological activity. Aromatic and heteroaromatic amines often lead to potent anticancer and antimicrobial agents.
-
Hydrazones and Thiosemicarbazones: These derivatives are particularly noteworthy for their potent and selective anticancer activities.[4][5] The thiosemicarbazone moiety, in particular, can act as a strong chelating agent for metal ions, and its derivatives have shown the ability to overcome multidrug resistance in cancer cells.[6]
Aromatic Ring Substitutions (C-5 and C-6): Fine-Tuning Activity
While the 4 and 7 positions are chlorinated in the parent scaffold, substitutions at the C-5 and C-6 positions offer further opportunities to fine-tune the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.
Structure-Activity Trends:
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents on the aromatic ring can modulate the reactivity of the isatin core and its binding affinity. Generally, electron-withdrawing groups can enhance the electrophilicity of the C-3 carbonyl, potentially leading to increased reactivity with nucleophilic residues in target proteins.
-
Halogenation: Further halogenation at the C-5 or C-6 position can increase lipophilicity and may lead to enhanced cell permeability and potency.
Quantitative Comparison of Biological Activity
To provide a clearer understanding of the SAR, the following table summarizes the cytotoxic activity of representative this compound analogs against various cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | N-1 Substitution | C-3 Modification | C-5/C-6 Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | H | Carbonyl | H | Various | Varies | [7] |
| Analog A | -CH2-Ph | Carbonyl | H | MCF-7 (Breast) | 15.2 | Fictional |
| Analog B | H | =N-NH-CS-NH2 | H | HeLa (Cervical) | 5.8 | Fictional |
| Analog C | -CH3 | Carbonyl | 5-Br | A549 (Lung) | 9.1 | Fictional |
Note: The data in this table is illustrative and intended to demonstrate the format for comparison. Actual experimental values should be sourced from the cited literature.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthesis of N-Substituted this compound Analogs
This protocol describes a general method for the N-alkylation or N-arylation of this compound.
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding alkyl or aryl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][8][9]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds (this compound analogs) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro Kinase Inhibition Assay: Z'-LYTE™ Assay
The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based assay used to measure kinase activity and screen for inhibitors.[10][11][12]
Materials:
-
Purified recombinant kinase of interest
-
Z'-LYTE™ peptide substrate specific for the kinase
-
ATP
-
Z'-LYTE™ Development Reagent
-
Stop Reagent
-
384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase, the Z'-LYTE™ peptide substrate, and ATP in the appropriate kinase buffer.
-
Add the test compounds at various concentrations to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding the reaction mixture to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Add the Z'-LYTE™ Development Reagent to each well to stop the kinase reaction and initiate the development reaction.
-
Incubate for another 60 minutes at room temperature.
-
Add the Stop Reagent.
-
Measure the fluorescence emission at two wavelengths (e.g., 445 nm and 520 nm).
-
Calculate the emission ratio and determine the percent inhibition of kinase activity for each compound to derive the IC50 value.
Visualization of Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Logical relationship of this compound SAR.
Caption: Experimental workflow of the MTT assay.
Sources
- 1. US4256639A - Process for the synthesis of isatin derivatives - Google Patents [patents.google.com]
- 2. MTT (Assay protocol [protocols.io]
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- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - SG [thermofisher.com]
Validating the Anti-HIV Efficacy of Halogenated Isatin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Rationale for Novel Anti-HIV Agents: The Role of Isatin Scaffolds
The global fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of antiretroviral therapies (ART). However, the emergence of drug-resistant viral strains necessitates a continuous search for new therapeutic agents with novel mechanisms of action.[1] The isatin (1H-indole-2,3-dione) scaffold has emerged as a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[2][3] Halogenation of the isatin ring, particularly at the C5 and C7 positions, has been a key strategy in modulating the pharmacokinetic and pharmacodynamic properties of these derivatives, often leading to enhanced anti-HIV potency.
Mechanism of Action: Targeting HIV Reverse Transcriptase
A primary target for many isatin derivatives in the context of HIV is the viral enzyme reverse transcriptase (RT).[1] This enzyme is crucial for the viral life cycle, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. Isatin derivatives often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric pocket on the RT enzyme, distinct from the active site where nucleoside analogues bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function.
Caption: Mechanism of HIV-1 RT inhibition by halogenated isatin derivatives.
Comparative Efficacy of Halogenated Isatin Derivatives
The anti-HIV efficacy of isatin derivatives is significantly influenced by the nature and position of substituents on the isatin ring. Halogenation has been shown to be a critical factor in enhancing potency. The following tables summarize the reported in vitro anti-HIV-1 activity and cytotoxicity of various halogenated isatin derivatives from published studies.
Table 1: Anti-HIV-1 Activity of Halogenated Isatin Schiff Base Derivatives
| Compound ID | Isatin Substitution | Derivative Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Virus Strain | Cell Line | Reference |
| VI | 5-Bromo | 3-(2-thiazolylimino) | >2.2 (28% protection) | >22 | - | HIV-1 (IIIB) | MT-4 | [4] |
| Compound 6 | 5-Chloro | β-thiosemicarbazone | 2.62 | 44.90 | 17.14 | HIV-1 (IIIB) | CEM | [2][3] |
| Compound 9 | 5-Fluoro | β-thiosemicarbazone | >14.50 | 14.50 | <1 | HIV-1 (IIIB) | CEM | [3] |
| SPIII-5Cl-BZ | 5-Chloro | Isatine-sulphonamide | >25 (36% protection) | 25 | - | HIV-1 (IIIB) | MT-4 | [5] |
Table 2: Comparison with Standard Antiretroviral Drugs
| Drug | Class | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Virus Strain | Cell Line | Reference |
| Zidovudine (AZT) | NRTI | ~0.005 | >1000 | >200,000 | HIV-1 (IIIB) | MT-4 | [1] |
| Efavirenz | NNRTI | 0.003 | >200 | >66,667 | HIV-1 (IIIB) | CEM | [6] |
| Nevirapine | NNRTI | 0.04 | >100 | >2500 | HIV-1 (IIIB) | MT-4 | [1] |
EC₅₀ (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces the viability of host cells by 50%. Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.
From the available data, it is evident that halogen substitution plays a crucial role in the anti-HIV activity of isatin derivatives. For instance, a 5-chloro substituted β-thiosemicarbazone derivative (Compound 6) shows significant activity with a good selectivity index.[2][3] However, it is also clear that the overall structure of the derivative is critical, as some halogenated compounds show limited efficacy. When compared to established drugs like Zidovudine and Efavirenz, the reported isatin derivatives generally exhibit lower potency. This highlights the need for further structural optimization to improve their therapeutic potential.
Experimental Protocols for Validation
To ensure the scientific integrity and reproducibility of findings, standardized and validated assays are paramount. Below is a detailed protocol for a key in vitro assay used to determine the anti-HIV efficacy of novel compounds.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive ELISA-based)
This assay quantifies the ability of a test compound to inhibit the activity of recombinant HIV-1 RT.
Principle: The assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by RT using a poly(A) template and an oligo(dT) primer. The amount of incorporated DIG is then quantified using an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.
Caption: Workflow for the HIV-1 RT Inhibition Assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of the 4,7-dichloroisatin derivative (or other test compounds) in an appropriate solvent (e.g., DMSO) and then dilute further in reaction buffer.
-
Prepare a working solution of recombinant HIV-1 RT in lysis buffer.
-
Prepare the reaction mixture containing reaction buffer, dNTPs, DIG-dUTP, poly(A) template, and oligo(dT) primer.
-
-
Assay Procedure:
-
Add 20 µL of the test compound dilutions to the wells of a microtiter plate. Include positive controls (e.g., Nevirapine) and negative controls (solvent only).
-
Add 20 µL of the HIV-1 RT working solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme interaction.
-
Initiate the reverse transcription reaction by adding 20 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 5 µL of 0.2 M EDTA to each well.
-
-
Detection (ELISA):
-
Transfer 50 µL of the reaction mixture from each well to a streptavidin-coated microtiter plate.
-
Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the streptavidin.
-
Wash the plate three times with washing buffer.
-
Add 100 µL of anti-DIG-peroxidase (POD) antibody solution to each well and incubate for 1 hour at 37°C.
-
Wash the plate five times with washing buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 10-20 minutes.
-
Stop the color development by adding 100 µL of 1 M H₂SO₄ to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each compound concentration relative to the negative control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits RT activity by 50%) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral activity is not due to cell death.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed MT-4 cells (or another suitable human T-cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Add 100 µL of the compound dilutions to the respective wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the negative control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.
-
Future Directions and Conclusion
The isatin scaffold, particularly its halogenated derivatives, continues to be a promising area of research for the development of novel anti-HIV agents. While the data presented here for various halogenated isatins provide a strong foundation, further investigation is warranted. The synthesis and evaluation of a broader range of di-halogenated derivatives, including this compound analogues, could lead to the discovery of compounds with improved potency and a better safety profile. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in optimizing the isatin scaffold to enhance its binding affinity for HIV reverse transcriptase and other potential viral targets. The systematic validation of these compounds using the robust experimental protocols outlined in this guide will be essential for advancing the most promising candidates through the drug development pipeline.
References
- Sridhar, S. K., Pandeya, S. N., & De Clercq, E. (2001).
- Bal, T. R., Anand, B., Yogeeswari, P., & Sriram, D. (2005). Synthesis and evaluation of anti-HIV activity of isatin beta-thiosemicarbazone derivatives. Bioorganic & medicinal chemistry letters, 15(20), 4451–4455.
- Pandeya, S. N., Sriram, D., Nath, G., & De Clercq, E. (1999). Synthesis, antibacterial, antifungal and anti-HIV activities of Schiff and Mannich bases derived from isatin derivatives and N-[4-(4'-chlorophenyl)thiazol-2-yl] thiosemicarbazide. European journal of pharmaceutical sciences, 9(1), 25–31.
- Teitz, Y., Ronen, D., Vansover, A., Stematsky, T., & Riggs, J. L. (1994). Inhibition of human immunodeficiency virus and other retroviruses by n-methylisatin-beta 4',4'-diethylthiosemicarbazone. Antiviral research, 24(4), 305–314.
- Sriram, D., Bal, T. R., & Yogeeswari, P. (2005). Synthesis and evaluation of anti-HIV activity of isatin beta-thiosemicarbazone derivatives. Bioorganic & medicinal chemistry letters, 15(20), 4451-4455.
- De Clercq, E. (2009). Anti-HIV drugs: 25 compounds approved, but more are needed. Journal of clinical virology, 45(2), 83-89.
- Yogeeswari, P., & Sriram, D. (2005). Isatin derivatives as promising antiviral agents. Mini reviews in medicinal chemistry, 5(2), 147-157.
- Abbas, S. Y., Farag, A. A., Ammar, Y. A., Atrees, A. A., Mohamed, A. F., & El-Henawy, A. A. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie-Chemical Monthly, 144(11), 1725-1733.
- Selvam, P., Kumar, V., & Kumar, S. (2011). Design, Synthesis and antiHIV activity of Novel Isatine-Sulphonamides. International Journal of Drug Development and Research, 3(4), 226-233.
- Sriram, D., Yogeeswari, P., & Meena, K. (2006). Synthesis, anti-HIV and antitubercular activities of isatin derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(4), 274-277.
- Jarrahpour, A. A., Fathi, J., Mimouni, M., Hadda, T. B., Sheikh, J., Chohan, Z. H., & Parvez, H. (2012). Synthesis, antibacterial, antifungal and anti-HIV activities of new N-substituted isatin derivatives. Medicinal Chemistry Research, 21(8), 1644-1651.
- Pandeya, S. N., Sriram, D., Nath, G., & De Clercq, E. (2000). Synthesis, antibacterial, antifungal and anti-HIV evaluation of some new isatin derivatives. Arzneimittel-Forschung, 50(1), 55-59.
- Bal, T. R., Anand, B., Yogeeswari, P., & Sriram, D. (2005). Synthesis and evaluation of anti-HIV activity of isatin β-thiosemicarbazone derivatives. Bioorganic & medicinal chemistry letters, 15(20), 4451-4455.
- Aboul-Fadl, T., Bin-Jubair, F. A., & Aboul-Wafa, O. (2011). Schiff bases of indoline-2, 3-dione (isatin) derivatives and nalidixic acid hydrazide, synthesis, antitubercular activity and pharmacological evaluation. European journal of medicinal chemistry, 46(9), 4578-4586.
- Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Skropeta, D. (2009). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. Anti-cancer agents in medicinal chemistry, 9(4), 397-414.
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A Researcher's Guide to Evaluating 4,7-Dichloroisatin Derivatives as Apoptosis Inducers in Cancer Therapy
Introduction: The Isatin Scaffold as a Privileged Structure in Oncology
In the landscape of modern medicinal chemistry, the isatin (1H-indole-2,3-dione) core has emerged as a "privileged scaffold."[1][2] This versatile heterocyclic compound, originally isolated from plants, provides a robust framework for the synthesis of molecules with a wide spectrum of biological activities, most notably anticancer properties.[3] The synthetic tractability of the isatin ring, which allows for precise modifications at multiple positions, has led to the development of numerous derivatives that can potently induce programmed cell death, or apoptosis, in cancer cells.[3][4] These derivatives function through diverse mechanisms of action, including the generation of reactive oxygen species (ROS), inhibition of crucial cell cycle kinases, and direct activation of the caspase cascade—the central executioners of apoptosis.[2][5]
A recurring and effective strategy to enhance the cytotoxic potential of the isatin scaffold is the incorporation of halogen atoms.[5] Halogenation, particularly at the C5 and C7 positions, has been shown to significantly increase the antiproliferative activity of these compounds.[1][6][7] This guide focuses on a specific, promising subclass: 4,7-dichloroisatin derivatives . While this particular substitution pattern is less explored in published literature compared to its 5- and 5,7-substituted counterparts, its chemical architecture is rationally designed for high potency. This guide provides a framework for researchers to objectively evaluate the performance of this compound derivatives, compare them to relevant alternatives, and validate their mechanism of action through robust experimental protocols.
Comparative Landscape: Benchmarking Performance Against Alternatives
The first step in evaluating a novel compound is to benchmark its efficacy against both established chemotherapeutics and closely related analogs. The primary metric for this comparison is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process (in this case, cell proliferation) by 50%.
It is critical to recognize that IC50 values for standard drugs like Cisplatin can vary significantly between studies due to differences in experimental conditions.[8] Therefore, including a standard chemotherapeutic in parallel with the experimental compounds is essential for generating reliable, internally-validated comparative data.
The table below presents a compilation of IC50 values for other halogenated isatin derivatives and standard anticancer agents to provide a performance benchmark for which this compound compounds can be compared against.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Citation(s) |
| 5-Halo-Isatin Schiff Bases | HeLa | 10.64 - 11.96 | Cisplatin | 13.54 | [7] |
| 5-Halo-Isatin Schiff Bases | MCF-7 (Breast) | 12.14 - 14.24 | Cisplatin | 14.08 | [7] |
| 5-Bromo-Isatin-Pyrazoline | Leukemia Panel | 0.69 - 3.35 | - | - | [9][10] |
| Isatin-Oxime (7-Chloro) | SW620 (Colon) | 0.64 | Doxorubicin | (Varies) | [6] |
| Isatin-Oxime (7-Chloro) | MCF-7 (Breast) | 0.79 | Doxorubicin | (Varies) | [6] |
| Isatin-Oxime (7-Chloro) | PC-3 (Prostate) | 0.98 | Doxorubicin | (Varies) | [6] |
| 7-Chloroquinoline Derivative | MDA-MB-231 (Breast) | ~20 | - | - | [11] |
| Cisplatin (Reference) | MCF-7 (Breast) | Highly Variable | - | - | [8] |
| Doxorubicin (Reference) | MCF-7 (Breast) | Highly Variable | - | - | [4] |
Note: This table is a synthesis of data from multiple sources to provide a general performance landscape. Direct, side-by-side experimental comparison is always superior.
Proposed Mechanism of Action: The Caspase-Dependent Apoptotic Pathway
Based on the known mechanisms of other isatin derivatives, it is hypothesized that this compound compounds induce cancer cell death primarily through the activation of the intrinsic and/or extrinsic apoptotic pathways.[2] These pathways converge on the activation of a family of cysteine proteases known as caspases .
Initiator caspases (like caspase-8 and caspase-9) are activated by pro-apoptotic signals, and they, in turn, cleave and activate effector caspases (like caspase-3 and caspase-7).[12] These effector caspases are responsible for the systematic dismantling of the cell by cleaving key structural and regulatory proteins, leading to the morphological hallmarks of apoptosis.[13]
The following diagram illustrates the general caspase activation cascade that this compound derivatives are hypothesized to trigger.
Caption: Hypothesized apoptotic signaling pathway activated by this compound derivatives.
Experimental Validation Workflow
To validate the anticancer activity and proposed apoptotic mechanism of a novel this compound derivative, a logical, multi-step experimental workflow is required. Each step provides crucial data that informs the next, creating a self-validating system.
Caption: Step-by-step workflow for validating the pro-apoptotic activity of a test compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating. The causality is clear: first, we determine if the compound is cytotoxic (MTT assay); second, we determine if the cell death is apoptotic (Annexin V); and third, we investigate the core mechanism of apoptosis (caspase activation).
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the dose-dependent cytotoxic effect of this compound derivatives on cancer cells and to calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution series of the this compound derivative in culture medium. A typical concentration range to test is 0.1 µM to 100 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with a this compound derivative.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its predetermined IC50 concentration for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Cell Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately by flow cytometry.
-
Analysis:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rare).
-
Protocol 3: Caspase-3/7 Activity Assay
Objective: To quantitatively measure the activity of effector caspases 3 and 7, confirming that the observed apoptosis is caspase-mediated.
Principle: This is a fluorometric assay based on a specific caspase-3/7 substrate (e.g., Ac-DEVD-AFC). When caspase-3 or -7 is active in the cell lysate, it cleaves the substrate, releasing a fluorescent compound (AFC), which can be measured. The fluorescence intensity is directly proportional to caspase activity.[13]
Methodology:
-
Cell Treatment & Lysis: Treat cells in a 96-well plate with the test compound at its IC50 concentration. Include an untreated control and a positive control (e.g., staurosporine). After treatment, lyse the cells directly in the wells using a supplied lysis buffer.
-
Substrate Addition: Prepare a 2X reaction buffer containing the caspase-3/7 substrate. Add this solution to each well containing the cell lysate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.
-
Analysis: Subtract the background fluorescence (from a no-cell control) and plot the relative fluorescence units (RFU). A significant increase in fluorescence in treated cells compared to the control indicates caspase-3/7 activation.
Conclusion and Future Directions
The this compound scaffold represents a rationally designed platform for the development of novel anticancer agents. The strong electron-withdrawing properties of the chlorine atoms at positions 4 and 7 are predicted to enhance the compound's electrophilicity and biological activity, likely promoting apoptosis through a caspase-dependent mechanism. The experimental framework provided in this guide offers a robust, logical, and self-validating pathway to test this hypothesis. By systematically assessing cytotoxicity, confirming the mode of cell death, and quantifying the activity of key executioner caspases, researchers can definitively characterize the pro-apoptotic potential of these promising derivatives. Further investigation using techniques like Western blotting to probe the expression of Bcl-2 family proteins and cleaved PARP can provide deeper insights into the specific molecular events upstream and downstream of caspase activation, paving the way for preclinical development.
References
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Ferraz de Paiva, M., Vieira, G. C., Rodrigues da Silva, F. C., Wegermann, C., & Costa Ferreira, A. M. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272. [Link]
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Ferraz de Paiva, M., Vieira, G. C., Rodrigues da Silva, F. C., Wegermann, C., & Costa Ferreira, A. M. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PMC. [Link]
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Al-Ostath, A., Al-Qaisi, J. A., & El-Awady, R. (2022). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules, 27(19), 6537. [Link]
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Havrylyuk, D., Kovach, N., Zimenkovsky, B., Vasylenko, O., & Lesyk, R. (2011). Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Archiv der Pharmazie, 344(8), 514-522. [Link]
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ijrpr. (n.d.). A Review on Isatin Derivatives with Anti-Cancer Activity. [Link]
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Al-Malki, J., et al. (2024). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). Journal of Biomolecular Structure and Dynamics. [Link]
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Havrylyuk, D., et al. (2011). Synthesis and Anticancer Activity of Isatin-Based Pyrazolines and Thiazolidines Conjugates. ResearchGate. [Link]
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Mondal, S., et al. (2021). Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities. Current Organic Chemistry, 25(1), 108-142. [Link]
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Mukherjee, A., et al. (2010). Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents. Investigational New Drugs, 28(5), 587-597. [Link]
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Kettenmann, B., et al. (2003). Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines. Archiv der Pharmazie, 336(5), 243-250. [Link]
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Tessier, A., et al. (2007). Caspase activation by anticancer drugs: the caspase storm. Biochemical Pharmacology, 73(8), 1177-1187. [Link]
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Kamal, A., et al. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 20(4), 355-363. [Link]
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Seus, N., et al. (2017). Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. Biomedicine & Pharmacotherapy, 91, 510-516. [Link]
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Crawford, E. D., & Wells, J. A. (2011). Cellular Mechanisms Controlling Caspase Activation and Function. Cold Spring Harbor Perspectives in Biology, 3(10), a008672. [Link]
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A Comparative Analysis of 4,7-Dichloroisatin and Other Isatin Derivatives: A Guide for Researchers
The isatin (1H-indole-2,3-dione) scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its synthetic versatility and broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive comparative analysis of 4,7-Dichloroisatin and other key isatin derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and performance in anticancer and antimicrobial applications. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in the exploration of isatin-based compounds.
The Isatin Scaffold: A Foundation for Diverse Bioactivity
Isatin and its derivatives have garnered significant attention due to their wide array of biological properties, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[1][3] The reactivity of the C3-carbonyl group and the acidity of the N1-proton allow for facile chemical modifications at multiple positions of the isatin core, leading to a vast library of structurally diverse compounds with tailored biological functions.[2] Key substitution points that critically influence the biological activity are the N1, C5, and C7 positions on the isatin ring.[4][5]
This compound: A Potent Halogenated Derivative
Among the various substituted isatins, halogenated derivatives have consistently demonstrated enhanced biological activity.[6] The introduction of halogens at specific positions on the aromatic ring can significantly modulate the lipophilicity, electronic properties, and binding interactions of the molecule with its biological targets. This compound, with its two chlorine atoms at the C4 and C7 positions, represents a particularly interesting case for study.
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 18711-13-2 | |
| Molecular Formula | C₈H₃Cl₂NO₂ | |
| Molecular Weight | 216.02 g/mol | |
| Appearance | Light yellow to brown crystalline powder | |
| Melting Point | 252 °C |
Comparative Performance Analysis: Anticancer and Antimicrobial Activities
Anticancer Activity
Isatin derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule polymerization.[7][8] Structure-activity relationship (SAR) studies have consistently shown that the position and nature of substituents on the isatin ring are critical for cytotoxic potency.[4]
General SAR Insights for Anticancer Activity:
-
Halogenation: Substitution with halogens, particularly at the C5, C6, and C7 positions, generally enhances cytotoxic activity.[6][9]
-
N-Substitution: The introduction of various groups at the N1 position can significantly modulate anticancer potency.[4]
-
C3-Substitution: Modification of the C3-carbonyl group to form Schiff bases, hydrazones, or other derivatives is a common strategy to enhance anticancer activity.[3]
While specific comparative IC50 values for this compound against a broad panel of other isatin derivatives from a single study are limited, the collective evidence suggests that di- and tri-halogenated isatins exhibit superior cytotoxicity. For instance, studies on various substituted isatins have shown that compounds with multiple halogen substitutions can have IC50 values in the low micromolar range against various cancer cell lines.[9]
Illustrative Workflow for Comparative Cytotoxicity Screening:
Caption: Workflow for comparing the antimicrobial activity of isatin derivatives using the broth microdilution method.
Mechanistic Insights: Kinase Inhibition and Apoptosis Induction
The biological effects of isatin derivatives are often rooted in their ability to interact with key cellular signaling pathways.
Kinase Inhibition
Many isatin derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cell proliferation, differentiation, and survival. [10][11]Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. The isatin scaffold can serve as a template for designing selective kinase inhibitors. While a specific kinase inhibition profile for this compound is not widely published, it is plausible that the dichloro substitution pattern could influence its binding affinity and selectivity for certain kinases compared to other derivatives.
Apoptosis Induction
A common mechanism by which isatin derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. [12][13]This can be triggered through various pathways, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins. [13]The specific apoptotic pathway activated may vary depending on the substitution pattern of the isatin derivative and the cancer cell type. It is hypothesized that the electronic and steric properties imparted by the 4,7-dichloro substitution could lead to a distinct interaction with apoptosis-regulating proteins.
Generalized Apoptosis Induction Pathway by Isatin Derivatives:
Caption: A simplified representation of a potential apoptosis induction pathway by isatin derivatives.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for the key assays discussed are provided below.
Protocol for MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing cell viability.
Materials:
-
Isatin derivatives (dissolved in DMSO)
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isatin derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
Protocol for Broth Microdilution Antimicrobial Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Isatin derivatives (dissolved in DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well round-bottom plates
-
Multichannel pipette
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of each isatin derivative in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound stands out as a promising isatin derivative due to the well-established role of halogenation in enhancing the biological activity of this scaffold. While direct comparative data is somewhat limited, the existing body of research strongly suggests that di- and tri-halogenated isatins possess superior anticancer and antimicrobial properties.
Future research should focus on conducting comprehensive side-by-side comparisons of this compound with a wide range of other mono- and di-substituted isatins to definitively establish its position in the potency hierarchy. Furthermore, detailed mechanistic studies are warranted to elucidate the specific molecular targets of this compound and to understand how the unique substitution pattern influences its interaction with key biological pathways. Such studies will be invaluable for the rational design and development of next-generation isatin-based therapeutics.
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An In-Depth Guide to the In Vivo Toxicity Assessment of Novel 4,7-Dichloroisatin Compounds: A Comparative Analysis
This guide provides a comprehensive framework for researchers, toxicologists, and drug development professionals on conducting a robust in vivo toxicity assessment of novel 4,7-dichloroisatin compounds. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design, contextualizes the potential toxicological profile against established therapeutics, and offers detailed, field-proven methodologies.
Introduction: The Therapeutic Promise and Preclinical Imperative of this compound
The Isatin Core: A Privileged Framework in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) represents a "privileged" scaffold in drug discovery, meaning its core structure is a versatile template for developing potent and selective ligands for a variety of biological targets.[1][2] This versatility has led to the development of isatin-based compounds with a wide spectrum of pharmacological activities, including anticonvulsant, antiviral, and notably, anticancer properties.[2][3] Many isatin hybrids have demonstrated potent anticancer activity against diverse cancer cell lines, such as those for breast, liver, and colon cancer.[1][4]
Focus on this compound: A Potent Kinase Inhibitor Candidate
The substitution of the isatin core, such as with chlorine at the 4 and 7 positions, can significantly enhance biological activity. This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in developing anti-cancer agents that function by inhibiting specific enzymes crucial for tumor growth.[5][6] The mechanism of action for many isatin-based anticancer compounds involves the modulation of protein kinases, such as VEGFR-2, EGFR, and CDK2, which are critical regulators of tumor cell proliferation and angiogenesis.[1][4] A significant advantage highlighted in the literature is that numerous synthesized isatin compounds exhibit superior cytotoxicity against cancer cells compared to established chemotherapeutics, while showing minimal toxicity toward normal cells.[1][4]
The Imperative for Preclinical Safety: Why In Vivo Toxicity Assessment is Critical
Despite the promising efficacy, the translation of any novel compound from a laboratory curiosity to a clinical candidate is entirely dependent on a rigorous evaluation of its safety profile. In vivo toxicity studies are non-negotiable regulatory requirements designed to identify potential hazards, establish a safe starting dose for human trials, and characterize target organ toxicities. This guide focuses on the internationally recognized methodologies established by the Organisation for Economic Co-operation and Development (OECD) to ensure data quality, reproducibility, and regulatory acceptance.[7][8]
Comparative Toxicological Landscape: Benchmarking this compound
A critical aspect of preclinical assessment is to benchmark the novel compound against existing therapies. This comparison provides context for any observed toxicities and helps define the compound's potential therapeutic window.
Benchmarking Against Approved Kinase Inhibitors
Many modern cancer therapies are Tyrosine Kinase Inhibitors (TKIs). While highly effective, they are associated with a distinct set of on- and off-target toxicities.[9]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) TKIs: This class is strongly associated with hypertension and thromboembolic events.[10] More potent and selective VEGFR inhibitors, such as axitinib and tivozanib, demonstrate fewer off-target effects but still carry a significant risk of hypertension.[11]
-
Cardiovascular Toxicity: A broader concern across many TKIs is cardiotoxicity, including heart failure, arrhythmias, and QT interval prolongation.[12][13] These effects can be dose-limiting and require careful patient monitoring.
The hypothesis for a novel this compound-based kinase inhibitor is that its unique structure may confer a more favorable cardiovascular safety profile compared to existing TKIs.
Comparison with Conventional Cytotoxic Agents
Traditional chemotherapies, while effective, are known for their severe and widespread toxicity due to their non-specific mechanisms targeting all rapidly dividing cells.
-
Platinum-Based Agents (e.g., Cisplatin): These drugs are notorious for causing significant nephrotoxicity (kidney damage), ototoxicity (hearing loss), and severe nausea and vomiting.[14][15]
-
Camptothecin Analogs (e.g., Irinotecan, Topotecan): These are associated with dose-limiting toxicities such as severe diarrhea and myelosuppression (bone marrow suppression), leading to neutropenia and anemia.[15][16]
Compared to these agents, a targeted compound like this compound is expected to have a much wider therapeutic index and a more manageable side-effect profile, a key advantage that must be verified experimentally.
Core Methodologies for In Vivo Toxicity Profiling
The following sections detail the essential in vivo studies required for a preliminary safety assessment, grounded in OECD guidelines. The choice of these specific tests is driven by the need to gather comprehensive data on acute, repeated-dose, and genotoxic effects while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
Study Design and Animal Models: Rationale for Species Selection
The choice of animal model is fundamental to the relevance of a toxicity study. Rodents, typically Wistar or Sprague-Dawley rats, are the standard for systemic toxicity studies due to their well-characterized physiology, genetic homogeneity, and the extensive historical database available for comparison. For regulatory submissions, studies in a non-rodent species are also typically required later in development. All animals must be acclimatized to laboratory conditions, and housing should adhere to institutional and national animal welfare guidelines.
Acute Oral Toxicity Assessment (Following OECD Guideline 423)
The objective of this study is not to calculate a precise LD50, but to classify the compound into a GHS (Globally Harmonized System) toxicity category using a stepwise procedure with a minimal number of animals.[17][18][19]
Experimental Workflow: OECD 423 (Acute Toxic Class Method)
Caption: Workflow for the OECD 423 Acute Toxic Class Method.
Step-by-Step Protocol:
-
Animal Selection: Use a single sex, typically female nulliparous, non-pregnant Wistar rats, as females are often slightly more sensitive.
-
Dose Formulation: Prepare the this compound compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or corn oil). The choice of vehicle is critical; it must be non-toxic and capable of producing a stable, homogenous suspension or solution. Water is preferred if possible.[20] The maximum volume administered to rodents should not exceed 1 mL/100g body weight for aqueous solutions.[17]
-
Dosing Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose by gavage. A starting dose of 300 mg/kg is common if little is known about the substance's toxicity.[21]
-
Dose an initial group of 3 animals.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[21]
-
Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system signs (e.g., tremors, convulsions).
-
Record body weights at Day 0, Day 7, and Day 14.
-
-
Stepwise Progression:
-
If 2 or 3 animals die, the test is stopped, and the substance is classified based on this outcome.
-
If 0 or 1 animal dies, a further group of 3 animals is dosed at a higher level (e.g., 2000 mg/kg).
-
If the starting dose was lethal, the procedure can be repeated at a lower dose (e.g., 50 mg/kg) to refine the classification.
-
-
Terminal Endpoint: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
Repeated Dose 28-Day Oral Toxicity Study (Following OECD Guideline 407)
This study is the cornerstone for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL) after repeated exposure.[22][23] It provides critical information for risk assessment.[23]
Experimental Workflow: OECD 407 (28-Day Repeated Dose Study)
Caption: Workflow for the OECD 407 28-Day Repeated Dose Oral Toxicity Study.
Step-by-Step Protocol:
-
Animal Groups: Use at least three dose groups and a concurrent control group. Each group should consist of 10 animals (5 male, 5 female).[20] An optional "recovery" group (satellite group) may be added to the control and high-dose groups to assess the reversibility of toxic effects.[22]
-
Dose Level Selection: Dose levels should be selected based on the results of the acute toxicity study. The highest dose should induce some toxic effects but not mortality. The lowest dose should not induce any adverse effects (the anticipated NOAEL). A mid-dose should elicit intermediate effects.
-
Administration: Administer the compound or vehicle orally by gavage daily for 28 consecutive days.[22]
-
In-Life Observations:
-
Clinical Signs: Conduct detailed observations at least once daily.
-
Body Weight & Food Consumption: Record weekly to assess general health and palatability.[22]
-
Ophthalmology & Functional Observations: Conduct detailed examinations before the study begins and at termination.
-
-
Terminal Analysis (Day 29):
-
Blood Collection: Collect blood from all animals for hematology (e.g., red/white blood cell counts, hemoglobin) and clinical chemistry (e.g., liver enzymes like ALT/AST, kidney function markers like BUN/creatinine) analysis.[22]
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh key organs, including the liver, kidneys, spleen, brain, heart, and gonads.[24]
-
Histopathology: Preserve all required organs/tissues from all animals. Initially, conduct a full microscopic examination of tissues from the control and high-dose groups. If treatment-related changes are found in the high-dose group, the same organs from the lower dose groups are then examined to establish the NOAEL.
-
Data Synthesis and Interpretation: A Comparative View
All quantitative data should be summarized in clear, comparative tables. The following tables present hypothetical data to illustrate how results for a novel this compound compound might be presented against comparators.
Table 1: Comparative Acute Toxicity Profiles
| Compound | Class | Acute Oral Toxicity (Rat) | GHS Category | Primary Acute Signs |
| This compound (Hypothetical) | Isatin Derivative | Est. LD50 > 2000 mg/kg | Category 5 or Unclassified | Mild lethargy at high doses, recovery within 24h |
| Sunitinib | Kinase Inhibitor | LD50 > 2000 mg/kg | Category 5 or Unclassified | N/A (Low acute toxicity) |
| Irinotecan | Camptothecin | LD50 ≈ 134 mg/kg | Category 4 | Severe diarrhea, myelosuppression |
| Cisplatin | Platinum Compound | LD50 ≈ 25-30 mg/kg | Category 2 | Severe emesis, renal failure |
Data for comparators are representative values from literature and safety data sheets.
Table 2: Summary of Key Findings from a Hypothetical 28-Day Repeated Dose Study (OECD 407)
| Parameter | This compound (High Dose) | Sunitinib (Therapeutic Dose Equivalent) | Cisplatin (Low, Repeated Dose) |
| Primary Target Organ(s) | Liver (mild, reversible enzyme elevation) | Vasculature, Heart, Thyroid | Kidney, Bone Marrow |
| Body Weight Change | No significant change | Slight decrease | Significant decrease |
| Liver Enzymes (ALT/AST) | ~1.5x increase (mild) | No significant change | No significant change |
| Kidney Function (BUN/Creatinine) | No significant change | No significant change | >3x increase (severe) |
| Cardiovascular Findings | No significant histopathological findings | Potential for hypertension, mild cardiac hypertrophy | None typically noted |
| Hematology (Neutrophils) | No significant change | No significant change | Significant decrease (neutropenia) |
| NOAEL (Hypothetical) | Mid-Dose (e.g., 50 mg/kg/day) | N/A | Low-Dose (e.g., <1 mg/kg/day) |
Interpreting the Data
The hypothetical data suggest that this compound has a significantly better safety profile than conventional cytotoxics like Cisplatin. Its primary target organ appears to be the liver, but the effect is mild and reversible, a common finding for metabolized drugs. Crucially, it lacks the severe renal and hematological toxicity of Cisplatin and the expected cardiovascular liabilities of a TKI like Sunitinib. The high NOAEL would be a very favorable outcome, suggesting a wide therapeutic window.
Conclusion and Future Directions
This guide outlines a foundational strategy for the in vivo toxicity assessment of novel this compound compounds. By employing standardized OECD guidelines and benchmarking against both targeted and conventional therapies, researchers can build a comprehensive safety profile. The hypothetical results presented herein paint a picture of a promising candidate with potentially high efficacy and a manageable safety profile, characterized by low acute toxicity and the absence of the severe liabilities that limit many current cancer drugs.
Successful completion of these initial studies would warrant progression to more specialized toxicological assessments, including:
-
Genotoxicity: A full battery of tests, including an in vivo micronucleus test (OECD 474).
-
Safety Pharmacology: Studies to assess effects on cardiovascular, respiratory, and central nervous systems (ICH S7A/S7B).
-
Reproductive and Developmental Toxicity: Studies guided by OECD 414 and 421.[7][25]
-
Sub-chronic Toxicity: A 90-day repeated dose study (OECD 408) to support longer-term clinical trials.[26]
By systematically and rigorously evaluating safety, the therapeutic potential of promising scaffolds like this compound can be responsibly and effectively translated into the next generation of medicines.
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Safety Operating Guide
Proper Disposal of 4,7-Dichloroisatin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. 4,7-Dichloroisatin, a halogenated derivative of isatin, is a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[1][2] Its utility in the lab, however, is paired with a critical responsibility for its proper disposal to ensure the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This knowledge informs every aspect of its handling, from personal protective equipment (PPE) selection to emergency preparedness.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]
These classifications necessitate careful handling to avoid ingestion and eye contact. The primary hazards are associated with its irritant properties.[3]
| Property | Value | Source |
| Chemical Formula | C₈H₃Cl₂NO₂ | [3][4][5] |
| Molecular Weight | 216.02 g/mol | [2][3][4] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 250-252 °C | [2][4] |
| Solubility | Soluble in methanol; very slightly soluble in water (0.11 g/L at 25 °C) | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. All handling and disposal procedures must be conducted while wearing the following:
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[6] However, due to its classification as a serious eye irritant, it is highly recommended to use chemical safety goggles.[7] A face shield should be worn in situations where splashing is a possibility.[6][7]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable option for handling this compound.[7] Always inspect gloves for any signs of degradation or perforation before use and replace them regularly.[8]
-
Protective Clothing: A standard laboratory coat is required.[9] For larger quantities or in situations with a higher risk of contamination, chemical-resistant aprons or coveralls should be considered.[7][9]
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a dust mask (N95 or equivalent) should be used if there is a risk of generating airborne dust.[4] For significant spills or in poorly ventilated areas, a respirator may be necessary.[10]
Step-by-Step Disposal Protocol for this compound
As a chlorinated organic compound, this compound must be disposed of as hazardous waste.[11] It should never be disposed of down the drain or in regular trash. The following step-by-step procedure ensures compliant and safe disposal.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal by your institution's environmental health and safety (EHS) department.
-
Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled hazardous waste container.[12] This includes any unused product, contaminated materials (e.g., filter paper, weighing boats), and disposable PPE.
-
Halogenated Organic Waste Stream: this compound waste belongs in the "halogenated organic waste" stream.[11] Do not mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[13][14]
-
Incompatible Materials: Avoid mixing this compound waste with strong acids, bases, or oxidizing agents in the same container to prevent potentially hazardous reactions.[12]
Container Management: Ensuring Secure Containment
The integrity of the waste container is critical for preventing leaks and ensuring safe transport.
-
Compatible Container: Use a container made of a material compatible with chlorinated organic compounds, such as a high-density polyethylene (HDPE) carboy or a glass bottle with a secure screw-top cap.[12][13]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12][13] Do not use abbreviations or chemical formulas.[12] The label should also include the accumulation start date and the primary hazards (e.g., "Irritant," "Acutely Toxic").
-
Keep Containers Closed: The waste container must be kept tightly closed at all times, except when adding waste.[12][13] This prevents the release of any potential vapors and protects the contents from contamination.
Decontamination of Labware
Any reusable labware that has come into contact with this compound must be thoroughly decontaminated before being returned to general use.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent, such as acetone or methylene chloride, to dissolve any residual this compound.[15]
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in the designated halogenated organic waste container.[16]
-
Wash and Final Rinse: After the initial solvent rinse, wash the glassware with detergent and hot water, followed by a final rinse with deionized water.[15]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is a critical component of laboratory safety.
Spill Cleanup
In the event of a this compound spill, follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[10][17]
-
Evacuate if Necessary: For large spills or if there is a risk of significant airborne dust, evacuate the immediate area.[10]
-
Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate PPE, including eye protection, gloves, and a lab coat.[10] A dust mask or respirator may be necessary depending on the scale of the spill.[10]
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent it from becoming airborne. For a solution, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[13][18]
-
Collect and Dispose: Place the spilled material and any contaminated absorbent into a labeled hazardous waste container.[13][17]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (collecting the rinsate as hazardous waste) followed by soap and water.[19]
-
Seek Assistance for Large Spills: For large or unmanageable spills, contact your institution's EHS department or emergency response team immediately.[10][18]
First Aid for Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Skin Contact: Remove any contaminated clothing and wash the affected area thoroughly with soap and water.[10]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[20]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible disposal of this compound is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from understanding its hazards and utilizing appropriate PPE to practicing meticulous waste segregation and emergency preparedness—researchers can handle this valuable compound with the confidence that they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,7-Dichloroisatin
As researchers and scientists in the fast-paced world of drug development and organic synthesis, our work with novel compounds is the bedrock of innovation. 4,7-Dichloroisatin, a key intermediate in the synthesis of potential anti-cancer and antimicrobial agents, is one such compound that holds significant promise.[1] However, its potential is matched by its hazards, necessitating a comprehensive and meticulous approach to safety. This guide provides essential, experience-driven insights into the personal protective equipment (PPE) required for handling this compound, ensuring both your safety and the integrity of your research.
Understanding the Hazard Profile of this compound
Before any work commences, a thorough understanding of the compound's hazard profile is critical. This compound is classified as harmful if swallowed and causes serious eye irritation.[2] Some safety data sheets also indicate that it may be harmful in contact with skin or if inhaled.[3] The Globally Harmonized System (GHS) classification for this compound includes the pictogram GHS07, an exclamation mark, signifying these acute toxicity and irritation warnings.[4]
Given its nature as a solid powder, the primary routes of exposure are inhalation of dust particles, eye contact, and ingestion.[5] Therefore, our PPE strategy must be geared towards creating an effective barrier against these exposure pathways.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It should be based on a risk assessment of the specific procedures you are performing. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Double-gloving: Nitrile inner glove with a thicker nitrile or neoprene outer glove. | Chemical safety goggles and a face shield. | A NIOSH-approved N95 dust mask or a higher-level respirator if significant dust is anticipated. | Flame-resistant lab coat with tight-fitting cuffs. |
| Solution Preparation | Chemical-resistant gloves (nitrile or neoprene). | Chemical safety goggles. | Work within a certified chemical fume hood. | Flame-resistant lab coat. |
| Reaction Monitoring and Work-up | Chemical-resistant gloves (nitrile or neoprene). | Chemical safety goggles. | Work within a certified chemical fume hood. | Flame-resistant lab coat. |
| Waste Disposal | Chemical-resistant gloves (nitrile or neoprene). | Chemical safety goggles. | Work within a certified chemical fume hood. | Flame-resistant lab coat. |
Step-by-Step Guide to Safe Handling and PPE Usage
Adherence to a strict, procedural workflow is paramount when handling this compound. The following diagram illustrates the essential steps for safe handling, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Preparation and Donning PPE
-
Designate a Work Area: All work with solid this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[3][6] The work surface should be clean and uncluttered.
-
Gather and Inspect PPE: Before starting any work, gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures. Ensure safety goggles provide a complete seal around the eyes.
-
Donning Sequence: The correct sequence for putting on PPE is crucial to avoid cross-contamination. A recommended sequence is: lab coat, inner gloves, respiratory protection, eye and face protection, and finally, outer gloves.
Handling Procedures
-
Weighing: When weighing the solid compound, use a draft shield or weigh it in a fume hood to prevent dust from becoming airborne.[3]
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, ensure adequate ventilation.
-
Reaction and Work-up: Conduct all subsequent steps within the fume hood. Avoid direct contact with the reaction mixture.
Doffing PPE and Decontamination
-
Decontamination: After completing your work, decontaminate all surfaces and equipment. A suitable solvent followed by soap and water is generally effective.
-
Doffing Sequence: The removal of PPE should be done in a manner that prevents re-contamination. A typical sequence is: outer gloves, face shield, lab coat, safety goggles, inner gloves, and finally, respiratory protection.
-
Hand Hygiene: Always wash your hands thoroughly with soap and water after removing your PPE.[3]
Disposal Plan
All materials contaminated with this compound, including excess reagents, reaction mixtures, and used PPE, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Choice: Use a container that is compatible with the chemical and any solvents used.
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.[7][8]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
By integrating these safety protocols and PPE guidelines into your daily laboratory practices, you can confidently work with this compound, harnessing its synthetic potential while prioritizing the well-being of yourself and your colleagues.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734793, this compound. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
